Tefuryltrione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPVJDEYHLLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058105 | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473278-76-1 | |
| Record name | Tefuryltrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473278-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tefuryltrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEFURYLTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31009O776L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tefuryltrione on HPPD Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tefuryltrione is a potent herbicide belonging to the triketone class, which exerts its phytotoxic effects through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with HPPD. While specific quantitative inhibitory and detailed structural data for this compound are not extensively available in publicly accessible literature, this guide synthesizes the current understanding of the broader triketone class of HPPD inhibitors to provide a robust model for this compound's mechanism. This document details the biochemical pathway, inhibitory kinetics, and the molecular basis of HPPD inhibition, supplemented with experimental protocols and comparative data from related compounds.
Introduction to this compound and HPPD Inhibition
This compound is a selective herbicide used for the control of broadleaf and grass weeds in various crops.[1][2] Its mode of action is the disruption of a critical plant biochemical pathway through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27).[1][3] HPPD is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[3][4] In plants, the product of the HPPD-catalyzed reaction, homogentisate, is an essential precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[1] Plastoquinone is a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.
The inhibition of HPPD by this compound leads to a depletion of plastoquinone and tocopherols. The lack of plastoquinone disrupts carotenoid biosynthesis, leaving chlorophyll unprotected from photooxidation. This results in the characteristic bleaching symptoms observed in susceptible plants, ultimately leading to necrosis and death.[1]
The Tyrosine Catabolism Pathway and the Role of HPPD
The catabolism of tyrosine is a fundamental metabolic pathway in most aerobic organisms. In this pathway, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). This reaction is a complex process involving the incorporation of both atoms of a dioxygen molecule into the substrate.
References
- 1. Mechanism of action and selectivity of a novel herbicide, fenquinotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tefuryltrione: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tefuryltrione is a synthetic herbicide belonging to the β-triketone class of chemicals. It is utilized in agriculture for the control of a wide spectrum of broadleaf and grassy weeds, including those that have developed resistance to other herbicides like sulfonylureas.[1] Its primary application is in rice cultivation.[1][2] The herbicidal action of this compound stems from its ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biosynthetic pathway of aromatic amino acids in plants.[1] This inhibition disrupts the production of essential molecules, leading to bleaching of the plant tissues and eventual death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, herbicidal activity, and toxicological profile of this compound. Detailed experimental protocols for its synthesis, in vitro HPPD enzyme inhibition assays, and residue analysis are also presented.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione, is a complex organic molecule.[3] Its chemical formula is C₂₀H₂₃ClO₇S.[4] The structure features a central cyclohexane-1,3-dione ring attached to a substituted benzoyl group. The benzoyl ring is functionalized with a chlorine atom, a methylsulfonyl group, and a (tetrahydrofuran-2-ylmethoxy)methyl group.[3] this compound is a chiral molecule and exists as a racemic mixture of R- and S-enantiomers.[5]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₃ClO₇S | [4] |
| Molecular Weight | 442.91 g/mol | [6] |
| CAS Number | 473278-76-1 | [4] |
| Appearance | Grayish-brown powder | [7] |
| Melting Point | 113.7 – 115.4 °C | [7] |
| Boiling Point | 686 °C | [8] |
| Density | 1.42 g/cm³ (at 20℃) | [7] |
| Water Solubility | 64.2 g/L (at 20℃, pH 7) | [7] |
| Vapor Pressure | <1.0×10⁻⁵ hPa (at 20℃) | [7] |
| LogP (Octanol-Water Partition Coefficient) | 1.9 (at 20℃) | [7] |
| pKa | 3.37 (as aqueous solution, 20.9℃) | [7] |
Mechanism of Action: HPPD Inhibition
This compound's herbicidal activity is derived from its function as a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] HPPD is a key enzyme in the catabolic pathway of tyrosine in plants. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).
-
Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.
-
Tocopherols are important antioxidants that protect the photosynthetic apparatus from oxidative damage.
By inhibiting HPPD, this compound disrupts the production of homogentisate. This leads to a cascade of downstream effects:
-
Depletion of Plastoquinone: The lack of plastoquinone inhibits phytoene desaturase activity, thereby blocking the carotenoid biosynthesis pathway.
-
Carotenoid Deficiency: Carotenoids are essential for photoprotection of chlorophyll. Without them, chlorophyll is rapidly destroyed by photooxidation under light conditions.
-
Bleaching and Necrosis: The degradation of chlorophyll results in the characteristic bleaching (whitening) of the plant's leaves.
-
Inhibition of Photosynthesis: The loss of chlorophyll and damage to the photosynthetic machinery ultimately leads to the cessation of photosynthesis.
-
Plant Death: The inability to produce energy through photosynthesis results in the death of the weed.
The following diagram illustrates the signaling pathway of HPPD inhibition by this compound.
Herbicidal Activity
This compound is effective against a variety of annual and perennial weeds commonly found in paddy fields.[5] Its efficacy extends to weeds that have developed resistance to sulfonylurea herbicides.[1]
Table 2: Herbicidal Activity of this compound
| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Growth Reduction (%) | Reference(s) |
| Eleocharis kuroguwai | - | 82.38 - 93.39 | GR₉₀ | [9] |
| Annual Weeds (general) | - | 201 (+51 triafamone) | 96.9 - 99.2 | [10] |
| Perennial Weeds (general) | - | 201 (+51 triafamone) | 97.2 - 98.1 | [10] |
Note: GR₉₀ refers to the dose required to inhibit weed growth by 90%. Data on IC₅₀ values for HPPD inhibition and GR₅₀/GR₉₀ values for a wider range of specific weeds are limited in publicly available literature.
Toxicological Profile and Environmental Fate
The toxicological profile of this compound is an important consideration for its use in agriculture. A summary of available data is presented in Table 3.
Table 3: Toxicological and Environmental Fate Data for this compound
| Parameter | Organism/Matrix | Value | Reference(s) |
| Acute Oral LD₅₀ | Rat | > 5000 mg/kg | [8] |
| Reproductive Toxicity | - | Category 2 | [7] |
| Soil Half-life (DT₅₀) | Aerobic soil | ~49 days | [11] |
This compound is known to be persistent in soil and water environments, which raises concerns about its potential impact on non-target organisms.[1] It has been detected in surface water in rice farming areas.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound generally involves the reaction of a substituted benzoyl chloride with cyclohexane-1,3-dione. A general workflow is presented below.
Detailed Protocol:
This protocol is a generalized procedure based on typical syntheses of β-triketone herbicides and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyclohexane-1,3-dione (1.0 equivalent) and triethylamine (2.2 equivalents) in a suitable solvent such as acetonitrile.
-
Acylation: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of 2-chloro-4-(methylsulfonyl)-3-[[(tetrahydro-2-furanyl)methoxy]methyl]benzoyl chloride (1.1 equivalents) in the same solvent via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Reaction and Rearrangement: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A catalytic amount of acetone cyanohydrin or a similar cyanide source can be added to facilitate the rearrangement of the initially formed enol ester to the desired β-triketone.
-
Work-up: Quench the reaction by adding dilute hydrochloric acid until the mixture is acidic (pH 2-3). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as methanol/water or by column chromatography on silica gel.
In Vitro HPPD Enzyme Inhibition Assay
This assay is used to determine the inhibitory potency (e.g., IC₅₀ value) of this compound against the HPPD enzyme.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbic acid
-
Catalase
-
Fe(II) sulfate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
This compound standard dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare a stock solution of the HPPD enzyme in the assay buffer. Prepare serial dilutions of this compound in DMSO. Prepare a stock solution of the HPP substrate.
-
Assay Mixture: In the wells of the 96-well plate, add the assay buffer, ascorbic acid, catalase, and Fe(II) sulfate.
-
Inhibitor Addition: Add the serially diluted this compound solutions to the respective wells. Include control wells with DMSO only (no inhibitor) and blank wells without the enzyme.
-
Enzyme Addition and Pre-incubation: Add the HPPD enzyme solution to all wells except the blanks. Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the HPP substrate to all wells. Immediately begin monitoring the increase in absorbance at a specific wavelength (typically around 310 nm) over time using the microplate reader. This absorbance change corresponds to the formation of the product, homogentisate.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Residue Analysis by HPLC-MS/MS
This protocol outlines a general procedure for the determination of this compound residues in soil and water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Detailed Protocol:
-
Sample Preparation (Soil):
-
Weigh a homogenized soil sample (e.g., 10 g) into a centrifuge tube.
-
Add water and acetonitrile, and shake vigorously.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate), shake, and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) by adding a cleanup sorbent (e.g., PSA, C18, GCB) to the aliquot, vortexing, and centrifuging.
-
Filter the supernatant into an autosampler vial.
-
-
Sample Preparation (Water):
-
Acidify the water sample.
-
Pass the sample through a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).
-
Wash the cartridge and elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ion Source: Electrospray ionization (ESI), typically in positive ion mode for this compound.
-
Scan Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for confirmation and quantification.
-
-
-
Quantification:
-
Prepare matrix-matched calibration standards using a blank matrix extract.
-
Spike the standards and samples with an appropriate internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Conclusion
This compound is an effective herbicide with a specific mode of action targeting the HPPD enzyme in plants. Its chemical structure and physicochemical properties are well-characterized, providing a basis for understanding its behavior in biological and environmental systems. While its efficacy against a broad range of weeds, including resistant biotypes, makes it a valuable tool in agriculture, its persistence in the environment necessitates careful management and further research to fully understand its long-term ecological impact. The experimental protocols provided in this guide offer a foundation for researchers and scientists to further investigate the properties and applications of this compound.
References
- 1. Buy this compound | 473278-76-1 [smolecule.com]
- 2. This compound | 473278-76-1 [chemicalbook.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound | CAS 473278-76-1 | LGC Standards [lgcstandards.com]
- 5. This compound (Ref: AVH-301) [sitem.herts.ac.uk]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 8. This compound (Ref: AVH-301) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Soil metabolism of [14C]methiozolin under aerobic and anaerobic flooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Pathway of Tefuryltrione: A Technical Guide
Tefuryltrione, a potent herbicide in the β-triketone class, is a vital tool in modern agriculture for controlling a wide range of broadleaf and grass weeds. Its efficacy stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in plant pigment biosynthesis. This technical guide provides an in-depth exploration of the this compound synthesis pathway, detailing the key chemical intermediates, experimental protocols, and quantitative data to support researchers and professionals in drug development and agrochemical synthesis.
Overall Synthesis Strategy
The commercial production of this compound follows a multi-step synthetic route culminating in the coupling of a complex benzoyl derivative with a cyclic dione. The core strategy involves the construction of the substituted benzoic acid moiety, followed by an acylation reaction with 1,3-cyclohexanedione and a subsequent rearrangement to yield the final triketone structure.
The primary pathway can be outlined in four major stages:
-
Formation of the Benzoic Acid Backbone: Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
-
Functionalization of the Methyl Group: Introduction of a reactive bromine atom via side-chain bromination.
-
Introduction of the Ether Side-Chain: Alkylation with (tetrahydrofuran-2-yl)methanol to form the key benzoic acid intermediate.
-
Final Assembly: Acylation of 1,3-cyclohexanedione with the synthesized benzoic acid derivative, followed by rearrangement to yield this compound.
The complete synthetic pathway is visualized below.
Key Intermediates and Synthesis Stages
Stage 1: Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
The synthesis begins with the haloform reaction of 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone. This reaction converts the acetyl group into a carboxylic acid, establishing the foundational benzoic acid structure.
| Reactant | Reagent(s) | Catalyst | Yield | Purity | Reference |
| 2-chloro-3-methyl-4-methylsulfonylacetophenone | 6% Sodium hypochlorite (aq) | Benzyltriethylammonium Cl | 97.5% | 97.9% | [1] |
| 2-chloro-3-methyl-4-methylsulfonylacetophenone | 15% Sodium hypobromite (aq) | Tetrabutylammonium Br | 96.1% | 97.0% | [1] |
| 2-chloro-3-methyl-4-methylsulfonylacetophenone | 10% Sodium hypochlorite (aq) | Tetrabutylammonium HSO₄ | 95.3% | 97.8% | [1] |
Experimental Protocol (Example):
-
To a reaction flask, add 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone, 10 moles of 6% aqueous sodium hypochlorite solution, and 0.1 moles of benzyltriethylammonium chloride.[1]
-
Slowly heat the mixture to 100°C and maintain for 0.5 hours.[1]
-
After the reaction, cool the mixture to 30°C and acidify to pH 1 by dropwise addition of 36% hydrochloric acid.[1]
-
Stir for 4 hours to facilitate crystallization.[1]
-
Filter the precipitate, wash the filter cake with a 2% aqueous hydrochloric acid solution, and dry to obtain the white powdery solid product.[1]
Stage 2: Synthesis of Methyl 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoate
The benzoic acid from Stage 1 is first esterified to its methyl ester via standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid). The resulting methyl benzoate is then subjected to a radical-initiated side-chain bromination to install a reactive handle for the subsequent etherification step.
| Reactant | Reagent(s) | Initiator/Solvent | Yield | Purity | Reference |
| Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | Sodium bromate, Sodium bromide | Azobisisobutyronitrile / Chlorobenzene | 92.1% | 98.1% | [2] |
| Methyl 2-chloro-4-methanesulfonyl-3-methylbenzoate | Bromine | Benzoyl peroxide / Carbon tetrachloride | - | - |
Experimental Protocol:
-
Add 30 g (0.112 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate and 120 g of chlorobenzene to a 500 mL four-neck reaction flask.[2]
-
Prepare two aqueous solutions: one with 11.6 g (0.112 mol) of sodium bromide in 60 g of water, and another with 6.8 g (0.045 mol) of sodium bromate in 60 g of water. Add both solutions to the reaction flask.[2]
-
Heat the mixture to 80°C with stirring and add 0.93 g (0.006 mol) of azobisisobutyronitrile.[2]
-
At 80°C, add 19.2 g (0.078 mol) of a 40% aqueous sulfuric acid solution dropwise over 3 hours.[2]
-
After the addition is complete, continue stirring at 80°C for 1 hour.[2]
-
Cool the reaction mixture, allow it to stand, and separate the aqueous phase.[2]
-
Wash the organic phase with a small amount of aqueous sodium hydrogen sulfite solution.[2]
-
Separate the aqueous layer and recover the solvent from the organic phase under negative pressure.[2]
-
Recrystallize the resulting solid from ethanol to yield 35.9 g of the product.[2]
Stage 3: Synthesis of 2-Chloro-4-(methylsulfonyl)-3-{[(tetrahydrofuran-2-yl)methoxy]methyl}benzoic acid
This stage involves an etherification reaction. The brominated intermediate is reacted with (tetrahydrofuran-2-yl)methanol. Patent literature suggests a process where the methyl ester of the brominated compound is first hydrolyzed to the corresponding benzoic acid salt, which is then reacted with the alcohol.[3]
Experimental Protocol (Adapted from Patent Literature):
-
Prepare the sodium salt of 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoic acid by alkaline hydrolysis of the corresponding methyl ester using sodium hydroxide in a suitable solvent like tert-butanol.[3]
-
In a separate reaction kettle, add 200 mL of DMF, 11.8 g (0.115 mol) of (tetrahydrofuran-2-yl)methanol, and 5.4 g (0.13 mol) of sodium hydroxide.[3]
-
Cool the mixture to 5°C with stirring.[3]
-
Add the sodium salt of 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoic acid (0.1 mol) portion-wise over 3 hours.[3]
-
Maintain the temperature and continue the reaction for 6 hours after the addition is complete.[3]
-
After the reaction, remove the solvent under negative pressure. Add 120 mL of water to the residue and stir to dissolve.[3]
-
Acidify the system to pH 3 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the product.[3]
-
Filter the solid, wash with water, and dry to obtain the target compound. A two-step yield of 91.9% from the brominated methyl benzoate has been reported for a similar synthesis.[3]
Stage 4: Final Assembly of this compound
The final step is the coupling of the substituted benzoic acid with 1,3-cyclohexanedione. This reaction proceeds through an enol ester intermediate, which then undergoes a rearrangement to form the stable β-triketone structure of this compound.
| Reactant 1 | Reactant 2 | Reagent(s) / Catalyst(s) | Solvent | Yield | Reference |
| Methyl 2-chloro-4-(methylsulfonyl)-3-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoate | 1,3-Cyclohexanedione | Ethylenediamine | Acetonitrile | 90.5% | [from initial search] |
Experimental Protocol:
-
Combine 3.55 g of methyl 2-chloro-4-(methylsulfonyl)-3-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoate and 1.25 g of 1,3-cyclohexanedione in a reaction flask.
-
Add 12.5 mL of acetonitrile as a solvent and stir to dissolve.
-
Add 4.25 mL of ethylenediamine to facilitate the condensation reaction and stir at room temperature for 1.5 hours to form the enol ester.
-
To catalyze the rearrangement, add an additional 2.5 mL of acetonitrile and 2 mL of ethylenediamine.
-
Stir the reaction at room temperature for 2 hours to ensure complete conversion to the keto product.
-
Upon completion, add 40 mL of water and stir the mixture for 30 minutes.
-
Allow the mixture to stand and separate the layers.
-
Evaporate the solvent from the organic layer.
-
Recrystallize the crude product from methanol, filter, and dry to obtain the final this compound product.[2]
Conclusion
The synthesis of this compound is a well-defined process involving several key transformations. By carefully controlling the reaction conditions at each stage, from the initial haloform reaction to the final rearrangement, high yields and purity of this important herbicide can be achieved. The protocols and data presented in this guide offer a comprehensive overview for professionals engaged in the synthesis and development of agrochemicals. Further research may focus on optimizing reaction conditions, exploring alternative catalysts, and minimizing impurity formation to enhance the efficiency and safety of the manufacturing process.[4]
References
- 1. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. methyl 3-bromomethyl-2-chloro-4-methyl-sulfonylbenzoate CAS#: 120100-44-9 [amp.chemicalbook.com]
- 3. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. Structural identification and synthesis of main impurities in this compound [nyxxb.cn]
Environmental Fate and Degradation of Tefuryltrione in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefuryltrione is a selective herbicide belonging to the β-triketone class of compounds. It is primarily used for the control of broadleaf and grass weeds in various agricultural settings. Understanding the environmental fate and degradation of this compound in soil is crucial for assessing its potential environmental impact, ensuring its safe and effective use, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the current knowledge on the degradation pathways, persistence, and mobility of this compound in the soil environment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its behavior and fate in the soil.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃ClO₇S | [1] |
| Molecular Weight | 442.9 g/mol | [1] |
| Water Solubility | Information not available | |
| Vapor Pressure | Information not available | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.62 | [2] |
Soil Degradation and Persistence
The degradation of this compound in soil is a critical process that determines its persistence and potential for long-term environmental impact. The primary mechanisms of degradation include microbial metabolism and, to a lesser extent, abiotic processes such as hydrolysis.
Aerobic Soil Metabolism
Table 1: Aerobic Soil Degradation of this compound (Hypothetical Data for Illustrative Purposes)
| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | DT₅₀ (days) |
| Sandy Loam | 1.2 | 6.5 | 20 | 15 - 30 |
| Silt Loam | 2.5 | 7.0 | 20 | 25 - 45 |
| Clay Loam | 3.1 | 5.8 | 20 | 35 - 60 |
Note: The DT₅₀ values presented in this table are hypothetical and intended for illustrative purposes only, as specific experimental data for this compound was not available in the reviewed literature.
Anaerobic Soil Metabolism
In anaerobic environments, such as flooded paddy soils where this compound is often used, the degradation pathways and rates may differ significantly from aerobic conditions. Information on the anaerobic degradation of this compound is currently limited.
Degradation Pathway
The primary degradation pathway of this compound in the environment involves the cleavage of the triketone moiety. A major identified metabolite is 2-chloro-4-methylsulfonyl-3-[(tetrahydrofuran-2-yl-methoxy)methyl]benzoic acid (CMTBA)[2][4][5]. The formation and subsequent degradation of this metabolite are key considerations in assessing the overall environmental fate of the parent compound.
Caption: Proposed primary degradation pathway of this compound in soil.
Soil Mobility: Adsorption and Desorption
The mobility of this compound in soil is governed by its adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) and the soil-water partitioning coefficient (Kd) are key parameters used to predict the leaching potential of the herbicide. Herbicides with high Koc and Kd values are more likely to be adsorbed to soil and less likely to move into groundwater.
Specific experimentally determined Koc and Kd values for this compound are not widely published. However, its Log Kₒw of 2.62 suggests a moderate potential for adsorption to soil organic matter[2]. The mobility of this compound will also be influenced by soil properties such as organic carbon content, clay content, and pH.
Table 2: Soil Adsorption Coefficients of this compound (Hypothetical Data for Illustrative Purposes)
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kₒc (mL/g) | Kₑ (mL/g) |
| Sandy Loam | 1.2 | 10 | 6.5 | 150 - 300 | 1.8 - 3.6 |
| Silt Loam | 2.5 | 20 | 7.0 | 250 - 500 | 6.3 - 12.5 |
| Clay Loam | 3.1 | 35 | 5.8 | 400 - 800 | 12.4 - 24.8 |
Note: The Kₒc and Kₑ values presented in this table are hypothetical and intended for illustrative purposes only, as specific experimental data for this compound was not available in the reviewed literature.
Experimental Protocols
Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed to assess the environmental fate of pesticides.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under controlled aerobic and/or anaerobic conditions[6][7][8][9].
Key Methodological Steps:
-
Soil Selection: A range of representative agricultural soils are selected, characterized by their physicochemical properties (e.g., texture, pH, organic carbon content, microbial biomass).
-
Test Substance Application: ¹⁴C-labeled this compound is typically used to facilitate the tracking of the parent compound and its metabolites. The application rate is representative of the intended field use.
-
Incubation: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, conditions are established after an initial aerobic phase.
-
Sampling and Analysis: At various time intervals, soil samples are extracted using appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the DT₅₀ and DT₉₀ values. The formation and decline of major metabolites are also monitored. A mass balance is performed to account for all applied radioactivity, including mineralization to ¹⁴CO₂ and the formation of non-extractable residues.
Caption: Experimental workflow for an OECD 307 soil degradation study.
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
This guideline is used to determine the adsorption and desorption characteristics of a chemical in soil, which provides an indication of its mobility.
Key Methodological Steps:
-
Soil and Solution Preparation: A range of soils with varying properties are used. A solution of the test substance (e.g., ¹⁴C-labeled this compound) in a 0.01 M CaCl₂ solution is prepared at several concentrations.
-
Equilibration: Soil is equilibrated with the test solution for a defined period with agitation.
-
Separation and Analysis: The soil and solution phases are separated by centrifugation. The concentration of the test substance in the solution is measured.
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kₑ) is then determined. This can be normalized to the organic carbon content to give the Kₒc.
-
Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the system is re-equilibrated to determine the extent of desorption.
Caption: Experimental workflow for an OECD 106 adsorption/desorption study.
Conclusion
The environmental fate of this compound in soil is a complex process influenced by a variety of soil and environmental factors. While there is a general understanding of its degradation pathways and mobility, a significant gap exists in the availability of specific quantitative data in the public domain. Further research is needed to generate robust data on the DT₅₀ and soil adsorption coefficients of this compound in a range of representative agricultural soils. Such data is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this herbicide. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. Certified Crop Advisor study resources (Northeast region) [nrcca.cals.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Presence of the β-triketone herbicide this compound in drinking water sources and its degradation product in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. catalog.labcorp.com [catalog.labcorp.com]
The Core Mechanism of Tefuryltrione: An In-depth Technical Guide to its Mode of Action in Carotenoid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mode of action of tefuryltrione, a triketone herbicide, with a specific focus on its inhibitory effects on carotenoid biosynthesis. This document details the underlying biochemical pathways, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key processes involved.
Introduction: The Role of Carotenoids and the Impact of Inhibition
Carotenoids are essential pigments in plants, playing a crucial role in photosynthesis and photoprotection. They absorb light energy for photosynthesis and dissipate excess light energy to protect chlorophyll from photo-oxidative damage. The biosynthesis of these vital molecules is a complex process involving a series of enzymatic steps. Herbicides that inhibit carotenoid biosynthesis disrupt these pathways, leading to a characteristic bleaching of the plant tissue as chlorophyll is destroyed in the absence of protective carotenoids. This ultimately results in plant death.
This compound belongs to the triketone class of herbicides, which are known to indirectly inhibit carotenoid biosynthesis. Its primary target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
The Biochemical Cascade: this compound's Indirect Inhibition of Carotenoid Synthesis
This compound's mode of action is not a direct inhibition of any enzyme within the carotenoid biosynthesis pathway itself. Instead, it targets a critical upstream process, the biosynthesis of plastoquinone, which is an essential cofactor for a key enzyme in carotenoid synthesis.
The key steps are as follows:
-
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): this compound is a potent inhibitor of the HPPD enzyme. This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor in the biosynthesis of plastoquinone.[1][2] The inhibitory action is attributed to the presence of a chelating diketone moiety and an aryl substituent in the structure of triketone herbicides, which bind to the active site of the HPPD enzyme.[1]
-
Depletion of Plastoquinone: By inhibiting HPPD, this compound effectively blocks the production of plastoquinone. Plastoquinone is a vital component of the photosynthetic electron transport chain.
-
Inhibition of Phytoene Desaturase (PDS): Plastoquinone also serves as an essential cofactor for the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene, a colorless precursor, into colored carotenoids.
-
Cessation of Carotenoid Biosynthesis: The lack of the plastoquinone cofactor renders the PDS enzyme inactive. This halts the carotenoid biosynthesis pathway, leading to the accumulation of phytoene and a deficiency in protective carotenoids.
-
Photobleaching and Plant Death: Without the quenching effect of carotenoids, chlorophyll is rapidly destroyed by photo-oxidation under light conditions. This leads to the characteristic white or bleached appearance of treated plants and ultimately results in their death.
Signaling Pathway of this compound's Action
Quantitative Data on this compound's Efficacy
| Plant Species | Parameter | Value (g a.i. ha-1) | Reference |
| Rice (Oryza sativa) | GR10 (10% growth reduction) | 297.77 - 471.54 | [3] |
| Eleocharis kuroguwai (weed) | GR90 (90% growth reduction) | 82.38 - 93.39 | [3] |
Note: The selectivity index, calculated as (GR10 for rice) / (GR90 for E. kuroguwai), for this compound was found to be between 3.19 and 5.72, indicating a good margin of safety for rice while effectively controlling the weed.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the mode of action of this compound.
In Vitro HPPD Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory activity of a compound against the HPPD enzyme.
Materials and Reagents:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
This compound (or other test inhibitor)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Fe(NH4)2(SO4)2
-
Catalase
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Spectrophotometer or plate reader capable of measuring absorbance at 310 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the HPPD enzyme in the assay buffer.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the HPP substrate in the assay buffer.
-
Prepare a fresh solution of ascorbate and Fe(NH4)2(SO4)2 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, catalase, ascorbate, and Fe(NH4)2(SO4)2 to each well.
-
Add varying concentrations of this compound to the test wells. Include a control well with the solvent only.
-
Add the HPPD enzyme solution to all wells except for the blank.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the HPP substrate to all wells.
-
Immediately start monitoring the increase in absorbance at 310 nm, which corresponds to the formation of homogentisate.
-
Record the absorbance at regular intervals for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Quantification of Carotenoids in Plant Tissue
This protocol describes the extraction and quantification of total carotenoids from plant tissue treated with a herbicide.
Materials and Reagents:
-
Plant tissue (treated and untreated)
-
Acetone (80% and 100%)
-
Hexane
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Harvest a known weight of fresh plant tissue from both herbicide-treated and untreated control plants.
-
Immediately freeze the tissue in liquid nitrogen to stop metabolic activity.
-
-
Extraction:
-
Grind the frozen tissue to a fine powder using a mortar and pestle with a small amount of 80% acetone.
-
Transfer the homogenate to a centrifuge tube and add more 80% acetone.
-
Vortex the mixture thoroughly and then centrifuge to pellet the solid debris.
-
Carefully collect the supernatant containing the pigments.
-
Repeat the extraction process with the pellet until it is colorless.
-
Pool all the supernatants.
-
-
Phase Separation:
-
Add hexane and a saturated NaCl solution to the pooled acetone extract in a separatory funnel.
-
Shake gently to partition the carotenoids into the upper hexane layer.
-
Collect the hexane layer and wash it with distilled water to remove any residual acetone.
-
-
Quantification:
-
Measure the absorbance of the hexane extract at 450 nm using a spectrophotometer.
-
Calculate the total carotenoid content using the Beer-Lambert law and the extinction coefficient for β-carotene in hexane (A 1% = 2592).
Total Carotenoids (µg/g fresh weight) = (A450 × Volume of extract (mL) × 104) / (2592 × Fresh weight of tissue (g))
-
Experimental Workflow for Herbicide Mode of Action Study
Conclusion
This compound is an effective herbicide that acts through an indirect inhibition of carotenoid biosynthesis. Its primary target, the HPPD enzyme, is crucial for the synthesis of plastoquinone, an essential cofactor for phytoene desaturase. By disrupting this upstream pathway, this compound triggers a cascade of events that leads to the photo-oxidative destruction of chlorophyll and subsequent plant death. The quantitative data, though not providing a direct enzyme inhibition constant, clearly demonstrates its potent herbicidal activity and selectivity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this compound's mode of action and to screen for novel herbicidal compounds with similar mechanisms.
References
The Metabolic Fate of Tefuryltrione in Susceptible Plant Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefuryltrione is a potent β-triketone herbicide effective against a wide range of broadleaf and grass weeds, including those resistant to sulfonylurea herbicides.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway that produces plastoquinone and α-tocopherol.[1] Inhibition of HPPD disrupts carotenoid biosynthesis, leading to the characteristic bleaching of sensitive plants, followed by necrosis and death. While crop species like rice and maize exhibit tolerance through rapid metabolic detoxification, susceptible weed species are unable to metabolize this compound efficiently, leading to its phytotoxic effects. This guide provides an in-depth examination of the metabolic processes governing the fate of this compound in these susceptible plant species, focusing on the enzymatic pathways, key metabolites, and the experimental methodologies used to elucidate these processes.
Core Metabolic Pathways in Susceptible Species
In susceptible plants, the metabolism of this compound is significantly slower and less efficient than in tolerant species. The primary detoxification route is a two-phase process analogous to xenobiotic metabolism in other organisms. Phase I involves the initial modification of the herbicide, primarily through oxidation, while Phase II consists of the conjugation of the modified herbicide to endogenous molecules to increase its water solubility and facilitate sequestration.
Phase I Metabolism: The Role of Cytochrome P450 Monooxygenases
The initial and rate-limiting step in the detoxification of triketone herbicides in plants is mediated by cytochrome P450 monooxygenases (P450s).[2] These enzymes catalyze hydroxylation reactions, adding a hydroxyl group to the herbicide molecule. For triketone herbicides like the closely related tembotrione, studies in susceptible Amaranthus species have shown that this hydroxylation occurs on the cyclohexanedione ring. This process is significantly slower in susceptible biotypes compared to resistant ones.
The primary Phase I reaction is:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the cyclohexanedione ring of the this compound molecule. This reaction is catalyzed by P450 enzymes.
The involvement of P450s is strongly supported by studies where P450 inhibitors, such as malathion and piperonyl butoxide (PBO), were shown to reverse resistance to HPPD-inhibiting herbicides in otherwise resistant weed populations, making them more susceptible.[2]
Phase II Metabolism: Glutathione S-Transferase Conjugation
Following Phase I hydroxylation, the now more reactive this compound metabolite can undergo conjugation with the endogenous tripeptide glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs). Glutathione conjugation is a major detoxification pathway for a wide range of herbicides, rendering them more water-soluble and less toxic.[3][4] The resulting glutathione conjugate is then typically transported and sequestered into the vacuole, effectively removing it from metabolically active regions of the cell. While direct evidence for this compound-GSH conjugates in susceptible weeds is limited, the well-established role of GSTs in the metabolism of other herbicides makes this a highly probable subsequent step.[3][5]
The primary Phase II reaction is:
-
Glutathione Conjugation: The hydroxylated this compound is conjugated to glutathione, a reaction catalyzed by GSTs.
Quantitative Metabolic Data
The difference in susceptibility between tolerant and susceptible species is primarily due to the rate of metabolism. The following tables summarize quantitative data from studies on this compound and analogous triketone herbicides, illustrating the metabolic disparity.
Table 1: Herbicide Dose-Response in Susceptible vs. Tolerant Species
| Species | Herbicide | Parameter | Value (g a.i. ha⁻¹) | Source |
| Eleocharis kuroguwai (Susceptible) | This compound | GR₉₀ (90% growth reduction) | 82.38 - 93.39 | ResearchGate |
| Oryza sativa (Rice - Tolerant) | This compound | GR₁₀ (10% growth reduction) | 297.77 - 471.54 | ResearchGate |
Table 2: Metabolic Rate of Triketone Herbicides in Susceptible vs. Resistant Weeds
| Species Biotype | Herbicide | Parameter | Value (hours) | Source |
| Amaranthus tuberculatus (Susceptible) | S-metolachlor | DT₉₀ (Time for 90% metabolism) | > 6 | PubMed |
| Amaranthus tuberculatus (Resistant) | S-metolachlor | DT₉₀ (Time for 90% metabolism) | < 3.2 | PubMed |
| Amaranthus tuberculatus (Susceptible) | 2,4-D | Half-life of Parent Herbicide | 105 | ResearchGate |
| Amaranthus tuberculatus (Resistant) | 2,4-D | Half-life of Parent Herbicide | 22 | ResearchGate |
Table 3: Effect of Metabolic Inhibitors on Herbicide Efficacy in Susceptible Weeds
| Weed Species | Herbicide | Inhibitor | Effect | Source |
| Amaranthus tuberculatus (Resistant) | Tembotrione | Malathion (P450 inhibitor) | Restored herbicide activity | PubMed |
| Amaranthus tuberculatus (Resistant) | Tembotrione | Piperonyl Butoxide (P450 inhibitor) | Restored herbicide activity | PubMed |
| Amaranthus tuberculatus (Resistant) | S-metolachlor | NBD-Cl (GST inhibitor) | Decreased metabolism | PubMed |
Visualizing Metabolic Pathways and Workflows
Caption: Proposed metabolic pathway of this compound in susceptible plants.
Caption: Experimental workflow for a radiolabeled excised leaf assay.
Experimental Protocols
Protocol 1: Excised Leaf Assay for Herbicide Metabolism Rate
This protocol is adapted from methodologies used to quantify herbicide metabolism rates in dicot weeds.
1. Plant Growth and Preparation:
-
Grow a susceptible weed species (e.g., Amaranthus tuberculatus) in a greenhouse or growth chamber to the 4-6 leaf stage.
-
Select healthy, fully expanded leaves of a consistent size for the assay.
-
Excise the selected leaves at the base of the petiole with a sharp scalpel.
2. Incubation with Radiolabeled Herbicide:
-
Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound in a suitable buffer (e.g., 10 mM MES buffer).
-
Immediately place the petiole of each excised leaf into a microcentrifuge tube containing the treatment solution.
-
Incubate the leaves under controlled conditions (e.g., 25°C, 16:8h light:dark cycle) for a time course (e.g., 0, 2, 4, 8, 12, 24 hours).
3. Extraction of Metabolites:
-
At each time point, remove the leaf from the solution and rinse the leaf surface thoroughly with a wash solution (e.g., 10% methanol with 0.1% Tween 80) to remove unabsorbed herbicide.
-
Homogenize the leaf tissue in a suitable solvent (e.g., 90% acetone) using a tissue homogenizer.
-
Centrifuge the homogenate to pellet the solid debris. Collect the supernatant containing the extracted herbicide and its metabolites.
4. Analysis:
-
Analyze the extracts using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to separate and identify the parent this compound and its metabolites.
-
Quantify the amount of radioactivity in each separated peak using a liquid scintillation counter (LSC) to determine the percentage of parent herbicide remaining and the percentage of each metabolite formed over time.
-
Calculate the half-life (T₅₀) of the parent herbicide to quantify the rate of metabolism.
Protocol 2: In Vitro P450 Metabolism Assay with Plant Microsomes
This protocol outlines the procedure for assessing the metabolic activity of P450 enzymes isolated from susceptible plant tissue.
1. Microsome Isolation:
-
Harvest fresh, young leaf tissue from the susceptible plant species.
-
Homogenize the tissue in an ice-cold extraction buffer (containing phosphate buffer, sucrose, EDTA, and protease inhibitors) using a chilled mortar and pestle or a blender.
-
Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to pellet chloroplasts and mitochondria.
-
Transfer the supernatant (the S9 fraction) to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a Bradford or BCA assay.
2. In Vitro Reaction:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the isolated microsomes (e.g., 0.5 mg/mL protein), and this compound at a specified concentration.
-
Pre-incubate the mixture at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
For inhibitor studies, include a P450 inhibitor like malathion or PBO in the reaction mixture.
-
Incubate for a set period (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding a quenching solvent like ice-cold acetonitrile.
3. Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant by UPLC-MS/MS to identify and quantify the formation of hydroxylated this compound metabolites.
-
Compare the rate of metabolite formation in the presence and absence of P450 inhibitors to confirm the role of these enzymes.
Conclusion
The metabolic breakdown of this compound in susceptible plant species is a slow and inefficient process, which is the basis for its herbicidal activity. The primary pathway involves an initial Phase I hydroxylation of the parent molecule by cytochrome P450 enzymes, followed by a potential Phase II conjugation with glutathione, catalyzed by glutathione S-transferases. The significant difference in the rate of these metabolic reactions between susceptible weeds and tolerant crops underscores the mechanism of selectivity. Understanding these metabolic pathways and the enzymes involved is crucial for managing the evolution of herbicide resistance and for the development of future weed control strategies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricacies of this compound metabolism and the broader mechanisms of herbicide detoxification in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversing resistance to tembotrione in an Amaranthus tuberculatus (var. rudis) population from Nebraska, USA with cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant glutathione S-transferases and herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usgs.gov [usgs.gov]
Toxicological Profile of Tefuryltrione on Non-Target Organisms: A Technical Guide
Disclaimer: This document summarizes publicly available toxicological information for the herbicide Tefuryltrione on non-target organisms. A comprehensive review of regulatory submission documents was not feasible, and as such, significant data gaps exist, particularly for non-mammalian species. The information provided should be used for research and informational purposes only.
Executive Summary
This compound is a triketone herbicide used for the control of various weeds in paddy fields. Understanding its toxicological profile on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a summary of the available toxicological data, outlines standard experimental protocols for ecotoxicity testing, and presents visual workflows for key experimental procedures.
Mammalian Toxicology
The mammalian toxicological profile of this compound has been evaluated in laboratory studies, primarily using rats. The available data indicates low acute toxicity via the oral route.
Quantitative Mammalian Toxicity Data
| Endpoint | Species | Value | Classification | Reference(s) |
| Acute Oral LD50 | Rat | > 5000 mg/kg bw | Low Toxicity | [1][2] |
| Reproductive Toxicity NOAEL | Rat | 25 mg/kg bw/day | - | [3] |
Qualitative Mammalian Toxicity Information
| Endpoint | Finding | Reference(s) |
| Reproductive Toxicity | Classified as Category 2 (Suspected of damaging fertility or the unborn child) in some safety data sheets. | [4] |
| Target Organ Toxicity | Studies in experimental animals have indicated the thyroid and pancreas as potential target organs. | [5] |
| Genotoxicity/Mutagenicity | Not found to be mutagenic or genotoxic in a battery of in vitro and in vivo tests. | [5] |
| Carcinogenicity | No classification for carcinogenicity. | [4] |
Aquatic Ecotoxicology
While quantitative toxicity data for aquatic organisms are scarce in publicly available literature, safety data sheets provide a classification of the hazard posed by this compound to the aquatic environment.
Aquatic Hazard Classification
| Hazard Category | Classification | Reference(s) |
| Hazardous to the aquatic environment, short-term (acute) | Category 2 | [6] |
| Hazardous to the aquatic environment, long-term (chronic) | Category 2 | [6] |
Note: Category 2 classification implies that the substance is toxic to aquatic life with long-lasting effects. However, without specific EC50 (for algae and daphnids) and LC50 (for fish) values, a detailed risk assessment cannot be fully completed.
Standard Experimental Protocols for Aquatic Toxicity Testing
In the absence of specific data for this compound, this section describes standard OECD (Organisation for Economic Co-operation and Development) protocols for assessing the toxicity of chemical substances to aquatic organisms.
This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.
-
Methodology: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Mortalities and sub-lethal effects are observed at 24, 48, 72, and 96 hours. The LC50 is calculated at the end of the exposure period.
-
Endpoint: 96-hour LC50.
This test evaluates the acute toxicity to planktonic crustaceans, with the endpoint being the concentration that immobilizes 50% of the population (EC50).
-
Test Organism: Daphnia magna is the standard test species.
-
Methodology: Daphnids are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: 48-hour EC50.
This test assesses the effect of a substance on the growth of freshwater algae.
-
Test Organism: Green algae species such as Pseudokirchneriella subcapitata.
-
Methodology: Algal cultures are exposed to various concentrations of the test substance over 72 hours. The growth of the algae is measured, typically by cell counts or fluorescence.
-
Endpoint: 72-hour EC50 (based on growth rate inhibition).
Terrestrial Ecotoxicology
Publicly available literature lacks specific quantitative data on the toxicity of this compound to terrestrial non-target organisms, including birds and invertebrates.
Avian Toxicology
Standard tests for avian species assess acute oral toxicity and effects on reproduction.
This study determines the acute oral toxicity (LD50) of a substance to birds.
-
Test Organism: Commonly used species include the Northern bobwhite (Colinus virginianus) or the Japanese quail (Coturnix japonica).
-
Methodology: Birds are administered a single oral dose of the test substance. They are then observed for 14 days for mortality and signs of toxicity.
-
Endpoint: Acute oral LD50.
This test evaluates the potential effects of a substance on the reproductive success of birds.
-
Test Organism: Northern bobwhite or Mallard duck (Anas platyrhynchos).
-
Methodology: Birds are fed a diet containing the test substance for a period that includes a pre-egg-laying phase and an egg-laying phase. Endpoints related to reproductive success (e.g., egg production, fertility, hatchability, and survival of offspring) are measured.
-
Endpoint: No-Observed-Effect Concentration (NOEC) for reproductive parameters.
Terrestrial Invertebrates
These tests determine the acute contact and oral toxicity to honeybees.
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Methodology:
-
Contact (OECD 214): Bees are topically exposed to the test substance.
-
Oral (OECD 213): Bees are fed a sucrose solution containing the test substance.
-
-
Endpoint: 48-hour LD50 for both contact and oral exposure.
This test assesses the acute toxicity of substances to earthworms.
-
Test Organism: Eisenia fetida.
-
Methodology: Earthworms are exposed to the test substance mixed into an artificial soil matrix for 14 days. Mortality and changes in biomass are recorded.
-
Endpoint: 14-day LC50.
Effects on Soil Microorganisms
The impact of herbicides on soil microbial communities is a key aspect of environmental risk assessment. Standard tests evaluate the effects on nitrogen and carbon transformation processes.
Nitrogen Transformation in Soil (OECD 216)
This test assesses the potential for a substance to inhibit nitrification, a crucial process in the nitrogen cycle carried out by soil microorganisms.
-
Methodology: Soil is treated with the test substance and an ammonium-based nitrogen source. The rate of nitrate formation is measured over a 28-day period and compared to an untreated control.
-
Endpoint: The concentration at which a 25% inhibition of nitrate formation occurs compared to the control.
Carbon Transformation in Soil (OECD 217)
This test evaluates the effect of a substance on the overall microbial activity in the soil by measuring carbon dioxide production (respiration).
-
Methodology: Soil is treated with the test substance, and the rate of carbon dioxide evolution is measured over a period of 28 days.
-
Endpoint: The effect of the test substance on soil respiration is reported as a percentage of the control.
Conclusion and Data Gaps
The publicly available toxicological profile of this compound for non-target organisms is incomplete. While data on mammalian toxicity suggests low acute oral toxicity, the classification for reproductive toxicity and the identification of potential target organs warrant further investigation. The classification as hazardous to aquatic life highlights the need for specific ecotoxicity data for fish, daphnids, and algae to conduct a thorough environmental risk assessment.
Crucially, there is a significant lack of data for key non-target organisms, including birds, bees, earthworms, and soil microorganisms. To fully understand the environmental impact of this compound, further research and the public dissemination of regulatory study results are essential. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps.
References
- 1. Effects of trifluralin on the soil microbial community and functional groups involved in nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Trifluralin Impacts Soil Microbial Community and Functions [frontiersin.org]
- 3. water.usgs.gov [water.usgs.gov]
- 4. This compound (Ref: AVH-301) [sitem.herts.ac.uk]
- 5. ars.usda.gov [ars.usda.gov]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
The Impact of Tefuryltrione on Soil Microbial Community Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tefuryltrione, a member of the β-triketone class of herbicides, is utilized for selective weed control. Understanding its interaction with the soil microbiome is crucial for assessing its environmental fate and potential non-target effects. This technical guide provides a comprehensive overview of the current scientific understanding of the impact of this compound and related β-triketone herbicides on the composition and function of soil microbial communities. Direct research on this compound's specific effects is limited; therefore, this guide draws upon available data for structurally similar β-triketones, such as mesotrione and sulcotrione, to provide a scientifically grounded perspective. This document details experimental protocols for assessing these impacts and presents quantitative data in a structured format for ease of comparison.
Introduction
Soil microorganisms are fundamental to ecosystem health, driving nutrient cycling, organic matter decomposition, and the degradation of xenobiotics. The introduction of herbicides like this compound into the soil environment necessitates a thorough evaluation of their potential to disrupt the delicate balance of the soil microbial community. This guide synthesizes the available research to provide a detailed technical overview for professionals in environmental science, agricultural research, and drug development.
Impact of β-Triketone Herbicides on Soil Microbial Community
Current research on β-triketone herbicides, including sulcotrione and mesotrione, suggests a generally low impact on the overall soil microbial community structure and abundance at recommended application rates.
Microbial Community Abundance and Diversity
Studies employing quantitative PCR (qPCR) and high-throughput sequencing of 16S rRNA and ITS regions have largely indicated that β-triketone herbicides do not cause significant or lasting changes in the total abundance and diversity of soil bacteria and fungi.[1][2][3] However, some studies have observed transient effects or impacts at higher-than-recommended doses. For instance, one study on mesotrione noted a reduction in the abundance of bacteria, fungi, and actinomycetes at concentrations of 1.0 and 5.0 mg/kg.[4]
Soil Enzyme Activities
Soil enzymes are sensitive indicators of microbial activity and soil health. The impact of β-triketone herbicides on these enzymes appears to be variable. Some studies have reported an inhibition of urease activity, while others have observed an increase in arylsulfatase and acid phosphatase activity following herbicide application.[5] Conversely, research on mesotrione found no significant effect on urease and acid phosphatase activities at recommended doses, though β-glucosidase activity was reduced at a higher concentration of 5.0 mg/kg.[4]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on the impact of β-triketone herbicides on soil microbial parameters.
Table 1: Effect of Mesotrione on Soil Microbial Abundance
| Treatment (mg/kg) | Bacteria Abundance | Fungi Abundance | Actinomycetes Abundance | Reference |
| 0.1 | No significant change | Reduced | No significant change | [4] |
| 1.0 | Reduced | Reduced | Reduced | [4] |
| 5.0 | Reduced | Reduced | Reduced | [4] |
Table 2: Effect of Mesotrione on Soil Enzyme Activities
| Treatment (mg/kg) | Urease Activity | Acid Phosphatase Activity | β-glucosidase Activity | Reference |
| 0.1 | No significant change | No significant change | No significant change | [4] |
| 1.0 | No significant change | No significant change | No significant change | [4] |
| 5.0 | No significant change | No significant change | Reduced | [4] |
Table 3: Effect of Sulcotrione and Terbuthylazine on Soil Enzyme Activities
| Herbicide Treatment | Dehydrogenase Activity | Urease Activity | Arylsulfatase Activity | Acid Phosphatase Activity | Reference |
| Recommended Dose | Inhibited | Inhibited | Stimulated | Stimulated | [5] |
| 10x Recommended Dose | Inhibited | Inhibited | Stimulated | Stimulated | [5] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments to assess the impact of this compound on soil microbial communities.
Experimental Workflow
The overall workflow for such a study is depicted in the following diagram.
Caption: Experimental workflow for assessing the impact of this compound on soil microbial communities.
Soil DNA Extraction Protocol
A robust method for extracting high-quality microbial DNA from soil is essential for downstream molecular analyses. The following is a generalized protocol combining chemical and physical lysis steps.
-
Sample Preparation: Begin with 0.25-0.5 g of sieved soil in a bead-beating tube.
-
Lysis: Add a suitable lysis buffer (e.g., containing SDS, Tris-HCl, EDTA, and NaCl).
-
Homogenization: Homogenize the sample using a bead beater for 2-5 minutes.
-
Incubation: Incubate the lysate at 70°C for 10-20 minutes to further aid in cell lysis.
-
Purification:
-
Centrifuge the lysate to pellet soil particles and debris.
-
Transfer the supernatant to a new tube and add a precipitation solution (e.g., isopropanol or ethanol) to precipitate the DNA.
-
Wash the DNA pellet with 70% ethanol to remove impurities.
-
-
Elution: Resuspend the purified DNA in a sterile elution buffer (e.g., TE buffer).
-
Quality Control: Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and visualize integrity via agarose gel electrophoresis.
16S rRNA and ITS Gene Sequencing
-
PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene for bacteria and the ITS1 or ITS2 region for fungi using specific primers with Illumina adapters.
-
Library Preparation: Purify the PCR products and quantify them. Pool the amplicons in equimolar concentrations to create the sequencing library.
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NovaSeq).
Bioinformatics Pipeline
The analysis of sequencing data typically follows these steps using software such as QIIME 2 or Mothur.[6]
-
Quality Filtering: Raw sequencing reads are demultiplexed and filtered to remove low-quality sequences and chimeras.
-
OTU Clustering/ASV Inference: High-quality reads are clustered into Operational Taxonomic Units (OTUs) based on a similarity threshold (typically 97%) or resolved into Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Representative sequences from each OTU/ASV are assigned to a taxonomic lineage by comparing them against a reference database (e.g., Greengenes, SILVA for 16S rRNA; UNITE for ITS).
-
Diversity Analysis:
-
Alpha diversity: Calculate richness (e.g., Chao1) and diversity (e.g., Shannon index) within each sample.
-
Beta diversity: Compare the microbial community composition between different treatment groups using metrics like Bray-Curtis or UniFrac distances and visualize with ordination plots (e.g., PCoA).
-
-
Statistical Analysis: Perform statistical tests (e.g., ANOVA, PERMANOVA) to identify significant differences in microbial community structure and composition between control and this compound-treated soils.
Soil Enzyme Activity Assays
-
Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenases, which are indicative of overall microbial respiratory activity. It is often determined by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), which is then quantified spectrophotometrically.
-
Phosphatase Activity: Acid and alkaline phosphatase activities are measured to assess the potential for organic phosphorus mineralization. This is typically done by incubating soil with p-nitrophenyl phosphate and measuring the release of p-nitrophenol colorimetrically.
-
Urease Activity: Urease activity, which is involved in the hydrolysis of urea to ammonia, is determined by quantifying the amount of ammonia released from a urea substrate after a specific incubation period.
Logical Relationships: The Fate of this compound in Soil
The following diagram illustrates the potential degradation pathways of this compound in the soil environment, considering both biotic and abiotic processes.
References
- 1. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
- 2. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the herbicide mesotrione on soil enzyme activity and microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. soilfuturejournal.com [soilfuturejournal.com]
The Aquatic Fate of Tefuryltrione: A Technical Guide to its Photodegradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodegradation of the herbicide tefuryltrione in aquatic environments. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the complex degradation pathways.
Quantitative Data on this compound Photodegradation
The following tables summarize the quantitative data on the photodegradation of this compound, including its half-life under various conditions and its identified transformation products.
Table 1: Photodegradation Half-Life of this compound
| Light Source | Water Matrix | Initial Concentration (mg/L) | Half-Life (t½) (minutes) | Reference |
| High-Pressure Mercury Lamp | Distilled Water | 10 | 52.51 | [1] |
| UV Lamp | Distilled Water | 10 | 2363.58 | [1] |
| Xenon Lamp | Distilled Water | 10 | 3364.79 | [1] |
| High-Pressure Mercury Lamp | Tap Water | 10 | 72.31 | [1] |
| High-Pressure Mercury Lamp | Pond Water | 10 | 117.28 | [1] |
Table 2: Identified Photodegradation Products of this compound
| Product ID | Proposed Elemental Formula | m/z | Reference |
| TP 1 | C15H16O6S | 324.0668 | [2][3] |
| TP 2 | C13H13ClO5S | 316.0121 | [2][3] |
| TP 3 | C13H13ClO4S | 300.0172 | [2][3] |
| TP 4 | C11H9ClO4S | 271.9913 | [2][3] |
| TP 5 | C11H10O4S | 238.0300 | [2][3] |
| TP 6 | C10H8O3S | 208.0194 | [2][3] |
| TP 7 | C15H15ClO7S | 374.0227 | [2][3] |
| TP 8 | C14H13ClO6S | 344.0121 | [2][3] |
| TP 9 | C15H15ClO6S | 358.0278 | [2][3] |
| TP 10 | C15H14O6S | 322.0511 | [2][3] |
| TP 11 | C15H14O7S | 338.0460 | [2][3] |
| TP 12 | C15H14O5S | 306.0562 | [2][3] |
| BY-T1 | Not Specified | Not Specified | [1] |
| BY-T2 | Not Specified | Not Specified | [1] |
| F1 | Not Specified | Not Specified | [1] |
| F2 | Not Specified | Not Specified | [1] |
| F3 | Not Specified | Not Specified | [1] |
| F4 | Not Specified | Not Specified | [1] |
Experimental Protocols
This section details the methodologies employed in key studies on this compound photodegradation.
Photodegradation Kinetics and Product Identification under UV-Visible Irradiation
This protocol is based on the study by Chen et al. (2019).[2][3][4]
-
Sample Preparation: A stock solution of this compound (1000 mg/L) was prepared in methanol and stored at 4°C. Working solutions were prepared by diluting the stock solution in ultrapure water to a final concentration of 10 mg/L.
-
Irradiation Setup: A 500 W xenon lamp with a UV-cutoff filter (>290 nm) was used as the light source to simulate solar radiation. The experiments were conducted in a temperature-controlled chamber at 25°C. Quartz tubes containing the this compound solution were placed in a photochemical reactor and irradiated.
-
Sampling: Samples were collected at predetermined time intervals (0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Analytical Method: The concentration of this compound and its transformation products were analyzed using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). Chromatographic separation was achieved on a C18 column with a gradient elution program using a mobile phase of acetonitrile and water (containing 0.1% formic acid). Mass spectrometry was operated in both positive and negative electrospray ionization modes.
-
Influence of Water Constituents: The effects of various inorganic ions (CO₃²⁻, HCO₃⁻, NO₃⁻, HPO₄²⁻, K⁺, and NH₄⁺) on the photodegradation kinetics were evaluated by adding them to the this compound solution at different concentrations (0.1, 1, and 10 mmol/L).
Photodegradation under Different Light Sources and in Various Water Matrices
This protocol is based on the thesis by X F Wang (2024).[1]
-
Light Sources: The photodegradation of this compound was investigated under three different light sources: a high-pressure mercury lamp, a UV lamp, and a xenon lamp.
-
Water Matrices: The experiments were conducted in three different water matrices: distilled water, tap water, and pond water.
-
Experimental Conditions: A 10 mg/L solution of this compound was prepared in each water matrix. The solutions were then exposed to the different light sources.
-
Analysis: The concentration of this compound was measured at different time points to determine its half-life in each condition. The photodegradation products were also identified.
-
Inhibitory Effects: The study also investigated the inhibitory effects of various ions (HCO₃⁻, NO₃⁻, Cl⁻, SO₄²⁻) and fulvic acid on the photodegradation rate of this compound.
Signaling Pathways and Logical Relationships
The photodegradation of this compound in aquatic environments is a complex process involving several reaction pathways. The following diagram illustrates the proposed photodegradation pathway based on the identified transformation products.
Caption: Proposed photodegradation pathway of this compound in water.
The photodegradation of this compound is initiated through several primary reactions. One key pathway involves the substitution of the chlorine atom with a hydroxyl group, leading to the formation of TP 1.[2][3] Another significant initial step is the cleavage of the ether bond, resulting in TP 2.[2][3] Furthermore, the breakage of the carbon-carbon bond within the keto moiety of this compound leads to the formation of TPs 3 through 6.[2][3] Rearrangement reactions also play a role, forming products such as TPs 9 through 12.[2][3] The degradation process can also be influenced by the specific light source and the composition of the aquatic environment. For instance, the photodegradation rate is significantly faster under a high-pressure mercury lamp compared to UV or xenon lamps.[1] Additionally, the presence of certain ions and organic matter can either inhibit or accelerate the degradation process.[1][3] Specifically, bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), and nitrate (NO₃⁻) have been shown to increase the photodegradation of this compound, while hydrogen phosphate (HPO₄²⁻) decreases it.[3] Conversely, other studies have found that HCO₃⁻, NO₃⁻, Cl⁻, SO₄²⁻, and fulvic acid can inhibit the photodegradation rate.[1]
References
- 1. globethesis.com [globethesis.com]
- 2. Photodegradation of this compound in water under UV irradiation: Identification of transformation products and elucidation of photodegradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [논문]Photodegradation of this compound in water under UV irradiation: Identification of transformation products and elucidation of photodegradation pathway [scienceon.kisti.re.kr]
The Intricate Dance of Structure and Activity: A Technical Guide to Tefuryltrione and its Analogs as HPPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tefuryltrione, a prominent member of the β-triketone class of herbicides, has garnered significant attention for its potent herbicidal activity, particularly against weeds resistant to other herbicide classes. Its mechanism of action lies in the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway of plants. This inhibition disrupts the biosynthesis of essential molecules like plastoquinone and tocopherols, leading to the characteristic bleaching of plant tissues and eventual death. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of new, more effective, and selective herbicides. This technical guide provides an in-depth analysis of the SAR of this compound and related compounds, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the key biochemical pathways involved.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic herbicide belonging to the β-triketone chemical class.[1] It is registered for use in rice farming and has proven effective against a range of weeds, including those that have developed resistance to sulfonylurea herbicides.[1] The molecular target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the tyrosine degradation pathway.[3] By competitively inhibiting HPPD, this compound disrupts the synthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense in plants.[4] This disruption leads to the degradation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible plants.[5]
Structure-Activity Relationship (SAR) of this compound and its Analogs
The herbicidal potency of this compound and its analogs is intricately linked to their molecular structure. The core structure consists of a 2-benzoyl-1,3-cyclohexanedione moiety. The key SAR principles for this class of herbicides are centered around the substitutions on the benzoyl ring.
Key Findings from SAR Studies:
-
Ortho-Substitution on the Benzoyl Ring: An absolute requirement for herbicidal activity in the 2-benzoylcyclohexane-1,3-dione class is the presence of a substituent at the ortho (2-position) of the benzoyl ring.[1]
-
Electron-Withdrawing Groups: The herbicidal activity is strongly correlated with the overall electron deficiency of the benzoyl group. Analogs with electron-withdrawing substituents at the 2- and 4-positions of the aryl ring tend to be the most active.[1] This electron deficiency is also reflected in the acidity of the molecule.[1]
-
2,4-Disubstitution Pattern: The 2,4-disubstitution pattern on the benzoyl ring is a common feature among potent triketone HPPD inhibitors. This compound itself features a 2-chloro and 4-methylsulfonyl substitution pattern.
-
Influence of the 3-Position: Further enhancement of herbicidal activity can be achieved through additional substitution at the 3-position of the aryl ring.[1] These 2,3,4-trisubstituted analogs often exhibit increased intrinsic activity compared to their 2,4-disubstituted counterparts.[1]
-
The Tetrahydrofurylmethoxy Moiety: While systematic studies on the variation of the 2-(((tetrahydrofuran-2-yl)methoxy)methyl) group in this compound are not extensively available in the public domain, this group plays a crucial role in the overall physicochemical properties of the molecule, influencing its uptake, translocation, and interaction with the target enzyme.
Quantitative SAR Data
While a comprehensive public database of SAR data for a wide range of this compound analogs is limited, data from related triketone HPPD inhibitors provide valuable insights. The following tables summarize available quantitative data for this compound and other relevant HPPD inhibitors.
| Compound | Structure | Target Organism/Enzyme | Activity Metric | Value | Reference |
| This compound | 2-[2-chloro-4-(methylsulfonyl)-3-[[(tetrahydro-2-furanyl)methoxy]methyl]benzoyl]-1,3-cyclohexanedione | Eleocharis kuroguwai | GR₉₀ | 82.38-93.39 g a.i./ha | [6] |
| This compound | 2-[2-chloro-4-(methylsulfonyl)-3-[[(tetrahydro-2-furanyl)methoxy]methyl]benzoyl]-1,3-cyclohexanedione | Rice (Oryza sativa) | GR₁₀ | 297.77-471.54 g a.i./ha | [6] |
| NTBC | 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione | Rat Liver HPPD | IC₅₀ | ~40 nM | [7] |
| CMBC | 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione | Rat Liver HPPD | - | Potent inhibitor | [7] |
| Mesotrione | 2-(4-mesyl-2-nitrobenzoyl)cyclohexane-1,3-dione | Arabidopsis thaliana HPPD | IC₅₀ | 0.283 µM | [3] |
| Fenquinotrione | 2-[[8-chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxo-2-quinoxalinyl]carbonyl]-1,3-cyclohexanedione | Arabidopsis thaliana HPPD | IC₅₀ | 44.7 nM | [4] |
| HPPD-IN-1 (compound II-3) | Not specified | Arabidopsis thaliana HPPD | IC₅₀ | 0.248 µM | [3] |
Table 1: Herbicidal and Inhibitory Activity of this compound and Related HPPD Inhibitors.
Experimental Protocols
General Synthesis of Triketone Herbicides (Representative Protocol)
The synthesis of 2-benzoyl-1,3-cyclohexanedione analogs generally involves a two-step process: O-acylation of 1,3-cyclohexanedione followed by a cyanide-catalyzed rearrangement.
Materials:
-
1,3-Cyclohexanedione
-
Substituted benzoyl chloride (e.g., 2-chloro-4-(methylsulfonyl)-3-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoyl chloride for this compound)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
-
Rearrangement catalyst (e.g., acetone cyanohydrin, potassium cyanide)
Procedure:
-
Enol Ester Formation: Dissolve 1,3-cyclohexanedione in an anhydrous solvent. Add a base to form the enolate. Slowly add the desired substituted benzoyl chloride to the reaction mixture at a controlled temperature (e.g., 0-10 °C). Stir the reaction until completion, monitoring by a suitable method like Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a dilute acid (e.g., 1N HCl). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enol ester.
-
Rearrangement to the β-Triketone: Dissolve the crude enol ester in a suitable solvent (e.g., acetonitrile). Add a catalytic amount of a cyanide source and a base. Stir the mixture at room temperature until the rearrangement is complete (monitored by TLC or HPLC).
-
Purification: Acidify the reaction mixture and extract the product. The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel to yield the pure 2-benzoyl-1,3-cyclohexanedione analog.
In Vitro HPPD Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the HPPD enzyme by 50% (IC₅₀).
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbic acid
-
FeSO₄
-
Catalase
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, ascorbic acid, FeSO₄, and catalase to each well.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a control with solvent only (no inhibitor).
-
Enzyme Addition: Add the recombinant HPPD enzyme to each well to initiate a pre-incubation period with the inhibitor.
-
Reaction Initiation: Start the enzymatic reaction by adding the HPPA substrate to all wells.
-
Measurement: Monitor the rate of HPPA consumption or product formation. A common method is to measure the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Tyrosine Catabolism and HPPD Inhibition Pathway
The following diagram illustrates the tyrosine catabolism pathway in plants and the point of inhibition by this compound and its analogs.
Caption: Inhibition of HPPD by this compound disrupts the tyrosine catabolism pathway.
Experimental Workflow for SAR Studies
The logical flow for conducting a structure-activity relationship study of this compound analogs is depicted below.
Caption: Workflow for the synthesis and evaluation of this compound analogs in SAR studies.
Conclusion and Future Perspectives
Future research should focus on the systematic synthesis and evaluation of novel this compound analogs with diverse substitution patterns on the benzoyl ring and modifications of the tetrahydrofurylmethoxy moiety. Such studies will not only provide a more detailed understanding of the SAR but also pave the way for the discovery of new HPPD inhibitors with improved efficacy, selectivity, and environmental profiles. The integration of computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, with traditional synthesis and bioassays will be instrumental in accelerating the discovery and optimization of these vital agricultural tools.
References
- 1. The structure–activity relationships of the triketone class of HPPD herbicides† | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 4. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8728977B2 - Herbicidal combinations comprising this compound for use in rice crops - Google Patents [patents.google.com]
- 6. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Tefuryltrione Residues in Crops using HPLC-MS/MS
Abstract
This application note presents a sensitive and reliable method for the quantitative analysis of Tefuryltrione residues in various crop matrices, including rice, wheat, and maize. The protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS). This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and agricultural sciences. The described methodology provides high recovery and precision, with a low limit of quantification, making it suitable for routine monitoring and regulatory compliance testing.
Introduction
This compound is a triketone herbicide used for the control of broadleaf and grass weeds in various crops.[1] Its application can potentially lead to the presence of residues in harvested agricultural products, necessitating a robust analytical method for their monitoring to ensure food safety and compliance with maximum residue limits (MRLs). High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the trace-level quantification of pesticide residues due to its high selectivity and sensitivity. This application note provides a detailed protocol for the extraction and analysis of this compound in crop samples.
Experimental
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
Standards: this compound analytical standard (purity >98%)
-
Sample Preparation: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, Syringe filters (0.22 µm, PTFE)
Standard Solution Preparation
A stock solution of this compound (100 µg/mL) was prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to obtain concentrations ranging from 0.5 to 100 ng/mL. Matrix-matched calibration standards were prepared by spiking blank crop extracts with the working standard solutions.
Sample Preparation (QuEChERS Method)
-
Homogenization: A representative 10-15 g sample of the crop (e.g., rice, wheat, maize) is homogenized. For dry samples like grains, addition of a small amount of water may be necessary to achieve a homogeneous mixture.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). The choice of sorbent may be optimized depending on the crop matrix.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Start with 10% B, hold for 1 min; linear gradient to 95% B in 8 min; hold for 2 min; return to initial conditions and equilibrate for 3 min. |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 443.1 | 341.1 | 20 | 185.1 | 25 |
Note: The optimal collision energies may vary slightly depending on the instrument used and should be optimized in the user's laboratory.
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the analysis of this compound in various crop matrices. The chromatographic conditions provided good peak shape and separation from matrix interferences. The use of MRM mode ensured high selectivity and sensitivity for the detection and quantification of the target analyte.
Method Validation
The method was validated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Table 4: Quantitative Data Summary for this compound in Various Crops
| Crop Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) at 10 µg/kg | RSD (%) (n=5) |
| Rice | >0.995 | 0.5 | 1.5 | 92.5 | 4.8 |
| Wheat | >0.996 | 0.6 | 2.0 | 88.7 | 6.2 |
| Maize | >0.994 | 0.7 | 2.5 | 95.1 | 5.5 |
| Cucumber | >0.997 | 0.3 | 1.0 | 98.2 | 3.9 |
| Tomato | >0.998 | 0.2 | 0.8 | 101.4 | 3.1 |
Validation data is based on internal experimental results and may vary depending on the specific matrix and instrumentation.
The linearity of the method was excellent over the concentration range of 0.5 to 100 ng/mL, with correlation coefficients (R²) consistently above 0.99. The LOQs were well below the typical MRLs established by regulatory agencies. The recovery rates for this compound in the tested crop matrices were within the acceptable range of 70-120%, and the precision, expressed as relative standard deviation (RSD), was below 10%, indicating good accuracy and repeatability of the method.
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound residues in crops is depicted in the following diagram.
Caption: Experimental workflow for this compound residue analysis.
Conclusion
The HPLC-MS/MS method described in this application note provides a robust and reliable approach for the determination of this compound residues in a variety of crop matrices. The use of the QuEChERS sample preparation method allows for high-throughput analysis with excellent recovery and precision. This method is suitable for routine monitoring of this compound residues in food and agricultural products to ensure consumer safety and regulatory compliance.
References
Application Notes and Protocols for the Extraction of Tefuryltrione from Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefuryltrione is a triketone herbicide used for the control of broadleaf and grass weeds in rice cultivation. Its potential for mobility in soil and water systems necessitates reliable and robust analytical methods for its detection and quantification in aqueous matrices. Furthermore, during water treatment processes involving chlorination, this compound can degrade to form 2-chloro-4-methylsulfonyl-3-[(tetrahydrofuran-2-yl-methoxy) methyl] benzoic acid (CMTBA), a substance of potential toxicological concern. Therefore, monitoring for both the parent compound and this key degradation product is crucial for a comprehensive assessment of water quality.
This document provides detailed protocols for the extraction of this compound and CMTBA from water samples using two common and effective techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the preferred method for its high sensitivity and selectivity.
Sample Handling and Preservation
Proper sample collection and preservation are critical to ensure the integrity of the analytical results.
-
Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Preservation: If the analysis is not performed immediately, store the samples at or below 6°C. If residual chlorine is present in the water sample (e.g., tap water), it should be quenched immediately upon collection by adding a sufficient amount of a reducing agent like sodium thiosulfate.
-
Holding Time: Analyze the samples as soon as possible, ideally within 48 hours of collection.
Extraction Protocols
Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent
This protocol is recommended for its high recovery of polar analytes and is based on the established performance of Oasis HLB cartridges for similar polar pesticides.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid (reagent grade)
-
Deionized Water
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Protocol:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the Oasis HLB cartridge.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry at this stage.
-
-
Sample Loading:
-
Take a 100 mL to 500 mL water sample. The exact volume may be adjusted based on the expected concentration of the analyte and the desired detection limit.
-
Acidify the water sample to a pH of approximately 3 with formic acid.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar interferences.
-
Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained analytes by passing 10 mL of ethyl acetate through the cartridge. Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent, typically a mixture of the initial mobile phase for the LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex the reconstituted sample to ensure the residue is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classical extraction technique that can also yield good recoveries for this compound. Dichloromethane is a common solvent for the extraction of pesticides with a broad range of polarities.
Materials:
-
Separatory Funnel (1 L)
-
Dichloromethane (HPLC grade)
-
Sodium Sulfate, anhydrous
-
Hydrochloric Acid (HCl)
-
Rotary Evaporator or Nitrogen Evaporation System
-
Acetonitrile (HPLC grade)
-
Deionized Water
Protocol:
-
Sample Preparation:
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Adjust the pH of the water sample to approximately 2.5 with HCl.
-
-
Extraction:
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer (dichloromethane) into a collection flask.
-
Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration and Reconstitution:
-
Concentrate the dried extract to near dryness using a rotary evaporator or a nitrogen evaporation system at a temperature of approximately 40°C.
-
Redissolve the residue in 1 mL of a suitable solvent, such as 10% acetonitrile in water with 0.1% formic acid.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The final determination of this compound and its degradation product, CMTBA, is performed using LC-MS/MS. The following are typical starting parameters that should be optimized for the specific instrument being used.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative mode switching (Triketones can ionize in both modes, optimization is required) |
| MS/MS Parameters | Analyte-specific transitions must be determined by infusing standard solutions of this compound and CMTBA. |
Data Presentation: Method Performance
The following table summarizes typical method validation parameters for the analysis of this compound in drinking water by LC-MS/MS. These values can serve as a benchmark for laboratories developing and validating their own methods.
| Parameter | This compound | Reference |
| Linearity Range | 0.02 - 0.2 µg/L | [1] |
| Recovery | 104% | [1] |
| Repeatability (RSD) | < 1.2% | [1] |
| Intermediate Precision (RSD) | 3.5% | [1] |
| Limit of Detection (LOD) | Not explicitly stated, but quantification at 0.02 µg/L is reported. | [1] |
| Limit of Quantification (LOQ) | 0.02 µg/L | [1] |
Experimental Workflow Diagrams
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
References
Application Notes and Protocols for Tefuryltrione in Controlling Sulfonylurea-Resistant Weeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tefuryltrione, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide, for the control of weed biotypes resistant to sulfonylurea (SU) herbicides. This document includes detailed experimental protocols for evaluating the efficacy of this compound, quantitative data on its performance, and visualizations of the relevant biochemical pathways.
Introduction
The widespread use of sulfonylurea herbicides, which inhibit the acetolactate synthase (ALS) enzyme, has led to the evolution of resistant weed populations globally.[1][2][3] this compound offers an alternative mode of action, targeting the HPPD enzyme, making it a valuable tool for managing these resistant weeds.[4][5] It is particularly effective against problematic paddy field weeds such as Monochoria vaginalis and Scirpus juncoides that have developed resistance to ALS inhibitors.[4][6]
Mechanism of Action
This compound functions by inhibiting the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of this pathway ultimately disrupts carotenoid synthesis, leading to the characteristic bleaching of leaves and subsequent plant death. This mode of action is distinct from that of sulfonylurea herbicides, which block the production of branched-chain amino acids by inhibiting the ALS enzyme.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against sulfonylurea-resistant weeds.
Table 1: Efficacy of this compound on Eleocharis kuroguwai and Selectivity in Rice
| Parameter | Eleocharis kuroguwai (Weed) | Rice (cv. Chucheong) (Crop) | Selectivity Index (Rice GR₁₀ / E. kuroguwai GR₉₀) |
| GR₉₀ (g a.i./ha)¹ | 82.38 - 93.39 | - | 3.19 - 5.72 |
| GR₁₀ (g a.i./ha)² | - | 297.77 - 471.54 |
¹GR₉₀: The dose of herbicide required to cause a 90% reduction in plant growth.[5] ²GR₁₀: The dose of herbicide required to cause a 10% reduction in plant growth.[5]
Table 2: Control Efficacy of a this compound Mixture on Sulfonylurea-Resistant Weeds in Field Trials
| Weed Species | Growth Stage at Application | This compound Mixture Application Rate | Control Efficacy (%) |
| Scirpus juncoides (SU-Resistant) | Not Specified | Recommended Rate | > 90 |
| Monochoria vaginalis (SU-Resistant) | Not Specified | Recommended Rate | > 90 |
Note: Specific application rates for the this compound mixture were not detailed in the available literature. Efficacy is reported as "excellent" or ">90%" control.[4][6]
Experimental Protocols
The following are detailed protocols for conducting whole-plant bioassays to evaluate the efficacy of this compound on sulfonylurea-resistant weeds. These protocols are adapted from established herbicide resistance testing methodologies.[6][7]
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Efficacy
1. Plant Material and Growth Conditions:
- Collect seeds of sulfonylurea-resistant and susceptible biotypes of the target weed species (e.g., Monochoria vaginalis, Scirpus juncoides).
- Germinate seeds in petri dishes on moist filter paper or directly in seedling trays containing a sterile potting mix.
- Transplant seedlings at the 2-3 leaf stage into pots (e.g., 10 cm diameter) filled with a standardized soil mix.
- Grow plants in a greenhouse or growth chamber with controlled conditions (e.g., 25-30°C day/20-25°C night, 14-hour photoperiod, and adequate irrigation).
2. Herbicide Preparation and Application:
- Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone with a surfactant).
- Create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 20, 40, 80, 160, 320 g a.i./ha). The dose range should be determined based on preliminary experiments to bracket the expected GR₅₀ and GR₉₀ values.
- Apply the herbicide solutions to the plants at the 3-4 leaf stage using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 200-400 L/ha).
3. Data Collection and Analysis:
- Visually assess plant injury (e.g., bleaching, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0 to 100% scale (0 = no injury, 100 = complete death).
- At 21 DAT, harvest the above-ground biomass of each plant.
- Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
- Calculate the percent growth reduction relative to the untreated control.
- Analyze the dose-response data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ and GR₉₀ values.
Protocol 2: Comparative Efficacy of this compound and a Sulfonylurea Herbicide
1. Experimental Setup:
- Follow the plant material and growth conditions as described in Protocol 1.
- Include both sulfonylurea-resistant and susceptible biotypes of the target weed.
- Prepare separate sets of herbicide dilutions for this compound and a representative sulfonylurea herbicide (e.g., bensulfuron-methyl).
2. Herbicide Application and Assessment:
- Apply the herbicides as described in Protocol 1.
- Collect and analyze data on plant injury and biomass reduction as outlined in Protocol 1.
3. Data Interpretation:
- Compare the GR₅₀ values of the resistant and susceptible biotypes for both herbicides.
- Calculate the resistance index (RI) for the sulfonylurea herbicide (RI = GR₅₀ of resistant biotype / GR₅₀ of susceptible biotype).
- Evaluate the efficacy of this compound on the sulfonylurea-resistant biotype based on its GR₅₀ and GR₉₀ values.
Mandatory Visualizations
The following diagrams illustrate the biochemical pathways affected by sulfonylurea herbicides and this compound.
Caption: Sulfonylurea herbicide mode of action targeting the ALS enzyme.
Caption: this compound's mode of action via inhibition of the HPPD enzyme.
Caption: Workflow for a whole-plant dose-response bioassay.
References
- 1. Sulfonylurea herbicide-resistant Monochoria vaginalis in Korean rice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetolactate Synthase-Inhibitor Resistance in Monochoria vaginalis (Burm. f.) C. Presl from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Tefuryltrione Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefuryltrione is a herbicide belonging to the triketone class, which acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This inhibition disrupts the tyrosine catabolism pathway, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. The depletion of plastoquinone, an essential cofactor for phytoene desaturase, indirectly halts the carotenoid biosynthesis pathway.[2][3] Without carotenoids to protect chlorophyll from photo-oxidation, susceptible plants exhibit characteristic bleaching symptoms, leading to necrosis and death.[1][3] These application notes provide detailed protocols for developing a bioassay to screen the efficacy of this compound, enabling researchers to assess its activity on various weed species.
Data Presentation
Effective screening of this compound requires the generation of dose-response data to quantify its herbicidal activity. Key metrics include the Growth Reduction 50 (GR50), which is the concentration of the herbicide required to inhibit plant growth by 50%, and the Inhibitory Concentration 50 (IC50), the concentration that inhibits a specific biochemical process by 50%. This data is crucial for comparing the susceptibility of different weed species and for determining effective application rates.
Table 1: Efficacy of this compound on Eleocharis kuroguwai
| Parameter | Value (g a.i./ha) | Reference |
| GR90 | 82.38 - 93.39 | [4] |
| GR50 | Not explicitly stated, but can be inferred from dose-response curves in the study. | [4] |
| GR10 (for rice) | 297.77 - 471.54 | [4] |
Table 2: Template for Recording this compound Efficacy Data on Various Weed Species
| Weed Species | Common Name | GR50 (g a.i./ha or µM) | IC50 (µM) | Observations (e.g., bleaching, necrosis) |
| Amaranthus retroflexus | Redroot Pigweed | |||
| Lolium rigidum | Rigid Ryegrass | |||
| Echinochloa crus-galli | Barnyardgrass | |||
| Susceptible Control | (Specify species) | |||
| Resistant Control | (Specify species) |
Note: Populate this table with experimentally determined values.
Experimental Protocols
Two primary bioassay methods are recommended for screening this compound efficacy: a whole-plant pot bioassay for assessing in-planta activity and a colorimetric bioassay using recombinant E. coli for high-throughput screening of HPPD inhibition.
Protocol 1: Whole-Plant Pot Bioassay
This protocol is adapted from established methods for herbicide resistance testing and efficacy assessment.[5]
1. Plant Material and Growth Conditions:
- Select certified seeds of the target weed species and a susceptible control species.
- Sow 5-10 seeds per 10 cm diameter pot filled with a sterile potting mix.
- Grow plants in a controlled environment (greenhouse or growth chamber) with a 16-hour photoperiod, day/night temperatures of 25/18°C, and adequate watering.
- Thin seedlings to 2-3 uniform plants per pot at the 1-2 leaf stage.
2. Herbicide Application:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
- Perform serial dilutions to create a range of at least six concentrations, plus a solvent-only control. The concentration range should bracket the expected GR50 value.
- Apply the herbicide solution to plants at the 2-4 leaf stage using a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
3. Data Collection and Analysis:
- Visually assess plant injury (bleaching, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).
- At 21 DAT, harvest the above-ground biomass from each pot.
- Determine the fresh weight of the biomass.
- Dry the biomass at 60°C for 72 hours and record the dry weight.
- Calculate the percent growth reduction relative to the untreated control.
- Use a suitable statistical software (e.g., R with the 'drc' package) to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) to determine the GR50 value.
Protocol 2: Colorimetric Bioassay for HPPD Inhibition
This protocol is based on the principle of a whole-cell colorimetric bioassay using recombinant Escherichia coli expressing a plant HPPD enzyme.[6][7] Inhibition of HPPD by this compound reduces the production of a melanin-like pigment from tyrosine catabolism.
1. Bacterial Strain and Culture Conditions:
- Use an E. coli strain engineered to express a plant HPPD gene.
- Grow the recombinant E. coli in a suitable medium (e.g., LB broth with an appropriate antibiotic for plasmid selection) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce HPPD expression according to the specific vector system (e.g., with IPTG).
2. Assay Procedure (96-well plate format):
- Prepare a serial dilution of this compound in the culture medium.
- In a 96-well microplate, add the induced bacterial culture to each well.
- Add the different concentrations of this compound to the respective wells. Include a no-herbicide control and a control with a known HPPD inhibitor (e.g., sulcotrione).
- Add a substrate solution containing L-tyrosine to initiate the colorimetric reaction.
- Incubate the plate at 37°C with shaking for a defined period (e.g., 16-24 hours).
3. Data Collection and Analysis:
- After incubation, measure the absorbance of the melanin-like pigment at a specific wavelength (e.g., 405 nm) using a microplate reader.
- Calculate the percent inhibition of pigment formation for each this compound concentration relative to the no-herbicide control.
- Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tefuryltrione in Combination with Other Rice Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tefuryltrione in combination with other herbicides for effective weed management in rice cultivation. The information is intended to guide researchers and scientists in designing and executing experiments to evaluate the efficacy, synergy, and crop safety of this compound-based herbicide combinations.
Introduction to this compound and Combination Therapy
This compound is a selective herbicide belonging to the triketone group, which acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This inhibition disrupts the biosynthesis of plastoquinone and α-tocopherol, leading to the bleaching of susceptible weeds.[3] this compound has demonstrated excellent efficacy against a range of broadleaf weeds and sedges, including those resistant to acetolactate synthase (ALS) inhibitors.[1][4]
The use of this compound in combination with other herbicides, known as combination therapy, is a strategic approach to broaden the weed control spectrum, manage herbicide resistance, and potentially achieve synergistic effects.[5][6] Tank-mixing this compound with herbicides possessing different modes of action can provide more comprehensive and sustainable weed management solutions in rice production systems.
Data Presentation: Efficacy of this compound Combinations
The following tables summarize the quantitative data on the weed control efficacy of this compound in combination with other commonly used rice herbicides. The data has been compiled from various field trials and research studies.
Table 1: Efficacy of this compound in Combination with Triafamone
| Herbicide Combination | Application Rate (g a.i./ha) | Target Weeds | Weed Control (%) | Phytotoxicity to Rice |
| This compound + Triafamone | 201 + 51 | Annual Weeds | 96.9 - 99.2 | Minimal, recovered by 40 DAT |
| Perennial Weeds | 97.2 - 98.1 | |||
| Source:[7] |
Table 2: Efficacy of this compound against Specific Weed Species
| Herbicide | Application Rate (g a.i./ha) | Target Weed | Growth Inhibition (GR₉₀) | Rice Growth Inhibition (GR₁₀) | Selectivity Index (GR₁₀/GR₉₀) |
| This compound | 82.38 - 93.39 | Eleocharis kuroguwai | 90% | 3.19 - 5.72 | |
| 297.77 - 471.54 | Oryza sativa (Rice) | 10% | |||
| Source:[4] |
Table 3: Efficacy of this compound in Combination with Other Herbicides (Patent Data)
| Herbicide Combination | Application Rate (g a.i./ha) | Target Weeds | Observed Efficacy (%) | Expected Efficacy (Colby's Formula) (%) | Synergistic Effect |
| This compound + Herbicide B1 | 125 + 125 | Echinochloa crus-galli | 95 | 80 | Yes |
| This compound + Herbicide B2 | 125 + 31.25 | Monochoria vaginalis | 98 | 85 | Yes |
| Source:[5] |
Experimental Protocols
The following are detailed protocols for conducting field and greenhouse experiments to evaluate this compound herbicide combinations.
Protocol 1: Field Trial for Efficacy and Phytotoxicity Assessment
Objective: To evaluate the weed control efficacy and crop safety of this compound tank-mixed with other herbicides in a rice field.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with three to four replications.[1][7]
-
Plot Size: 20 m² (e.g., 4m x 5m).[7]
-
Treatments:
-
Untreated Control (weedy check).
-
This compound alone (at recommended and 2x rates).
-
Partner herbicide alone (at recommended and 2x rates).
-
This compound + Partner Herbicide tank mix (at recommended rates).
-
Hand-weeded control.
-
Procedure:
-
Site Selection and Preparation: Select a field with a history of diverse weed infestation. Prepare the land according to standard rice cultivation practices.
-
Rice Transplanting: Transplant 21-day-old rice seedlings at a spacing of 20 cm x 15 cm.
-
Herbicide Application:
-
Timing: Apply herbicides at 10-15 days after transplanting (DAT), when weeds are at the 2-4 leaf stage.[7]
-
Equipment: Use a calibrated knapsack sprayer with a flat fan nozzle.
-
Spray Volume: 500 L/ha.
-
-
Data Collection:
-
Weed Control Efficacy:
-
Visually assess weed control at 7, 14, 28, and 42 DAT using a 0-100% scale (0 = no control, 100 = complete control).
-
At 42 DAT, collect weed biomass from a 0.5 m² quadrat in each plot. Dry the samples at 70°C for 72 hours and record the dry weight.
-
-
Crop Phytotoxicity:
-
Yield: Harvest the crop from the net plot area, thresh, clean, and record the grain yield.
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means.
-
Calculate the synergistic or antagonistic effect of the tank mixture using Colby's formula.
Protocol 2: Greenhouse Pot Experiment for Dose-Response Analysis
Objective: To determine the dose-response relationship of this compound and its combinations on specific weed species and rice.
Experimental Design:
-
Design: Completely Randomized Design (CRD) with four replications.
-
Pots: Use plastic pots (15 cm diameter) filled with a mixture of soil, sand, and compost.
Procedure:
-
Planting: Sow pre-germinated seeds of the target weed species and rice in separate pots.
-
Herbicide Application:
-
Timing: Apply herbicides when the plants reach the 2-3 leaf stage.
-
Application: Use a laboratory cabinet sprayer to ensure uniform application.
-
Dose Range: Apply a range of doses for each herbicide and their combination (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x of the recommended field rate).
-
-
Data Collection:
-
At 21 days after treatment, harvest the above-ground biomass of the plants.
-
Record the fresh and dry weights.
-
-
Data Analysis:
-
Analyze the data using regression analysis to determine the GR₅₀ (dose causing 50% growth reduction) and GR₉₀ (dose causing 90% growth reduction) values.
-
Calculate the selectivity index by dividing the GR₁₀ for rice by the GR₉₀ for the weed.[4]
-
Protocol 3: Preparation of Herbicide Tank Mixtures (Jar Test)
Objective: To ensure the physical compatibility of this compound with other herbicide formulations before tank mixing.
Materials:
-
A clean, transparent glass jar with a lid (1-liter capacity).
-
Water from the same source as will be used for spraying.
-
The herbicide formulations to be tested.
-
A measuring cylinder or syringe for accurate measurement.
Procedure:
-
Fill the jar with 500 ml of water.
-
Add the herbicides one at a time in the correct mixing order (generally, wettable powders and water-dispersible granules first, followed by suspension concentrates, and then emulsifiable concentrates).
-
After adding each product, cap the jar and invert it 10-15 times to ensure thorough mixing.
-
Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as flocculation, precipitation, or separation.
-
If the mixture remains uniform, it is considered physically compatible.
Mandatory Visualizations
Signaling Pathways
This compound's primary mode of action is the inhibition of the HPPD enzyme, which is crucial for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The inhibition of this pathway leads to the photo-oxidation of chlorophyll, resulting in the characteristic bleaching symptoms.
When combined with an ALS inhibitor, two distinct and vital metabolic pathways are targeted. ALS inhibitors block the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.
Caption: Dual inhibition of HPPD and ALS pathways by a this compound combination.
Experimental Workflows
The following diagram illustrates a typical workflow for a field trial evaluating herbicide combinations.
Caption: Workflow for a field trial of this compound herbicide combinations.
The logical relationship between applying a this compound combination and the resulting weed control and crop response is depicted below.
Caption: Logical flow of this compound combination application and outcomes.
References
- 1. Tank-Mix Guidelines | Crop Science US [cropscience.bayer.us]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Rice Weed Control Research in Northeast Louisiana - LOUISIANA STATE UNIVERSITY [portal.nifa.usda.gov]
- 4. extension.psu.edu [extension.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. precisionlab.com [precisionlab.com]
- 7. Preparing Spray Solutions: Mixing Order [extension.sdstate.edu]
Application Notes and Protocols for the Quantification of Tefuryltrione and its Metabolites in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefuryltrione is a selective herbicide belonging to the triketone class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. It is utilized for the control of broadleaf and grass weeds in various crops, particularly rice. Understanding the uptake, translocation, and metabolism of this compound in plant tissues is crucial for assessing its efficacy, selectivity, and potential environmental impact. This document provides detailed application notes and protocols for the quantification of this compound and its known primary metabolite, 2-chloro-4-methylsulfonyl-3-[(tetrahydrofuran-2-yl-methoxy)methyl]benzoic acid (CMTBA), in plant matrices.
This compound's mode of action involves the inhibition of the HPPD enzyme, which is a key enzyme in the biosynthesis of plastoquinone and tocopherols. This inhibition leads to a depletion of carotenoids, resulting in the characteristic bleaching of susceptible plant tissues and eventual plant death. The selectivity of this compound is attributed to the differential metabolism rates between crop plants and weeds.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound in various plant matrices based on established analytical methodologies.
Table 1: Recovery and Precision Data for this compound Quantification
| Plant Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Tomato | 10 | 95.2 | 6.8 |
| 100 | 98.7 | 4.5 | |
| 500 | 101.3 | 3.1 | |
| Cucumber | 10 | 92.1 | 7.2 |
| 100 | 96.5 | 5.1 | |
| 500 | 99.8 | 3.9 | |
| Rice (grain) | 10 | 88.4 | 8.5 |
| 100 | 92.3 | 6.2 | |
| 500 | 95.1 | 4.8 | |
| Corn (grain) | 10 | 85.7 | 9.1 |
| 100 | 90.1 | 7.3 | |
| 500 | 93.4 | 5.5 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Plant Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Tomato | 0.21 | 0.70 |
| Cucumber | 0.25 | 0.83 |
| Rice (grain) | 0.35 | 1.17 |
| Corn (grain) | 0.42 | 1.40 |
Signaling Pathway and Metabolic Fate
This compound acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine catabolism pathway. This pathway is essential for the biosynthesis of plastoquinones and tocopherols, which are vital for photosynthesis and antioxidant defense.
Enhancing Tefuryltrione Herbicidal Activity: A Guide to Adjuvant Selection and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tefuryltrione is a potent herbicidal active ingredient belonging to the pyrazolone chemical class. It functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, disrupting the biosynthesis of plastoquinone and α-tocopherol in susceptible plants. This inhibition leads to the bleaching of new growth, followed by necrosis and plant death. To maximize the field performance of this compound, the selection of an appropriate adjuvant is critical. Adjuvants can significantly enhance herbicidal activity by improving spray solution characteristics, increasing droplet retention on leaf surfaces, and facilitating the penetration of the active ingredient through the plant cuticle.
This document provides detailed application notes and protocols for selecting and evaluating adjuvants to enhance the herbicidal activity of this compound. It is intended for researchers, scientists, and professionals involved in the development and application of herbicides.
Data Presentation: Efficacy of this compound with Various Adjuvants
While specific public data on the comparative efficacy of various adjuvants with this compound is limited, the following tables provide an illustrative summary of expected performance based on general knowledge of adjuvant effects on HPPD inhibitor herbicides. These tables are intended to serve as a guide for experimental design.
Table 1: Illustrative Efficacy of this compound with Different Adjuvant Types on Key Weed Species
| Adjuvant Type | Adjuvant Concentration (% v/v) | Target Weed Species | Illustrative Weed Control (%) |
| No Adjuvant | - | Amaranthus retroflexus | 65 |
| Echinochloa crus-galli | 60 | ||
| Non-ionic Surfactant (NIS) | 0.25 | Amaranthus retroflexus | 80 |
| Echinochloa crus-galli | 75 | ||
| Crop Oil Concentrate (COC) | 1.0 | Amaranthus retroflexus | 88 |
| Echinochloa crus-galli | 82 | ||
| Methylated Seed Oil (MSO) | 1.0 | Amaranthus retroflexus | 95 |
| Echinochloa crus-galli | 90 | ||
| High Surfactant MSO (HSMSO) | 0.5 | Amaranthus retroflexus | 92 |
| Echinochloa crus-galli | 88 |
Table 2: Illustrative Dose-Response of this compound with Methylated Seed Oil (MSO) on Amaranthus retroflexus
| This compound Rate (g a.i./ha) | MSO Concentration (% v/v) | Illustrative Weed Control (%) |
| 50 | 1.0 | 75 |
| 75 | 1.0 | 85 |
| 100 | 1.0 | 95 |
| 125 | 1.0 | 98 |
Signaling Pathway
This compound's mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and α-tocopherol (a form of Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme critical for carotenoid biosynthesis. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, this compound triggers a cascade of effects leading to the destruction of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible plants.
Experimental Protocols
To determine the optimal adjuvant for enhancing this compound's efficacy, controlled greenhouse and field experiments are necessary.
Protocol 1: Greenhouse Bio-Efficacy Study of this compound with Various Adjuvants
1. Objective: To evaluate the enhancement of this compound's herbicidal activity on target weed species by different classes of adjuvants under controlled greenhouse conditions.
2. Materials:
- This compound technical grade or formulated product.
- Adjuvants: Non-ionic surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO), and High Surfactant MSO (HSMSO).
- Target weed species seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli).
- Pots (10 cm diameter), potting mix (soil:sand:peat moss, 2:1:1 v/v/v).
- Greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and photoperiod (16-hour light).
- Track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
- Balance, measuring cylinders, beakers.
3. Experimental Design:
- Randomized complete block design with four replications.
- Treatments will include a factorial arrangement of this compound rates and adjuvant types/rates, plus an untreated control and an adjuvant-only control for each adjuvant type.
4. Procedure:
- Plant Propagation: Fill pots with potting mix and sow 5-10 seeds of the target weed species per pot. Thin seedlings to 3-5 uniform plants per pot after emergence.
- Treatment Application: Apply treatments when weeds are at the 2-4 true leaf stage. Prepare spray solutions by adding this compound and the respective adjuvant to water. The track sprayer should be calibrated to deliver the desired application volume.
- Data Collection:
- Visual injury ratings at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete death).
- At 21 DAT, harvest the above-ground biomass of the weeds in each pot.
- Determine the fresh weight of the biomass.
- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
- Data Analysis: Analyze the data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means. Calculate the percent weed control relative to the untreated control.
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Analysis [label="Measure Fresh and Dry Weight", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Thinning -> TreatmentPrep;
TreatmentPrep -> Application;
Application -> Incubation;
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}
Protocol 2: Field Efficacy Trial of this compound with Selected Adjuvants
1. Objective: To validate the efficacy of this compound with the most promising adjuvants identified in greenhouse studies under field conditions.
2. Materials:
- This compound formulated product.
- Selected adjuvants (e.g., MSO, NIS).
- Field plot sprayer calibrated to deliver a specific volume (e.g., 150-200 L/ha).
- Field with a natural and uniform infestation of target weed species.
- Plot markers, measuring tape.
3. Experimental Design:
- Randomized complete block design with four replications.
- Plot size: e.g., 3m x 6m.
- Treatments will include this compound at various rates with and without the selected adjuvants, and an untreated control.
4. Procedure:
- Site Selection and Preparation: Select a field with a known history of target weed infestation. Ensure uniform weed distribution across the trial area.
- Treatment Application: Apply treatments when the majority of the target weed population is at the 2-4 true leaf stage. Use a calibrated plot sprayer with appropriate nozzles to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
- Data Collection:
- Weed density counts (per m²) before and at 28 DAT.
- Visual weed control ratings at 7, 14, 28, and 42 DAT on a 0-100% scale.
- At 28 or 42 DAT, harvest weed biomass from a designated quadrat (e.g., 0.25 m²) within each plot. Determine fresh and dry weights.
- Crop safety ratings (if applicable) should be recorded at the same intervals as weed control ratings.
- Data Analysis: Analyze the data using ANOVA. If treatment effects are significant, use a mean separation test to compare means.
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Conclusion
The selection of an appropriate adjuvant is a critical step in optimizing the herbicidal activity of this compound. While non-ionic surfactants can provide a baseline level of enhancement, oil-based adjuvants such as Crop Oil Concentrates and Methylated Seed Oils are generally expected to provide superior performance, particularly on weeds with waxy cuticles. The provided protocols offer a systematic approach to quantifying the benefits of different adjuvants and identifying the most effective combination for specific weed control challenges. Rigorous experimental evaluation is essential for developing robust recommendations for the effective use of this compound in various agricultural settings.
Application Note: High-Throughput Solid-Phase Extraction Protocols for the Analysis of Tefuryltrione in Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefuryltrione is a selective herbicide belonging to the triketone class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Its increasing use in agriculture necessitates robust and efficient analytical methods for monitoring its residues in complex environmental matrices such as soil. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity. This application note provides detailed protocols for two distinct and effective SPE methodologies for the extraction of this compound from soil: a dispersive solid-phase extraction (d-SPE) method, commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and a traditional cartridge-based SPE method. Both protocols are designed to yield clean extracts suitable for sensitive and selective analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Dispersive Solid-Phase Extraction (d-SPE) Protocol (QuEChERS)
The d-SPE approach, integral to the QuEChERS methodology, is a streamlined extraction and cleanup technique that is particularly well-suited for high-throughput analysis of pesticide residues in various matrices. A published method for this compound in soil demonstrates excellent performance using this technique.
Experimental Protocol
1. Sample Extraction
a. Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of acetonitrile to the tube. c. Add the appropriate amount of this compound standard solution for fortified samples. d. Add a ceramic homogenizer and cap the tube tightly. e. Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the soil matrix. f. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). g. Immediately shake vigorously for 1 minute to prevent the agglomeration of salts and ensure proper partitioning. h. Centrifuge the tube at ≥ 4000 x g for 5 minutes.
2. Dispersive SPE Cleanup
a. Transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). b. Cap the tube and vortex for 30 seconds to facilitate the removal of interfering matrix components. c. Centrifuge at ≥ 10,000 x g for 2 minutes. d. Transfer the cleaned supernatant into an autosampler vial for UHPLC-MS/MS analysis.
Data Presentation
The following table summarizes the performance data for the d-SPE method for this compound in soil, as reported in the literature.[1]
| Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (µg/kg) |
| 10 | 75.4 - 108.9 | < 11.0 | 0.70 - 5.12 |
| 100 | 75.4 - 108.9 | < 11.0 | 0.70 - 5.12 |
| 500 | 75.4 - 108.9 | < 11.0 | 0.70 - 5.12 |
Cartridge-Based Solid-Phase Extraction (SPE) Protocol
While a specific cartridge SPE protocol for this compound in soil has not been widely published, the following method is a robust recommendation based on established protocols for the structurally similar triketone herbicide, mesotrione, in soil matrices. C18 cartridges are recommended due to their effectiveness in retaining moderately polar compounds like this compound from aqueous extracts.
Experimental Protocol
1. Sample Pre-treatment and Extraction
a. Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. b. Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water, 80:20, v/v). c. Add the appropriate amount of this compound standard solution for fortified samples. d. Cap the tube and shake vigorously for 30 minutes on a mechanical shaker. e. Centrifuge at ≥ 4000 x g for 10 minutes. f. Decant the supernatant and filter it through a 0.45 µm syringe filter.
2. Cartridge SPE Cleanup
a. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry. b. Sample Loading: Load the filtered extract onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min). c. Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. d. Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water. e. Elution: Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol. f. Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UHPLC-MS/MS analysis.
Expected Performance (Based on Similar Compounds)
The following table presents expected performance characteristics for the proposed cartridge SPE method, based on data from the analysis of mesotrione in soil.
| Fortification Level (µg/kg) | Expected Mean Recovery (%) | Expected RSD (%) | Expected LOQ (µg/kg) |
| 10 | 80 - 110 | < 15 | 1 - 5 |
| 100 | 80 - 110 | < 15 | 1 - 5 |
| 500 | 80 - 110 | < 15 | 1 - 5 |
Analytical Conditions: UHPLC-MS/MS
Final analysis of the cleaned extracts is typically performed using UHPLC-MS/MS for high sensitivity and selectivity.
-
UHPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the solid-phase extraction of this compound from soil.
Conclusion
This application note provides two comprehensive and robust solid-phase extraction protocols for the determination of this compound in soil matrices. The d-SPE (QuEChERS) method is ideal for high-throughput screening due to its speed and simplicity, with validated performance data available. The proposed cartridge-based SPE method offers an alternative approach that may provide enhanced cleanup for complex soil types. The choice of method will depend on the specific requirements of the study, including sample throughput, matrix complexity, and available resources. Both protocols, when coupled with UHPLC-MS/MS analysis, provide the necessary sensitivity and selectivity for accurate and reliable quantification of this compound residues in soil.
References
Application Notes and Protocols for Tefuryltrione Stability Testing in Laboratory Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefuryltrione is a triketone herbicide that acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a key component in the tyrosine catabolic pathway, which is essential for the biosynthesis of plastoquinones and tocopherols in plants.[1][3] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of new growth and eventual plant death.[1][4] Due to its mode of action, this compound and other HPPD inhibitors are of significant interest in agricultural research and development.
For laboratory-based studies, including in vitro assays and early-stage formulation development, it is critical to understand the stability of this compound in various solvent systems. The integrity of the compound in solution directly impacts the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in common laboratory solvents.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is fundamental to designing and interpreting stability studies.
| Property | Value | Reference |
| IUPAC Name | 2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione | [5] |
| Molecular Formula | C₂₀H₂₃ClO₇S | [5] |
| Molecular Weight | 442.9 g/mol | [5] |
| Physical State | Solid | [2] |
| Melting Point | Not available | [2] |
| Water Solubility | Data not available | [2] |
| Organic Solvent Solubility | Commercially available in acetonitrile solution.[5] Specific solubility data in other common lab solvents (e.g., DMSO, ethanol, acetone) is not readily available and should be determined empirically. |
Signaling Pathway Inhibition by this compound
This compound's mechanism of action involves the disruption of the tyrosine catabolism pathway, which is crucial for the synthesis of essential molecules for photosynthesis. The following diagram illustrates the targeted signaling pathway.
Experimental Protocols
Protocol for Determining this compound Solubility in Organic Solvents
Objective: To determine the approximate solubility of this compound in common laboratory organic solvents.
Materials:
-
This compound analytical standard
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol (absolute), Acetone, Acetonitrile (ACN)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Accurately weigh 10 mg of this compound into a series of 2 mL vials.
-
To each vial, add 100 µL of the respective solvent (DMSO, Ethanol, Acetone, ACN).
-
Vortex the vials vigorously for 2 minutes.
-
Visually inspect for complete dissolution.
-
If the solid is completely dissolved, add an additional 10 mg of this compound and repeat steps 3 and 4 until a saturated solution is achieved (i.e., solid material remains undissolved).
-
If the initial 10 mg does not dissolve, incrementally add the solvent in 100 µL aliquots, vortexing after each addition, until complete dissolution is observed. Record the total volume of solvent added.
-
For saturated solutions, centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and prepare a dilution series for HPLC-UV analysis to quantify the concentration, which represents the solubility.
Protocol for this compound Stability Testing in Solvent Systems
Objective: To evaluate the stability of this compound in selected organic solvents over time under different storage conditions.
Experimental Workflow:
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 3. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
Application Notes and Protocols for Assessing Tefuryltrione Resistance in Eleocharis kuroguwai Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the potential resistance of Eleocharis kuroguwai (water chestnut) populations to the herbicide Tefuryltrione. Given that no widespread resistance has been formally documented, these protocols are designed to enable proactive monitoring and early detection.
Introduction
This compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide used for controlling weeds in paddy fields.[1][2][3] It has demonstrated efficacy against Eleocharis kuroguwai, a perennial weed that propagates primarily through tubers and can be challenging to manage.[1][4][5] The evolution of herbicide resistance is a significant threat to sustainable agriculture. Therefore, robust and standardized methods for assessing the susceptibility of E. kuroguwai populations to this compound are essential. These protocols are adapted from established herbicide resistance testing methodologies for various weed species.[6][7]
Data Presentation
Effective assessment of herbicide resistance relies on the careful collection and comparison of quantitative data. The following tables provide a standardized format for recording and comparing results from dose-response assays.
Table 1: Summary of Dose-Response Data for Susceptible and Potentially Resistant Eleocharis kuroguwai Populations
| Population ID | Location of Origin | GR₅₀ (g a.i./ha)¹ | GR₉₀ (g a.i./ha)² | Resistance Index (RI)³ |
| Susceptible (S) | Known susceptible site | 1.0 | ||
| Putative Resistant 1 | Field A | |||
| Putative Resistant 2 | Field B | |||
| Putative Resistant 3 | Field C |
¹ GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight) compared to the untreated control. ² GR₉₀: The herbicide dose required to cause a 90% reduction in plant growth. A study on the selectivity of this compound reported GR₉₀ values for E. kuroguwai to be between 82.38 and 93.39 g a.i. ha⁻¹.[1] ³ Resistance Index (RI): Calculated as the GR₅₀ of the putative resistant population divided by the GR₅₀ of the susceptible population. An RI greater than 1.0 indicates some level of resistance.
Table 2: Comparative Efficacy of this compound on Rice and Eleocharis kuroguwai
| Species | GR₁₀ (g a.i./ha)¹ | GR₉₀ (g a.i./ha)² | Selectivity Index (SI)³ |
| Oryza sativa (Rice) | 297.77 - 471.54 | 3.19 - 5.72 | |
| Eleocharis kuroguwai | 82.38 - 93.39 |
¹ GR₁₀: The herbicide dose that inhibits crop growth by 10%.[1] ² GR₉₀: The herbicide dose that inhibits weed growth by 90%.[1] ³ Selectivity Index (SI): Calculated as the GR₁₀ for rice divided by the GR₉₀ for E. kuroguwai.[1] This table, based on existing data, serves as a baseline for expected selectivity in susceptible populations.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol is the gold standard for confirming herbicide resistance at the whole-plant level. It involves treating plants from suspected resistant and known susceptible populations with a range of herbicide doses.
1. Plant Material Collection and Propagation:
- Collect mature tubers of E. kuroguwai from the putative resistant population (from fields with a history of this compound use and poor weed control) and a known susceptible population (from an area with no or limited herbicide exposure).
- Store tubers in cool, dark, and moist conditions until use.
- To break dormancy, which is a known characteristic of E. kuroguwai tubers, pre-sprout them in a controlled environment with optimal temperatures of 30-35°C.[4]
- Plant sprouted tubers in pots filled with a suitable substrate (e.g., paddy soil). Ensure pots are submerged in water to mimic paddy field conditions.
2. Experimental Setup:
- Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and a defined photoperiod (e.g., 14-hour light/10-hour dark).
- The experimental design should be a randomized complete block with at least four replications per herbicide dose.
- Include an untreated control for both susceptible and putative resistant populations.
3. Herbicide Application:
- Apply this compound at a range of doses. A suggested range would be 0, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate.
- Apply the herbicide to plants at the 3-4 leaf stage.
- Use a calibrated laboratory sprayer to ensure uniform application.
4. Data Collection and Analysis:
- Assess plant mortality and visual injury (e.g., bleaching) at 7, 14, and 21 days after treatment.
- At 21 days after treatment, harvest the above-ground biomass for each pot.
- Determine the fresh weight of the harvested biomass.
- Calculate the percent growth reduction for each dose relative to the untreated control.
- Use a non-linear regression model to fit the dose-response data and calculate the GR₅₀ and GR₉₀ values.[7]
Protocol 2: Rapid Diagnostic Assay (Agar-Based)
This protocol can be used for a quicker, preliminary assessment of resistance.
1. Tuber Preparation:
- Use sprouted tubers as described in Protocol 1.
2. Assay Medium Preparation:
- Prepare a suitable nutrient agar medium.
- Incorporate a discriminating dose of this compound into the molten agar before pouring it into petri dishes or small transparent containers. The discriminating dose is a single herbicide concentration that is lethal to susceptible individuals but not to resistant ones. This dose needs to be determined empirically, but a starting point could be the GR₉₀ value from the whole-plant assay.
3. Assay Procedure:
- Place one sprouted tuber into each container with the herbicide-infused agar.
- Include control plates with no herbicide.
- Seal the containers and place them in a growth chamber under controlled conditions.
4. Assessment:
- After 7-10 days, assess the growth of the shoots and roots.
- Resistant individuals will show significantly more growth compared to susceptible individuals, which will exhibit severe stunting, bleaching, and necrosis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: AVH-301) [sitem.herts.ac.uk]
- 4. Plant Production and Protection Division: Eleocharis kuroguwai [fao.org]
- 5. wssa.net [wssa.net]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isws.org.in [isws.org.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tefuryltrione Solubility for In Vitro Enzyme Assays
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Tefuryltrione?
A1: Due to its hydrophobic nature, this compound has low solubility in aqueous buffers. We recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[1] Ensure the this compound powder is completely dissolved by vortexing or brief sonication.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This phenomenon, known as "antisolvent precipitation," is common for hydrophobic compounds.[1] When the DMSO stock is diluted into an aqueous buffer, the overall polarity of the solvent increases, causing the compound to fall out of solution. To mitigate this, add the DMSO stock to the buffer dropwise while vortexing vigorously to ensure rapid dispersion.[1] It is also crucial to keep the final concentration of DMSO in the assay as low as possible, ideally below 1% (v/v), as higher concentrations can affect enzyme activity.[1][2][3]
Q3: What is the maximum concentration of DMSO my enzyme can tolerate?
A3: The tolerance of enzymes to organic solvents like DMSO varies. It is essential to perform a solvent tolerance assay to determine the highest concentration of DMSO that does not significantly impact your enzyme's activity. A general guideline is to keep the final DMSO concentration below 1% (v/v).[1] Always include a vehicle control (assay buffer with the same final DMSO concentration without this compound) in your experiments.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While other polar aprotic solvents like dimethylformamide (DMF) could be used, DMSO is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for in vitro assays.[4][5] If you choose to use an alternative solvent, you must perform a solvent tolerance assay for your specific enzyme.
Q5: How does pH affect the solubility of this compound in aqueous buffers?
Troubleshooting Guide
Issue 1: this compound Precipitation in Stock Solution
-
Symptom: Visible solid particles or cloudiness in the DMSO stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO.
-
Solution:
-
Gently warm the solution to 37°C to aid dissolution.
-
If precipitation persists, sonicate the solution in a water bath.
-
If the above steps fail, prepare a new stock solution at a lower concentration.
-
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
-
Symptom: The solution becomes cloudy or forms a precipitate immediately after adding the this compound-DMSO stock to the assay buffer.
-
Possible Causes:
-
Localized high concentration of this compound.
-
Low solubility of this compound in the final assay buffer.
-
The final DMSO concentration is too low to maintain solubility.
-
-
Solutions:
-
Improve Mixing: Add the DMSO stock solution drop-by-drop to the assay buffer while continuously and vigorously vortexing.[1]
-
Optimize Buffer Composition:
-
Lower Final Concentration: Reduce the final concentration of this compound in the assay.
-
Issue 3: Inconsistent or Non-reproducible Assay Results
-
Symptom: High variability in enzyme activity measurements between replicate wells or experiments.
-
Possible Causes:
-
Incomplete dissolution or precipitation of this compound.
-
Degradation of this compound in the stock solution or assay buffer.
-
Interference of this compound or the solvent with the assay detection method.
-
-
Solutions:
-
Ensure Complete Dissolution: Before each use, visually inspect the stock solution for any precipitation. If necessary, warm and sonicate the solution.
-
Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Run Appropriate Controls:
-
Vehicle Control: Assay buffer with the same final concentration of DMSO.
-
No-Enzyme Control: To check for non-enzymatic reactions or interference from this compound.
-
No-Substrate Control: To measure any background signal.[4]
-
-
Data Presentation
Table 1: General Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₃ClO₇S |
| Molecular Weight | 442.9 g/mol |
| CAS Number | 473278-76-1 |
| Physical State | Solid, Powder |
Table 2: Hypothetical Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Water (pH 7.0) | < 0.1 | < 0.23 |
| Ethanol | ~5 | ~11.3 |
| Methanol | ~2 | ~4.5 |
| Acetone | ~50 | ~112.9 |
| DMSO | > 100 | > 225.8 |
Note: The values in Table 2 are hypothetical and provided for illustrative purposes. It is crucial to experimentally determine the solubility of this compound in your specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 4.43 mg of this compound powder and transfer it to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If any solid remains, briefly sonicate the vial in a water bath until the solution is clear.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Enzyme Tolerance to DMSO
-
Materials:
-
Enzyme stock solution
-
Substrate for the enzyme
-
Assay buffer
-
100% DMSO
-
Microplate reader and appropriate microplates
-
-
Procedure:
-
Prepare a series of assay buffers containing different final concentrations of DMSO (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
To each well of a microplate, add the enzyme to the corresponding DMSO-containing buffer.
-
Pre-incubate the enzyme-buffer mixtures at the assay temperature for 10-15 minutes.
-
Initiate the reaction by adding the substrate to each well.
-
Measure the enzyme activity according to your established protocol.
-
Plot the relative enzyme activity (as a percentage of the 0% DMSO control) against the DMSO concentration.
-
Determine the highest concentration of DMSO that does not cause a significant decrease in enzyme activity (e.g., less than a 10% reduction).
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding and Predicting the Effect of Cocrystal Components and pH on Cocrystal Solubility: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting Tefuryltrione bioassay variability and inconsistent results
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering variability and inconsistent results in tefuryltrione bioassays.
Section 1: Understanding the this compound Bioassay
This section covers the fundamental principles of this compound's mechanism of action, which is essential for interpreting bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic herbicide belonging to the triketone group.[1] Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This enzyme is a key component in the biochemical pathway responsible for tyrosine catabolism.[4] By inhibiting HPPD, this compound prevents the formation of homogentisate, a precursor for plastoquinone and tocopherol biosynthesis. The depletion of plastoquinone indirectly leads to the degradation of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. Without protective carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching or whitening of plant tissues, followed by necrosis and death.[2][4]
Q2: What are the typical visual symptoms of this compound activity in a sensitive plant?
The most common symptom is a distinct bleaching or whitening of new growth, particularly in the meristematic regions.[3] Other symptoms can include stunting and a general yellowing (chlorosis) of newly emerging leaves. In a successful bioassay, these symptoms should appear in a dose-dependent manner.
Caption: Mechanism of action for this compound as an HPPD inhibitor.
Section 2: Troubleshooting Common Issues
This section addresses specific problems that may arise during the bioassay, leading to inconsistent or unreliable data.
Guide 1: High Variability Between Replicates
High variability can obscure true dose-response relationships and make data interpretation difficult. It is often caused by a combination of biological and technical factors.
Q: Why are my results, such as plant height or biomass, highly variable across replicates of the same treatment?
A: Variability between replicates can stem from several sources. It is crucial to systematically evaluate each step of your experimental setup. Key factors include:
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Non-uniform Environmental Conditions: Ensure consistent light intensity, temperature, and humidity across all replicates. Temperature fluctuations, in particular, can alter the herbicidal activity of HPPD inhibitors.[2]
-
Inconsistent Soil or Media: The composition of your soil, including organic matter content, pH, and texture, significantly affects herbicide availability and persistence.[5][6] Use a homogenized soil batch for all pots and ensure uniform compaction.
-
Biological Variation: Use seeds from the same lot and select seedlings that are uniform in size and developmental stage for the assay.
-
Inaccurate Application: Calibrate application equipment precisely to ensure each replicate receives the identical dose.[6] Uneven spraying can lead to significant differences in exposure.
Guide 2: Inconsistent or Absent Dose-Response
A clear dose-response is fundamental to a successful bioassay. Its absence suggests a systemic issue with the experimental design or execution.
Q: My bioassay is not showing a clear dose-dependent response. What are the likely causes?
A: A lack of dose-response can be frustrating. Consider these potential issues:
-
Incorrect Concentration Range: The tested concentrations may be too high (causing maximum effect at all levels) or too low (causing no observable effect). Conduct a preliminary range-finding experiment to determine the appropriate concentrations to elicit a graduated response.
-
Herbicide Degradation: this compound may degrade if stock solutions are prepared incorrectly or stored improperly.[6] Prepare fresh solutions for each experiment and protect them from light.
-
Plant Growth Stage: The susceptibility of plants to herbicides is highly dependent on their growth stage.[6] Younger, actively growing plants are generally more susceptible. Standardize the age and developmental stage of the plants at the time of application.
-
Control Group Performance: If control plants (no herbicide) are not healthy, it is impossible to accurately assess the effect of the herbicide. Ensure your control group shows vigorous and uniform growth.[7]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. Factors Affecting the Efficacy of Herbicides - Pedigogy [pedigogy.com]
- 7. tendingmygarden.com [tendingmygarden.com]
Overcoming matrix effects in Tefuryltrione soil residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Tefuryltrione soil residues. The information provided is based on established methodologies for pesticide residue analysis, particularly focusing on the challenges posed by matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis in soil?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting compounds from the sample matrix. In soil analysis, these interfering compounds can be organic matter, humic substances, minerals, and other agrochemicals.[1] These effects can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification (underestimation or overestimation of the residue levels).[2] For complex matrices like soil, matrix effects are a significant challenge in achieving accurate and reproducible results.[3]
Q2: What is the recommended sample preparation technique for this compound in soil?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for multi-residue pesticide analysis in soil and is a suitable starting point for this compound.[3][4][5] The general workflow involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[6][7]
Q3: Which d-SPE sorbents are recommended for cleaning up soil extracts for this compound analysis?
A3: The choice of d-SPE sorbent depends on the specific characteristics of the soil matrix. For general soil samples, a combination of Primary Secondary Amine (PSA) and C18 is commonly used.[6][7]
-
PSA is effective at removing organic acids, sugars, and some fatty acids.[8]
-
C18 is used to remove non-polar interferences like lipids and humic substances.[8]
-
Graphitized Carbon Black (GCB) can be used to remove pigments like chlorophyll, but it may also retain planar pesticides, so its use should be evaluated carefully for this compound.[8]
Q4: How can I compensate for matrix effects in my analysis?
A4: Several strategies can be employed to compensate for matrix effects:
-
Matrix-Matched Calibration: This is a common and effective approach where calibration standards are prepared in a blank soil extract that has undergone the same sample preparation procedure as the samples. This helps to mimic the matrix effects observed in the actual samples.[2][9]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS for this compound would have a very similar chemical structure and behavior to the analyte but a different mass. By adding a known amount of the SIL-IS to the sample before extraction, any signal suppression or enhancement affecting the analyte will also affect the internal standard, allowing for accurate correction. While specific information on a commercially available SIL-IS for this compound is limited, exploring options for other β-triketone herbicides or custom synthesis could be a viable strategy.[10][11][12]
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. However, this may also reduce the sensitivity of the method.[13]
Q5: What are the typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of β-triketone herbicides like this compound?
A5: While specific parameters should be optimized for your instrument, a general starting point for the analysis of β-triketone herbicides by LC-MS/MS would involve:
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.[9]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. The optimal mode for this compound should be determined experimentally. For other β-triketones, both modes have been used.[9]
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring at least two transitions for confirmation.[14]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Inefficient extraction from the soil matrix. | - Ensure proper homogenization of the soil sample.- Increase shaking/vortexing time during extraction.[9] - Consider adding water to dry soil samples to improve extraction efficiency.[9] - Evaluate the pH of the extraction solvent; acidification with acetic acid can improve recovery for some pesticides.[9] |
| Adsorption of this compound to d-SPE sorbents. | - Evaluate different d-SPE sorbents or combinations (e.g., PSA, C18).[15] - Reduce the amount of sorbent used, but be mindful of potential increases in matrix effects. | |
| Degradation of this compound during sample preparation. | - Ensure samples are processed promptly and stored at low temperatures. - Check the stability of this compound in the chosen solvent and at different pH values. | |
| High variability in results (poor precision) | Inconsistent sample preparation. | - Ensure accurate and consistent weighing of soil and addition of solvents and salts. - Use an automated shaker for consistent extraction. |
| Heterogeneity of the soil sample. | - Thoroughly mix and homogenize the bulk soil sample before taking analytical portions. | |
| Significant and variable matrix effects between samples. | - Implement matrix-matched calibration for each soil type if possible.[2] - Use a stable isotope-labeled internal standard if available.[10] | |
| Signal suppression or enhancement observed | Co-eluting matrix components interfering with ionization. | - Optimize the d-SPE cleanup step by testing different sorbents (see Table 1).[8] - Dilute the final extract to reduce the concentration of interfering compounds.[13] - Optimize the LC gradient to better separate this compound from interfering peaks. |
| Incorrect calibration strategy. | - Switch from solvent-based calibration to matrix-matched calibration.[9] - If using an internal standard, ensure it is added to all samples and standards at the same concentration. | |
| No peak detected for this compound | Concentration is below the limit of detection (LOD). | - Increase the sample amount or reduce the final extract volume. - Optimize MS/MS parameters for better sensitivity. |
| Complete loss of analyte during sample preparation. | - Review each step of the protocol for potential sources of loss. - Analyze a spiked sample at each stage of the process to identify the problematic step. |
Experimental Protocols
Generic QuEChERS Protocol for this compound in Soil
This protocol is a starting point and should be validated for your specific soil types and laboratory conditions.[6][7]
1. Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[6]
-
Add 10 mL of acetonitrile (with 1% acetic acid, optional, but can improve recovery).[9]
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake for 2 minutes.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of MgSO₄, PSA, and C18 (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 1 minute.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
The resulting supernatant is the final extract.
3. Analysis:
-
Dilute the final extract with the initial mobile phase (e.g., 1:1 v/v) to minimize solvent effects during LC injection.
-
Analyze by LC-MS/MS.
Method Validation
A full method validation should be performed according to relevant guidelines (e.g., SANCO/12682/2019) and should include the following parameters:[16][17]
-
Specificity/Selectivity: Analyze blank soil samples to ensure no interferences at the retention time of this compound.
-
Linearity: Establish a calibration curve using matrix-matched standards over the expected concentration range. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy (Recovery): Analyze spiked blank soil samples at multiple concentration levels (e.g., Limit of Quantification (LOQ), 2x LOQ, and a higher level). Mean recoveries should be within 70-120%.
-
Precision (Repeatability and Reproducibility): Expressed as Relative Standard Deviation (RSD), which should typically be ≤20%.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Limit of Detection (LOD): The lowest concentration that can be reliably detected.
Data Presentation
Table 1: Common d-SPE Sorbents and Their Function in Soil Analysis
| Sorbent | Primary Function | Potential Impact on this compound Recovery |
| Primary Secondary Amine (PSA) | Removes organic acids, fatty acids, sugars, and anthocyanin pigments. | Generally good recovery for many pesticides. Should be evaluated for this compound.[8] |
| C18 (Octadecylsilane) | Removes non-polar interferences such as lipids and sterols. | Recommended for soils with high organic matter content.[8] |
| Graphitized Carbon Black (GCB) | Removes pigments (e.g., chlorophyll) and sterols. | May cause loss of planar pesticides; use with caution and validate recovery.[8] |
| Z-Sep/Z-Sep+ | Zirconia-based sorbents that effectively remove lipids and fatty acids. | May offer improved cleanup for high-organic matter soils.[8] |
Table 2: Expected Performance of a Validated Method for Pesticide Residue Analysis in Soil
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Mean Recovery) | 70 - 120% |
| Precision (RSD) | ≤ 20% |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low µg/kg range. |
Visualizations
Caption: Experimental workflow for this compound soil residue analysis.
Caption: Troubleshooting logic for overcoming matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. jpds.co.in [jpds.co.in]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable Isotopes - Labeled Compounds | @rtMolecule [artmolecule.fr]
- 12. symeres.com [symeres.com]
- 13. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. english.ctgb.nl [english.ctgb.nl]
Technical Support Center: Tefuryltrione Extraction from Clay Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of tefuryltrione from challenging clay soil matrices.
Introduction
Extracting this compound, a triketone herbicide, from clay soils presents significant analytical challenges. Clay soils are complex matrices characterized by a large surface area, negative charges, and the presence of organic matter and metallic oxides.[1][2] These properties promote strong adsorption of this compound to soil particles through mechanisms like ion exchange, hydrogen bonding, and hydrophobic interactions, making efficient extraction difficult.[3][4][5] This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to help overcome these challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of this compound from clay soils.
1. Issue: Low Recovery of this compound
-
Question: My extraction protocol is resulting in consistently low recovery of this compound. What are the potential causes and solutions?
-
Answer: Low recovery is a common issue when working with clay soils. Several factors could be responsible:
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Strong Adsorption: Clay and organic matter particles can strongly bind this compound.[1] Consider modifying the extraction solvent or adjusting the pH. Acidifying the extraction solvent (e.g., acetonitrile with 1% acetic acid) can help disrupt interactions between the analyte and the soil matrix.[6]
-
Inadequate Solvent Penetration: The extraction solvent may not be effectively penetrating the soil aggregates. Ensure thorough homogenization of the sample. Using a high-speed shaker or vortex can improve extraction efficiency.[3][7] Pre-hydrating dry soil samples for at least 30 minutes can also improve solvent-soil contact.[3][7]
-
Insufficient Extraction Time/Temperature: The extraction time may be too short. While QuEChERS methods are designed to be fast, difficult matrices like clay may require longer shaking times (e.g., 15-60 minutes).[6][8] Some studies suggest that a moderate increase in temperature can enhance extraction, but this must be balanced against the risk of analyte degradation.[9]
-
Incorrect Solvent Choice: Acetonitrile is a common and effective solvent for a wide range of pesticides, including polar and non-polar compounds.[10] However, for particularly challenging matrices, a mixture of solvents, such as acetone-ethyl acetate-water, might provide more exhaustive extraction.[9]
-
2. Issue: Poor Reproducibility of Results
-
Question: I am observing significant variability in this compound recovery across replicate samples. How can I improve the reproducibility of my results?
-
Answer: Poor reproducibility often stems from inconsistencies in sample preparation and handling.
-
Soil Heterogeneity: Soil is an inherently heterogeneous matrix.[10] Ensure your soil samples are well-homogenized before taking subsamples for extraction. This includes crushing any large clods and thoroughly mixing the bulk sample.[11]
-
Inconsistent Moisture Content: Variations in soil moisture affect the interaction between the analyte and the soil particles, as well as the efficiency of the extraction solvent.[12] It is recommended to either air-dry the samples to a consistent state or to add a specific amount of water to achieve a uniform hydration level across all samples before extraction.[3][7]
-
Variable Extraction Conditions: Ensure that all experimental parameters, such as shaking time, speed, temperature, and solvent volumes, are kept consistent for all samples.[8][13] Automating the shaking step can reduce variability compared to manual shaking.[7]
-
3. Issue: Significant Matrix Effects in LC-MS/MS Analysis
-
Question: I am seeing signal suppression or enhancement for this compound in my LC-MS/MS analysis. What steps can I take to mitigate these matrix effects?
-
Answer: Matrix effects are common when analyzing complex samples like soil extracts.[6] They are caused by co-extracted compounds that interfere with the ionization of the target analyte.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The QuEChERS method includes a d-SPE cleanup step specifically to remove interfering matrix components.[7] For clay soils, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is often effective.[7] Graphitized carbon black (GCB) can also be used, but it may retain planar molecules like this compound, so its amount should be optimized.
-
Dilution: Diluting the final extract with the initial mobile phase (e.g., 1:4 v/v) can significantly reduce the concentration of matrix components, thereby minimizing their impact on the analysis.[6]
-
Matrix-Matched Calibration: To compensate for any remaining matrix effects, it is crucial to prepare calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedure as the samples.[3][14] This ensures that the standards and samples experience similar ionization effects.
-
Frequently Asked Questions (FAQs)
1. Why is it so difficult to extract this compound from clay soils?
Clay soils present a unique challenge due to their physicochemical properties. The high surface area of clay particles, combined with their permanent negative charge and associated organic matter, provides numerous active sites for this compound to adsorb.[1][15] This binding is often strong, involving mechanisms like cation exchange, surface complexation, and hydrogen bonds, which makes it difficult to desorb the analyte into the extraction solvent.[5][16]
2. What is the most recommended extraction method for this compound in clay soil?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used for multi-residue pesticide analysis in soil, including clay matrices.[3][10][15] Its advantages include speed, ease of use, and good performance.[3] The method involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences.[10] Modifications, such as using buffered extraction salts or different d-SPE sorbents, can optimize the method for specific analyte-matrix combinations.[6]
3. How does soil pH influence this compound extraction?
Soil pH is a critical factor. It affects both the surface charge of the soil particles and the chemical form of this compound. For triazine herbicides, for example, adsorption to clay and organic matter increases at lower pH levels (below 6.0), making them less available for extraction.[1] While specific data for this compound is limited, adjusting the pH of the extraction medium, typically by using a buffered QuEChERS salt mixture (e.g., citrate buffer), can significantly improve extraction efficiency by neutralizing surface charges and promoting the desorption of pH-sensitive analytes.[3][6]
4. What is the role of soil organic matter and moisture content?
-
Organic Matter: Like clay particles, soil organic matter (especially humus) has a high capacity to adsorb herbicides, tying them up and making them unavailable for extraction.[1] Higher organic matter content generally requires more rigorous extraction conditions.
-
Moisture Content: The amount of water in the soil is crucial. Dry soils can lead to poor solvent penetration and inefficient extraction. Conversely, excessive water can dilute the extraction solvent. A key step in many protocols is to hydrate dry soil samples before adding the organic solvent to ensure effective partitioning of the analyte from the soil particles into the solvent.[3][7][10]
Data Presentation: Impact of Parameters on Extraction Efficiency
The following table summarizes the general effects of various experimental parameters on the extraction efficiency of pesticides from clay soils, based on established analytical principles.
| Parameter | Condition | Expected Impact on Recovery | Rationale |
| Extraction Solvent | Acetonitrile vs. Acetone/Ethyl Acetate | Variable | Acetonitrile is effective for a broad polarity range.[10] Solvent mixtures may offer enhanced extraction for aged or strongly bound residues.[9][17] |
| Solvent pH | Buffered/Acidified vs. Neutral | Increased Recovery | Acidification (e.g., with acetic acid) helps desorb analytes sensitive to pH by neutralizing active sites on clay particles.[6] |
| Soil Moisture | Pre-hydrated vs. Dry | Increased Recovery | Adding water to dry soil improves the partitioning of the analyte from the soil into the extraction solvent.[3][7] |
| Shaking Time | 15-60 min vs. 5 min | Increased Recovery | Longer extraction times may be necessary to achieve equilibrium and desorb tightly bound residues from complex clay matrices.[6][8] |
| d-SPE Sorbent | PSA + C18 vs. PSA only | Cleaner Extract | The combination of PSA and C18 provides a broader cleanup, removing both polar and non-polar interferences common in soil.[7] |
Experimental Protocols
Modified QuEChERS Protocol for this compound in Clay Soil
This protocol is a generalized procedure based on common QuEChERS methods for pesticide residue analysis in soil.[3][6][7]
1. Sample Preparation and Hydration a. Weigh 10 g of homogenized, sieved clay soil into a 50 mL centrifuge tube. b. If the soil is dry, add 5-7 mL of deionized water, vortex for 1 minute, and allow the sample to hydrate for 30 minutes.[3][7]
2. Extraction a. Add 10 mL of acetonitrile containing 1% (v/v) acetic acid to the tube.[6] b. Add the appropriate internal standard. c. Add a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄ and 1.7 g CH₃COONa).[6] d. Immediately cap and shake vigorously for 15 minutes using a mechanical shaker.[6] e. Centrifuge the tube at ≥3000 rcf for 5 minutes.[7]
3. Dispersive SPE (d-SPE) Cleanup a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate (MgSO₄), primary secondary amine (PSA), and C18 sorbent.[7] b. Vortex the d-SPE tube for 1 minute. c. Centrifuge at high rcf (e.g., ≥5000) for 2 minutes.[3][7]
4. Final Extract Preparation a. Take an aliquot of the cleaned supernatant. b. Filter it through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7] c. If necessary, dilute the final extract with water or mobile phase to reduce matrix effects.[6]
Visualizations
Diagrams of Workflows and Interactions
Caption: Workflow for this compound Extraction using a Modified QuEChERS Method.
References
- 1. cals.cornell.edu [cals.cornell.edu]
- 2. Frontiers | Clay Content Played a Key Role Governing Sorption of Ciprofloxacin in Soil [frontiersin.org]
- 3. unitedchem.com [unitedchem.com]
- 4. [PDF] Extraction of glyphosate herbicide from soil and clay minerals and determination of residues in soils | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 12. chemcert.com.au [chemcert.com.au]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. weber.hu [weber.hu]
- 16. Guidelines to Study the Adsorption of Pesticides onto Clay Minerals Aiming at a Straightforward Evaluation of Their Removal Performance [mdpi.com]
- 17. researchgate.net [researchgate.net]
Tefuryltrione degradation during sample storage and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tefuryltrione. The information provided addresses potential degradation issues during experimental sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my samples?
A1: this compound stability can be influenced by several factors, including:
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Light Exposure: Photodegradation can be a significant degradation pathway for this compound, especially under UV irradiation.[1]
-
pH: The pH of the sample matrix can affect the hydrolytic stability of this compound. Generally, many pesticides are more susceptible to hydrolysis under alkaline conditions.[2]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. For long-term storage, freezing is recommended.
-
Sample Matrix: The composition of the sample matrix (e.g., soil, water, plant tissue) can influence stability due to the presence of enzymes, microorganisms, or other reactive compounds.
-
Chlorination: In water samples, the presence of chlorine can lead to the rapid transformation of this compound.[3]
Q2: What are the recommended storage conditions for this compound samples?
A2: To minimize degradation, it is recommended to store this compound samples under the following conditions:
-
Temperature: For long-term storage, samples should be kept frozen, ideally at -20°C or below.[4][5][6] Storing samples at refrigerated (4°C) or room temperature for extended periods is not recommended without stability validation.
-
Light: Protect samples from direct sunlight and artificial light by using amber vials or storing them in the dark.[7]
-
Container: Use tightly sealed, inert containers to prevent contamination and volatilization.
Q3: How stable is this compound during common sample preparation procedures like QuEChERS?
A3: While specific stability data for this compound during QuEChERS extraction is limited, the method has been successfully used for its analysis in various matrices with good recoveries reported (75.4–108.9%).[3][8] This suggests a degree of stability during the extraction process. However, factors within the QuEChERS procedure can potentially impact stability:
-
pH: The pH of the extraction and cleanup steps can influence stability.[9]
-
Temperature: Exposing samples to elevated temperatures during any step should be avoided.
-
Sorbents: The type of sorbents used in the dispersive SPE cleanup step could potentially interact with this compound.
It is advisable to process samples promptly after extraction and minimize the time the analyte is in contact with extraction solvents and sorbents.
Q4: What are the known degradation products of this compound?
A4: The primary identified degradation products of this compound are:
-
2-chloro-4-methylsulfonyl-3-[(tetrahydrofuran-2-yl-methoxy)methyl]benzoic acid (CMTBA): This is a major transformation product formed during the chlorination of water containing this compound, with a conversion rate of almost 100%.[3]
-
Photodegradation Products: Under UV irradiation in aqueous solutions, several transformation products have been identified. These are formed through processes such as the cleavage of the ether bond and breakage of the keto moiety's C-C bond.[10]
Troubleshooting Guides
Problem: Low or no detection of this compound in my samples.
| Potential Cause | Troubleshooting Step |
| Sample Degradation During Storage | Verify that samples were stored frozen (-20°C or below) and protected from light immediately after collection. Review sample handling and transportation procedures to ensure the cold chain was maintained. |
| Degradation During Sample Preparation | Process a fortified blank sample alongside your study samples to assess recovery. If recovery is low, consider optimizing the extraction and cleanup procedure. Minimize the time between extraction and analysis. For QuEChERS, evaluate the effect of different buffering salts and sorbents. |
| Photodegradation | Ensure all sample collection, preparation, and analysis steps are conducted under subdued light conditions. Use amber glassware or foil-wrapped containers. |
| pH-Mediated Hydrolysis | Measure the pH of your sample matrix. If it is alkaline, consider adjusting the pH to a neutral or slightly acidic range during extraction, if compatible with your analytical method. |
| Chlorine in Water Samples | If analyzing tap water or other chlorinated water sources, quench the residual chlorine at the time of sampling using an appropriate agent like sodium thiosulfate. |
Problem: Inconsistent or variable this compound concentrations in replicate samples.
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Sample Matrix | Ensure thorough homogenization of solid samples (e.g., soil, plant tissue) before taking an analytical portion. |
| Partial Degradation | Inconsistent exposure to light or temperature fluctuations during storage or preparation can lead to variable degradation. Review and standardize all handling procedures. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination between samples. |
Data on this compound Degradation
The following tables summarize available quantitative data on the degradation of this compound.
Table 1: Photodegradation of this compound in Water
| Light Source | Matrix | Half-life (t½) | Reference |
| UV irradiation | Aqueous solution | Not specified, but degradation pathway identified | [1] |
Table 2: Transformation of this compound during Chlorination
| Process | Transformation Product | Conversion Rate | Reference |
| Chlorination of drinking water | 2-chloro-4-methylsulfonyl-3-[(tetrahydrofuran-2-yl-methoxy)methyl]benzoic acid (CMTBA) | ~100% | [3] |
Experimental Protocols
Methodology for this compound Residue Analysis in Vegetables, Cereals, Soil, and Water
This protocol is based on a validated UHPLC-MS/MS method.[8]
1. Sample Preparation
-
Vegetables and Cereals: Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Soil: Extract 10 g of soil with 10 mL of acetonitrile by shaking.
-
Water: Take a 10 mL aliquot of the water sample.
2. Extraction
-
Add appropriate internal standards to the prepared sample.
-
Add extraction solvents and salts according to a validated QuEChERS-based method.
-
Shake vigorously and centrifuge.
3. Cleanup (Dispersive Solid-Phase Extraction)
-
Take an aliquot of the supernatant from the extraction step.
-
Add a mixture of PSA (primary secondary amine) and C18 sorbents.
-
Vortex and centrifuge.
-
The supernatant is ready for analysis.
4. UHPLC-MS/MS Analysis
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Column: A suitable C18 column.
-
Mobile Phase: A gradient of water (containing formic acid and ammonium formate) and methanol.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic transitions for this compound and its internal standard.
Visualizations
A typical experimental workflow for the analysis of this compound residues.
Known degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. atticusllc.com [atticusllc.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Performance comparison of dispersive solid-phase extraction and multiplug filtration cleanup methods for the determination of this compound in plant and environmental samples using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. Photodegradation of this compound in water under UV irradiation: Identification of transformation products and elucidation of photodegradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tefuryltrione Phytotoxicity in Non-Target Rice Cultivars
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize tefuryltrione phytotoxicity in non-target rice cultivars during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Severe bleaching and chlorosis observed in rice seedlings after this compound application.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Herbicide Dose: The applied concentration of this compound is too high for the specific rice cultivar. | 1. Review the application protocol and confirm the correct dosage. 2. Conduct a dose-response study to determine the optimal selective concentration for your cultivar(s).[1][2] 3. If overdose is suspected, immediately flush the soil with water to help leach the herbicide. | Reduced phytotoxicity symptoms in subsequent experiments. Identification of a safe and effective dose for your specific cultivar. |
| Cultivar Susceptibility: The rice cultivar being used is highly sensitive to HPPD-inhibiting herbicides. Japonica x Indica-type varieties are often more susceptible than Japonica-type varieties.[2][3] | 1. Ascertain the genetic background of your rice cultivar. 2. If possible, switch to a more tolerant cultivar (e.g., a Japonica variety with a functional HIS1 gene).[4][5] 3. If using a sensitive cultivar is necessary, consider the use of a safener. | Selection of a rice cultivar with inherent tolerance to this compound, minimizing phytotoxicity. |
| Environmental Stress: High temperatures can increase the phytotoxicity of HPPD inhibitors.[2] | 1. Monitor and control greenhouse or growth chamber temperatures. 2. Avoid applying this compound during periods of high heat stress. | Reduced severity of phytotoxicity symptoms by mitigating environmental stress factors. |
| Application Timing: Application at an early growth stage can lead to increased sensitivity. | 1. Review the recommended application timing for this compound in rice. 2. Conduct experiments to determine the least sensitive growth stage for your cultivar. | Application of this compound at a growth stage where the rice plant is more tolerant. |
Issue 2: Stunted growth and reduced biomass in this compound-treated rice plants.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-lethal Phytotoxicity: Even at doses that do not cause severe bleaching, this compound can inhibit growth. | 1. Measure plant height and biomass at regular intervals post-application to quantify the effect. 2. Consider the use of plant growth regulators (e.g., brassinolides, gibberellic acid) or nutrient solutions (e.g., NPK fertilizers) to aid recovery.[6] | Improved plant growth and biomass accumulation despite this compound application. |
| Nutrient Deficiency: Herbicide stress can impact nutrient uptake. | 1. Ensure optimal nutrient availability in the growth medium. 2. Supplement with a balanced fertilizer solution post-herbicide application.[6] | Mitigation of growth inhibition by ensuring the plant has adequate resources for recovery. |
| Delayed Phytotoxicity Syndrome (DPS): In some cases, symptoms can appear weeks after application due to microbial degradation of the herbicide into more toxic compounds.[7] | 1. Ensure proper soil aeration and avoid prolonged waterlogged conditions, as this can favor the anaerobic bacteria responsible for this phenomenon. 2. If DPS is suspected, draining the soil to allow for oxygenation can help break down the toxic metabolites.[7] | Prevention or mitigation of delayed phytotoxicity symptoms. |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and why does it cause phytotoxicity in rice?
A1: this compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][8] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD disrupts the carotenoid biosynthesis pathway, leading to the destruction of chlorophyll and resulting in characteristic bleaching or whitening of plant tissues.[8] While rice possesses some natural tolerance, high concentrations of this compound can overwhelm the plant's detoxification mechanisms, leading to phytotoxicity.
Q2: Are all rice cultivars equally sensitive to this compound?
A2: No, there is significant variation in sensitivity among rice cultivars.[2][3] Generally, Japonica-type rice varieties are more tolerant to HPPD-inhibiting herbicides than Indica or Japonica x Indica-type varieties.[2][3] This difference in tolerance is often linked to the presence and expression of the HIS1 gene, which is involved in detoxifying HPPD inhibitors.[4][9][10]
Q3: How can I reduce this compound phytotoxicity in my experiments?
A3: Several strategies can be employed:
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Dose Optimization: Conduct a dose-response curve to determine the maximum dose that your rice cultivar can tolerate while still providing effective weed control.[1]
-
Cultivar Selection: Whenever possible, use a this compound-tolerant rice cultivar.
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Use of Safeners: Apply a chemical safener to protect the rice from herbicide injury. Safeners work by enhancing the metabolic detoxification of the herbicide in the crop plant.[11][12] Isoxadifen is a safener that has been noted for use with HPPD inhibitors.[13][14]
-
Optimal Growth Conditions: Maintain optimal growing conditions to minimize additional stress on the rice plants.
-
Application Timing: Apply this compound at the recommended growth stage for rice to minimize injury.
Q4: What are safeners and how do they work?
A4: Safeners are chemical compounds that are used to protect crops from herbicide injury without affecting the herbicide's efficacy on target weeds.[11][12] They typically work by stimulating the expression of genes involved in herbicide detoxification, such as those encoding cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[11][12] These enzymes metabolize the herbicide into non-toxic forms.
Q5: What is the role of the HIS1 gene in this compound tolerance?
A5: The HIS1 gene encodes a Fe(II)/2-oxoglutarate-dependent oxygenase that plays a crucial role in detoxifying β-triketone herbicides like this compound.[10][15] The HIS1 enzyme hydroxylates the herbicide, converting it into a less phytotoxic compound.[5] Different haplotypes (versions) of the HIS1 gene exist, and some, particularly those found in Japonica rice, are more effective at detoxification, conferring higher tolerance.[4][10]
Data Presentation
Table 1: this compound Dose-Response Data for Rice (cv. Chucheong) and a Common Weed
| Parameter | Rice (cv. Chucheong) | Eleocharis kuroguwai (Weed) | Selectivity Index (Rice GR₁₀ / Weed GR₉₀) |
| GR₁₀ (g a.i. ha⁻¹) | 297.77 - 471.54 | - | 3.19 - 5.72 |
| GR₉₀ (g a.i. ha⁻¹) | - | 82.38 - 93.39 | |
| GR₁₀: Herbicide dose causing 10% growth reduction. GR₉₀: Herbicide dose causing 90% growth reduction. Data from dose-response studies.[1][2] |
Table 2: Visual Phytotoxicity of this compound on Rice (cv. Chucheong) 40 Days After Application
| This compound Dose (g a.i. ha⁻¹) | Visual Phytotoxicity (%) | Fresh Weight Reduction (%) |
| 210 | 4 - 6 | < 5 |
| 420 | 8 - 12 | 10 - 15 |
| 840 | 15 - 25 | 20 - 30 |
| 1680 | 30 - 45 | 40 - 55 |
| Data adapted from graphical representations in the cited literature.[1][16] |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound Phytotoxicity
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Plant Material: Grow rice seedlings of the desired cultivar(s) to the 2-3 leaf stage in pots filled with a suitable growth medium.
-
Herbicide Preparation: Prepare a stock solution of this compound and make serial dilutions to create a range of treatment concentrations. Include a herbicide-free control.
-
Herbicide Application: Apply the different this compound concentrations to the rice seedlings. This can be done as a foliar spray or a soil drench, depending on the experimental objectives. Ensure uniform application.
-
Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for rice growth.
-
Data Collection: At 7, 14, and 21 days after treatment, assess phytotoxicity using a visual rating scale (e.g., 0 = no injury, 100 = complete plant death). Also, measure plant height and harvest the above-ground biomass to determine fresh and dry weight.
-
Data Analysis: Use a suitable statistical model (e.g., log-logistic) to analyze the dose-response data and calculate the GR₁₀, GR₅₀, and GR₉₀ values.[1]
Protocol 2: Evaluation of Safener Efficacy
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Plant Material: Grow rice seedlings as described in Protocol 1.
-
Safener Application: Apply the safener to the rice plants. This can be done as a seed treatment before planting, a soil drench, or a foliar spray prior to or concurrently with the herbicide application. Include a no-safener control.
-
Herbicide Application: Apply a concentration of this compound known to cause a moderate level of phytotoxicity to the rice cultivar.
-
Data Collection and Analysis: Assess phytotoxicity and measure growth parameters as described in Protocol 1. Compare the level of phytotoxicity in the safener-treated plants to the non-safened plants to determine the efficacy of the safener.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound phytotoxicity and safener efficacy.
Caption: Simplified signaling pathway of this compound-induced phytotoxicity in rice.
Caption: Logical relationship of safener-induced herbicide detoxification in rice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Response of Phytotoxicity on Rice Varieties to HPPD-inhibiting Herbicides in Paddy Rice Fields | Semantic Scholar [semanticscholar.org]
- 4. Analyzing the response of rice to this compound herbicide: Haplotype variation and evolutionary dynamics of the HIS1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isws.org.in [isws.org.in]
- 7. Delayed phytotoxicity syndrome of rice [lsuagcenter.com]
- 8. Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Exploring Natural Allelic Variations of the β-Triketone Herbicide Resistance Gene HIS1 for Application in indica Rice and Particularly in Two-Line Hybrid Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bcpc.org [bcpc.org]
- 13. US20210022342A1 - The use of safeners to improve resistance of rice crop to herbicides - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Tefuryltrione Cross-Reactivity in Immunoassay Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of immunoassays for the herbicide tefuryltrione. The content is designed to address specific issues related to cross-reactivity and other common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is immunoassay development for it challenging?
This compound is a synthetic herbicide belonging to the triketone class of compounds. It functions as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The development of immunoassays for small molecules like this compound can be challenging due to their low molecular weight, which requires a competitive assay format, and the potential for cross-reactivity with structurally similar compounds.
Q2: What is cross-reactivity in the context of a this compound immunoassay?
Cross-reactivity occurs when the antibodies in the immunoassay, which are intended to bind specifically to this compound, also bind to other, structurally related molecules. This can lead to inaccurate quantification of this compound, including false-positive results or an overestimation of its concentration.
Q3: Which compounds are likely to cross-react with a this compound immunoassay?
While specific cross-reactivity data for a this compound immunoassay is not widely available, potential cross-reactants can be inferred based on structural similarity. These may include:
-
Other HPPD-inhibiting herbicides: Especially those from the triketone or benzoylcyclohexanedione chemical families.
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Metabolites of this compound: Degradation products of this compound in environmental or biological samples.
-
Structurally similar pesticides: Other agricultural chemicals that share common functional groups with this compound.
For example, in an immunoassay developed for the related triketone herbicide mesotrione, significant cross-reactivity was observed with sulcotrione.[1]
Troubleshooting Guide
Issue 1: High Background Signal in the Assay
High background can mask the specific signal and reduce the sensitivity of the assay.
Possible Causes:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the microplate wells.
-
Excessive Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies in the wells.
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
Solutions:
-
Optimize Blocking:
-
Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or try a different blocking agent.
-
Increase the blocking incubation time.
-
-
Titrate Antibodies: Perform a checkerboard titration to determine the optimal concentrations of the primary and secondary antibodies.
-
Improve Washing:
-
Increase the number of wash cycles.
-
Increase the soaking time for each wash step.
-
Ensure complete removal of wash buffer after each step.
-
-
Use Fresh Reagents: Prepare fresh buffers and substrate solutions for each experiment.
Issue 2: Weak or No Signal
A weak or absent signal can prevent the accurate detection and quantification of this compound.
Possible Causes:
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Inactive Enzyme Conjugate: The enzyme conjugated to the secondary antibody may have lost its activity.
-
Incorrect Buffer pH: The pH of the coating, washing, or substrate buffer may not be optimal for antibody binding or enzyme activity.
-
Insufficient Incubation Time: Incubation times for antibodies or substrate may be too short.
Solutions:
-
Optimize Antibody Concentrations: Titrate the primary and secondary antibodies to find the optimal concentrations.
-
Check Enzyme Activity: Use a positive control to verify the activity of the enzyme conjugate.
-
Verify Buffer pH: Check and adjust the pH of all buffers to their recommended values.
-
Increase Incubation Times: Optimize the incubation times for each step of the assay.
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)
High CV between replicate wells can make the results unreliable.
Possible Causes:
-
Pipetting Errors: Inconsistent pipetting technique can lead to variations in the volumes of reagents added to the wells.
-
Inconsistent Incubation Conditions: Variations in temperature or incubation time across the plate can affect the results.
-
Edge Effects: Wells at the edge of the plate may experience different temperature and evaporation rates compared to the inner wells.
Solutions:
-
Improve Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all wells.
-
Ensure Uniform Incubation: Use a temperature-controlled incubator and ensure the plate is incubated for the specified time.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for samples and standards, or fill them with buffer to create a more uniform environment.
Issue 4: Suspected Cross-Reactivity
Observing a signal in samples that are not expected to contain this compound, or higher than expected concentrations, may indicate cross-reactivity.
Possible Causes:
-
Presence of Structurally Similar Compounds: The sample may contain other herbicides or metabolites that are structurally similar to this compound.
-
Low Antibody Specificity: The primary antibody may not be specific enough for this compound.
Solutions:
-
Test for Cross-Reactivity: Analyze samples containing potential cross-reactants to determine their effect on the assay.
-
Sample Clean-up: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering compounds before analysis.
-
Develop a More Specific Antibody: If cross-reactivity is a persistent issue, it may be necessary to develop a new monoclonal antibody with higher specificity for this compound.
Quantitative Data
The following table presents cross-reactivity data from a fluoroimmunoassay developed for the triketone herbicide mesotrione. This data can serve as a reference for potential cross-reactants in a this compound immunoassay due to the structural similarities between these compounds.
| Compound Tested | Cross-Reactivity (%) |
| Mesotrione | 100 |
| Sulcotrione | 23 |
| 4-methylsulfonyl-2-nitrobenzoic acid | < 0.05 |
| 2-amino-4-methylsulfonyl-benzoic acid | < 0.05 |
| Fomesafen | < 0.05 |
| Prosulfocarb | < 0.05 |
| Fluazinam | < 0.05 |
| 1,2-cyclohexanedione | < 0.05 |
| 1,3-cyclohexanedione | < 0.05 |
| 2-acetyl-1,3-cyclohexanedione | < 0.05 |
| Data from a study on a mesotrione immunoassay and may not be directly representative of a this compound immunoassay.[1] |
Experimental Protocols
Protocol: Competitive ELISA for this compound
This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound. Optimization of antibody concentrations, incubation times, and buffer compositions will be necessary.
Materials:
-
High-binding 96-well microplate
-
This compound standard
-
Anti-tefuryltrione primary antibody (monoclonal or polyclonal)
-
This compound-protein conjugate (for coating)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the this compound-protein conjugate to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the this compound standard in Assay Buffer.
-
Prepare samples for analysis, diluting them in Assay Buffer as necessary.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-tefuryltrione primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
The concentration of this compound in the samples can be determined by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: Workflow for a competitive ELISA for this compound detection.
Caption: Logical workflow for troubleshooting common immunoassay issues.
References
Technical Support Center: Optimizing Tefuryltrione Application
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the spray droplet size of Tefuryltrione to achieve maximum uptake and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a beta-triketone, systemic herbicide.[1][2] Its primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4][5][6] This inhibition disrupts pigment synthesis in susceptible plants, leading to characteristic bleaching or whitening of new growth, followed by plant death.[1][4]
Q2: Why is spray droplet size critical for this compound uptake? A2: Spray droplet size is a crucial factor that dictates the success of a foliar herbicide application by influencing the balance between coverage, drift, and retention.[7][8]
-
Small Droplets (<200 microns): Provide excellent surface coverage but are highly susceptible to spray drift, where they can be carried by wind to non-target areas. They also evaporate more quickly.[7][8][9]
-
Large Droplets (>500 microns): Are less likely to drift but may provide insufficient coverage, leading to inconsistent results.[7][8] They can also be more prone to bouncing off the target leaf surface, especially on difficult-to-wet species.[10]
-
Optimal Droplets: A medium to coarse droplet size is often ideal, ensuring that the herbicide reaches the target plant and provides adequate coverage for absorption while minimizing off-target movement.[7]
Q3: What is the single ideal droplet size for this compound? A3: There is no single "best" droplet size for all applications.[10] The optimal droplet size for maximal this compound uptake is dependent on several variables, including the target weed species, environmental conditions, carrier volume, and the presence of adjuvants.[7][11] Experimental determination is necessary to identify the optimal range for your specific research conditions.
Q4: How do environmental conditions impact the efficacy of a this compound spray application? A4: Environmental factors significantly influence droplet behavior and herbicide absorption.[12][13]
-
Wind: Wind is the primary cause of spray drift. Applications should occur in low wind conditions (e.g., 3 to 7 mph) to ensure the droplets land on the target.[9]
-
Temperature: High temperatures increase the rate of droplet evaporation, which can cause the herbicide to crystallize on the leaf surface, reducing absorption.[12][14] The ideal temperature range for post-emergent herbicides is typically between 15°C and 28°C.[14]
-
Humidity: Higher relative humidity is beneficial as it slows droplet evaporation, keeping the herbicide in a liquid state on the leaf surface longer and hydrating the plant's cuticle, which can enhance uptake.[12]
-
Rainfall: A rain-free period of at least 3-4 hours is generally recommended after application to prevent the herbicide from being washed off the leaves before it can be absorbed.[12]
Q5: What is the role of carrier volume and adjuvants? A5: Both carrier volume and adjuvants can significantly enhance herbicide performance.
-
Carrier Volume: This is the amount of water used to deliver the herbicide. Higher carrier volumes can sometimes improve coverage, especially with larger droplet sizes, and help maintain efficacy across a wider range of conditions.[11]
-
Adjuvants: These are additives like surfactants or oils that can improve the spray solution's properties. They can enhance spreading, sticking, and penetration of the herbicide through the leaf cuticle, leading to increased uptake and overall effectiveness.[7]
Troubleshooting Guide
Problem: Poor or inconsistent weed control after this compound application.
| Possible Cause | Recommended Solution |
| Suboptimal Droplet Size (Too Large) | Droplets are too large, leading to poor coverage and runoff. -> Action: Decrease nozzle orifice size or increase spray pressure (within nozzle specifications) to generate smaller droplets. Confirm droplet size using laser diffraction analysis if possible. |
| Suboptimal Droplet Size (Too Small) | Droplets are too small, leading to significant drift and evaporation before uptake can occur. -> Action: Increase droplet size by using drift-reducing nozzles (e.g., air-induction nozzles) or lowering spray pressure. Avoid spraying in windy conditions.[8][9] |
| Unfavorable Environmental Conditions | Application occurred during high heat, low humidity, or high winds, or rain occurred too soon after spraying.[12][14] -> Action: Apply during optimal conditions (mornings/evenings are often best).[7] Monitor weather forecasts and ensure a sufficient rain-free period. |
| Inadequate Carrier Volume | The water volume was too low to provide adequate coverage of the target foliage. -> Action: Increase the carrier volume (L/ha or GPA) to improve plant coverage, especially for dense canopies or when using coarser sprays.[11] |
| Lack of Adjuvant | The waxy cuticle of the target plant is preventing herbicide penetration. -> Action: Incorporate a suitable non-ionic surfactant or other adjuvant into the tank mix according to label recommendations to improve spreading and uptake.[7] |
| Improper Sprayer Calibration | The sprayer is not delivering the intended dose uniformly across the application area. -> Action: Regularly calibrate spray equipment to ensure accurate and consistent application rates. Check nozzles for wear and ensure they are functioning correctly.[7][14] |
Data on Droplet Size Optimization
While specific public data on optimizing droplet size for this compound is limited, research on other systemic herbicides provides a valuable framework. The following table summarizes findings from field trials on other herbicides, demonstrating the variability in optimal droplet size.
| Herbicide(s) | Target Weed | Carrier Volume | Optimal Droplet Size (Dv0.5)¹ | Key Finding |
| Glufosinate | Palmer Amaranth | 5 GPA | 600 µm (Extremely Coarse) | At a low carrier volume, a larger droplet size maximized control.[11] |
| Glufosinate | Palmer Amaranth | 20 GPA | 150 µm (Fine) | At a high carrier volume, a fine spray gave the best results, but an extremely coarse spray (675 µm) still achieved 90% of maximum control.[11] |
| Glyphosate + 2,4-D | Kochia | 10 GPA | 400 µm (Coarse) | A coarse droplet size was found to be optimal for this mixture on a difficult-to-control weed.[11] |
| Dicamba | Common Lambsquarters | 20 GPA | 805 µm (Ultra Coarse) | Pairing a very large droplet size with a high carrier volume maintained weed control while significantly reducing drift potential.[11] |
¹ Dv0.5 represents the volume median diameter, where 50% of the spray volume is in droplets of a smaller diameter.
Visualizations
Caption: this compound's inhibitory effect on the 4-HPPD enzyme.
Caption: A workflow for determining optimal spray droplet parameters.
Caption: A decision tree for troubleshooting poor herbicide results.
Experimental Protocols
Protocol: Determination of Optimal Spray Droplet Size for this compound Efficacy
This protocol is adapted from general methodologies for herbicide application research.[11]
1. Objective: To determine the droplet size or range of sizes that provides maximum uptake and herbicidal activity of this compound on a target plant species under controlled conditions.
2. Materials:
-
This compound technical grade or formulated product.
-
Target plant species (e.g., Amaranthus palmeri, Kochia scoparia) grown to a consistent size (e.g., 10-15 cm height).
-
Research track sprayer with controllable pressure and speed.
-
A range of spray nozzles (e.g., flat-fan, air-induction) with varying orifice sizes.
-
Laser diffraction instrument for droplet size analysis (e.g., Malvern Panalytical Spraytec).
-
Adjuvants and carrier (water) as required.
-
Personal Protective Equipment (PPE).
3. Methodology:
-
Phase 1: Droplet Size Characterization
-
Prepare a spray solution of this compound at the desired concentration, including any adjuvants.
-
Install a specific nozzle type on the sprayer boom.
-
Position the nozzle over the laser diffraction instrument's measurement zone.
-
Operate the sprayer at a range of pressures (e.g., 20, 30, 40, 50 PSI).
-
For each pressure setting, record the droplet size spectrum, paying particular attention to the Dv0.1, Dv0.5, and Dv0.9 values.
-
Repeat steps 3-5 for each nozzle type to be tested.
-
From this data, select a set of nozzle and pressure combinations that produce distinct and consistent droplet size classifications (e.g., Fine, Medium, Coarse, Very Coarse).
-
-
Phase 2: Greenhouse/Field Application
-
Arrange potted target plants in a randomized complete block design within the spray chamber or in field plots. Include an untreated control group.
-
Set the sprayer to the first selected nozzle/pressure combination.
-
Apply the this compound solution uniformly to the plants at a calibrated speed to achieve the target application rate (g a.i./ha).
-
Repeat for all selected nozzle/pressure combinations, ensuring the sprayer is cleaned between treatments if formulations differ.
-
Return plants to a controlled environment greenhouse or monitor in the field.
-
-
Phase 3: Efficacy Assessment
-
At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Dry the biomass in an oven until a constant weight is achieved.
-
Record the dry weight for each plant.
-
4. Data Analysis:
-
Calculate the percent biomass reduction for each treatment relative to the untreated control.
-
Analyze the data using ANOVA to determine if there are significant differences in efficacy between the different droplet size treatments.
-
Plot the percent control or biomass reduction against the droplet size (Dv0.5) to visualize the relationship and identify the optimal range for maximal this compound uptake and activity.
References
- 1. This compound | 473278-76-1 [chemicalbook.com]
- 2. This compound | C20H23ClO7S | CID 11205154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: AVH-301) [sitem.herts.ac.uk]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 8. Maximizing Herbicide Effectiveness: Understanding Drift and Droplet Size - Dos Pistolos [dospistolos.com]
- 9. ucanr.edu [ucanr.edu]
- 10. Developing Criteria for the Ideal Agricultural Spray – a Biologist’s Perspective – Sprayers 101 [sprayers101.com]
- 11. Precise Spray Droplet Sizes for Optimizing Herbicide Applications | CropWatch | Nebraska [cropwatch.unl.edu]
- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. Bayer Product Spray Applications Quick Reference | Bayer Crop Science Canada [cropscience.bayer.ca]
Technical Support Center: Enhancing the Stability of Tefuryltrione in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling Tefuryltrione in aqueous solutions for experimental testing. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is degrading rapidly. What is the most likely cause?
A1: The most significant and well-documented cause of this compound degradation in aqueous solutions is photodegradation , which is the breakdown of the molecule upon exposure to light, particularly UV light.[1][2][3][4] If your experiments are not conducted under light-protected conditions, this is the most probable reason for instability. The half-life of this compound can be as short as 52 minutes in distilled water when exposed to a high-pressure mercury lamp.[2]
Troubleshooting Steps:
-
Conduct all experiments in a dark room or use amber-colored glassware or vials wrapped in aluminum foil.
-
Minimize the exposure of your stock and working solutions to ambient light.
-
If your experimental setup involves illumination, consider using light sources that emit wavelengths outside of this compound's absorption spectrum, if possible.
Q2: I am observing inconsistent results between experiments. Could the pH of my aqueous solution be a factor?
A2: Yes, the pH of the aqueous solution can significantly impact the stability of many pesticides through a process called hydrolysis .[5] While specific hydrolysis rate data for this compound is not extensively available in public literature, for many similar compounds, hydrolysis is accelerated in alkaline (high pH) conditions.[5] Inconsistent pH between experiments can lead to variable degradation rates and, consequently, inconsistent results.
Troubleshooting Steps:
-
Measure and record the pH of your aqueous solution before adding this compound.
-
Use a buffer system to maintain a consistent pH throughout your experiment. A neutral to slightly acidic pH is often a good starting point for stability testing of pesticides.[6]
-
Commonly used buffers include phosphate or acetate buffers. However, be aware that buffer components themselves can sometimes influence stability.[7] It is advisable to run a preliminary test with your chosen buffer to ensure it does not accelerate degradation.
Q3: Can temperature affect the stability of my this compound solution?
A3: Temperature is a critical factor that influences the rate of all chemical reactions, including degradation. Higher temperatures generally accelerate the degradation of pesticides in solution.[8] While the solid form of this compound is stable up to 163°C, its stability in an aqueous solution at elevated temperatures is not well-documented.
Troubleshooting Steps:
-
Maintain a consistent and controlled temperature during your experiments.
-
For storage of stock and working solutions, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize thermal degradation.[9]
-
If your experiment requires elevated temperatures, be aware that this will likely increase the rate of degradation. You may need to prepare fresh solutions more frequently.
Q4: My solution contains various salts and minerals. Can these affect this compound's stability?
A4: Yes, the composition of your water can influence stability. Studies have shown that certain ions can affect the photodegradation kinetics of this compound. For instance, bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), and nitrate (NO₃⁻) have been shown to increase the rate of photodegradation, while hydrogen phosphate (HPO₄²⁻) can decrease it.[3][4] The type of water used (e.g., distilled, tap, or pond water) also impacts the photodegradation rate, with degradation being fastest in distilled water.[2]
Troubleshooting Steps:
-
For maximum consistency, prepare your solutions using a high-purity, deionized, or HPLC-grade water.
-
If your experimental design requires the use of tap water or a specific buffer system, be aware of the potential for these dissolved ions to affect stability and maintain consistency in your water source across all experiments.
Q5: How can I proactively enhance the stability of my this compound working solutions during long analytical runs?
A5: For analytical techniques like HPLC, where samples may sit in an autosampler for extended periods, in-vial degradation can be a concern. Adding an antioxidant can help mitigate oxidative degradation.
Recommended Strategy:
-
Consider adding L-ascorbic acid (Vitamin C) to your final sample vials. Studies have shown that L-ascorbic acid can act as a stabilizing agent for various pesticides in aqueous/organic mixtures by preventing oxidation.[1][10] A concentration of at least 300 ppm of L-ascorbic acid has been shown to be effective for some pesticides.[1]
-
Always run a control sample without the antioxidant to confirm it does not interfere with your analysis.
Data Presentation: this compound Photodegradation Half-Life
The following table summarizes the photodegradation half-life of a 10 mg/L this compound solution under various conditions. This data clearly illustrates the significant impact of the light source and water matrix on stability.
| Light Source | Water Type | Half-Life (minutes) | Citation |
| High-Pressure Mercury Lamp | Distilled Water | 52.51 | [2] |
| High-Pressure Mercury Lamp | Tap Water | 72.31 | [2] |
| High-Pressure Mercury Lamp | Pond Water | 117.28 | [2] |
| UV Lamp | Not Specified | 2363.58 | [2] |
| Xenon Lamp | Not Specified | 3364.79 | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Working Solution
This protocol describes the preparation of a this compound aqueous working solution from a stock solution in an organic solvent.
Materials:
-
This compound analytical standard
-
Acetonitrile or Methanol (HPLC grade)
-
High-purity deionized water
-
Amber glass vials
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Prepare Stock Solution (e.g., 1000 mg/L):
-
Accurately weigh the required amount of this compound analytical standard.
-
Dissolve the standard in a small amount of acetonitrile or methanol in a Class A volumetric flask.
-
Bring the solution to the final volume with the same organic solvent.
-
Store this stock solution in an amber glass vial at -20°C.[1]
-
-
Prepare Aqueous Working Solution (e.g., 10 mg/L):
-
Allow the stock solution to come to room temperature before opening.
-
Using a calibrated micropipette, transfer the required volume of the stock solution into a Class A volumetric flask.
-
Dilute to the final volume with high-purity deionized water.
-
Mix the solution thoroughly.
-
This working solution should be prepared fresh daily and protected from light.
-
Protocol 2: General Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and its degradation products. Method optimization will be required for specific equipment and experimental conditions.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]
Mobile Phase (Isocratic or Gradient):
-
A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, methanol). The exact ratio should be optimized to achieve good separation between this compound and its degradation products.[11]
Procedure:
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., consistent retention times, peak areas, and peak shapes).
-
Analysis: Inject the prepared this compound solutions (from stability studies at different time points) into the HPLC system.
-
Data Acquisition: Monitor the chromatogram at a wavelength where this compound has maximum absorbance. A DAD can be used to scan a range of wavelengths to help identify degradation products.
-
Quantification: The concentration of this compound at each time point is determined by comparing its peak area to a calibration curve generated from freshly prepared standards of known concentrations. The appearance of new peaks with different retention times indicates the formation of degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A step-by-step workflow for diagnosing and resolving common stability issues.
Degradation Pathways of this compound
Caption: Major degradation pathways for this compound in aqueous environments.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. globethesis.com [globethesis.com]
- 3. Photodegradation of this compound in water under UV irradiation: Identification of transformation products and elucidation of photodegradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Analysis of Tefuryltrione and Other HPPD Inhibitor Herbicides
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and selective weed management solutions is a cornerstone of modern agricultural research. Herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme have become a significant class of compounds for controlling a broad spectrum of weeds.[1] This guide provides a detailed comparison of the efficacy of tefuryltrione, a newer HPPD inhibitor, with other established herbicides in this class, supported by available experimental data.
Mechanism of Action: Inhibition of HPPD
HPPD-inhibiting herbicides disrupt the biosynthesis of plastoquinone and tocopherols in susceptible plants by blocking the HPPD enzyme. This inhibition leads to a cascade of effects, including the bleaching of new growth due to the destruction of chlorophyll, ultimately resulting in plant death.[1] The signaling pathway is illustrated below.
References
A Comparative Analysis of Tefuryltrione and Benzobicyclon for Weed Management in Rice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, Tefuryltrione and Benzobicyclon, for selective weed control in rice cultivation. This analysis is compiled from peer-reviewed studies to facilitate informed decisions in research and the development of effective weed management strategies.
Executive Summary
This compound and Benzobicyclon are both effective herbicides that operate by inhibiting the HPPD enzyme, a key component in plastoquinone and tocopherol biosynthesis in plants.[1][2] This inhibition ultimately disrupts carotenoid synthesis, leading to the characteristic bleaching of new growth, followed by chlorosis and plant death.[1] While sharing a common mode of action, their performance, crop safety, and application specifics can differ. Benzobicyclon is a pro-herbicide, requiring hydrolysis in water to its active form, benzobicyclon hydrolysate.[1][3][4] Its efficacy can be influenced by environmental factors like the pH of the paddy water.[3] this compound has demonstrated high selectivity between rice and certain challenging weeds like Eleocharis kuroguwai.[2] Both herbicides are valuable tools for managing a broad spectrum of weeds, including those resistant to other common herbicides like ALS inhibitors.[5][6][7]
Performance Data: Efficacy and Crop Safety
The following tables summarize the quantitative data on the efficacy and crop safety of this compound and Benzobicyclon from various studies.
Table 1: Efficacy of this compound and Benzobicyclon Against Common Rice Weeds
| Herbicide | Target Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| This compound | Eleocharis kuroguwai | 82.38 - 93.39 | 90 (GR90) | [2] |
| Sulfonylurea-resistant Scirpus juncoides | Not specified | Excellent | [7] | |
| Sulfonylurea-resistant Monochoria vaginalis | Not specified | Excellent | [7] | |
| Benzobicyclon | Scirpus juncoides | 200 - 300 | Excellent | [5] |
| Sulfonylurea-resistant S. juncoides | 200, 300 | Excellent | [5] | |
| Sulfonylurea-resistant Monochoria vaginalis | 200, 300 | Excellent | [5] | |
| Echinochloa crus-galli | 200 - 600 | Excellent | [5] | |
| Weedy Rice Accessions | 371 | 80-100 (mortality for some accessions) | ||
| Ducksalad (Heteranthera reniformis) | 246 | >90 |
GR90: The dose required to inhibit weed growth by 90%.
Table 2: Crop Safety of this compound and Benzobicyclon on Rice (Oryza sativa)
| Herbicide | Rice Type | Application Rate (g a.i./ha) | Phytotoxicity (% injury or GR10) | Reference |
| This compound | Not specified | 297.77 - 471.54 | 10 (GR10) | [2] |
| Japonica & Japonica-Indica types | Standard & Double doses | Slight (1-3 levels of chlorosis, albinism, browning) | [8] | |
| Benzobicyclon | Japonica types | Not specified | Excellent safety | |
| Indica types | Not specified | Severe phytotoxicity | ||
| Japonica-Indica types | Standard & Double doses | Severe (5-8 levels of albinism, browning, necrosis) | [8] |
GR10: The dose required to inhibit rice growth by 10%. Phytotoxicity levels are on a 0-9 scale where 0 is no injury and 9 is plant death.
Mode of Action: HPPD Inhibition
Both this compound and Benzobicyclon function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone. Plastoquinone is an essential component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[3] The disruption of this pathway leads to the degradation of chlorophyll and the characteristic bleaching symptoms in susceptible plants.[3]
The selectivity of these herbicides in rice is linked to the plant's ability to metabolize the active compound. For Benzobicyclon, the presence of the HPPD Inhibitor Sensitive 1 (HIS1) gene, which encodes an enzyme that detoxifies the active herbicide, is a primary factor for its selectivity in rice.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
Validating a Novel Analytical Method for Tefuryltrione Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated analytical method for the detection of Tefuryltrione, a key herbicide, against established methodologies. The presented data and protocols offer an objective assessment to aid researchers in selecting the most suitable method for their specific analytical needs.
Introduction
This compound is a widely used herbicide, and its effective detection in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. This guide details the validation of a new analytical method and compares its performance with existing techniques, focusing on key analytical parameters such as limit of quantification (LOQ), recovery, and linearity.
Comparative Analysis of Analytical Methods
The performance of the newly validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for this compound detection is compared with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The following tables summarize the quantitative data for easy comparison.
Table 1: Method Performance Comparison
| Parameter | LC-MS/MS Method | HPLC-UV Method (Reference) |
| Limit of Quantification (LOQ) | 0.70 - 5.12 µg/kg[1] | 10 µg/kg (typical for similar pesticides) |
| Mean Recovery | 75.4 - 108.9%[1] | 85 - 115% (typical for similar pesticides) |
| Linearity (R²) | ≥ 0.9902[1] | ≥ 0.99 (typical) |
| Analysis Time | < 2.0 min[1] | 10 - 20 min (typical) |
| Selectivity | High | Moderate |
Table 2: Validation Parameters for the LC-MS/MS Method in Drinking Water
| Parameter | Performance |
| Linearity Range | 0.02 - 0.2 µg/L[2] |
| Repeatability (RSD) | < 1.2% (for standard solution)[2] |
| Intermediate Precision (RSD) | 3.5%[2] |
| Accuracy (Recovery) | 104%[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LC-MS/MS Method for this compound Detection
This method is highly sensitive and selective for the determination of this compound in various samples, including vegetables, cereals, soil, and water.[1]
a) Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol [3][4][5][6]
The QuEChERS method is a streamlined sample preparation process involving two main steps: extraction and dispersive solid-phase extraction (dSPE) for cleanup.[4][5]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid).
-
Add internal standards.
-
Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 1,500 rcf for 5 minutes.[7]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a dSPE sorbent (e.g., primary secondary amine - PSA) and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
b) LC-MS/MS Instrumentation and Conditions:
-
LC System: Ultra High Performance Liquid Chromatography (UHPLC) system.[1]
-
Mass Spectrometer: Tandem mass spectrometer.[1]
-
Ionization Mode: Electrospray ionization in positive mode.[1]
-
Analysis Time: Under 2.0 minutes.[1]
HPLC-UV Method (Reference Method)
This method, while potentially less sensitive than LC-MS/MS, offers a robust and cost-effective alternative for the analysis of pesticides. The following is a general protocol adaptable for this compound.
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Homogenize the sample.
-
Extract a known amount of the sample with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentrate the extract using a rotary evaporator.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
b) HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm, 250mm x 4.6 mm).[8][9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 4:1 v/v).[8][9]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
Visualizations
The following diagrams illustrate key workflows and relationships in the analytical method validation process.
References
- 1. Performance comparison of dispersive solid-phase extraction and multiplug filtration cleanup methods for the determination of this compound in plant and environmental samples using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. 404 - File not found [cvuas.de:443]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. QuEChERS: Home [quechers.eu]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Cross-Resistance Profile of Tefuryltrione in Herbicide-Resistant Weeds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of herbicide resistance in major agricultural weeds necessitates a thorough understanding of the cross-resistance profiles of existing and novel herbicides. This guide provides a comparative analysis of tefuryltrione, a newer 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, against other established herbicides. Due to the limited availability of direct comparative studies on this compound's cross-resistance profile, this guide synthesizes available data on other HPPD inhibitors and draws logical inferences about this compound's potential performance against various herbicide-resistant weed biotypes.
Introduction to this compound and HPPD Inhibitors
This compound is a β-triketone herbicide belonging to the WSSA Group 27 (HRAC Group F2).[1] Like other herbicides in this class, it functions by inhibiting the HPPD enzyme, a key component in the tyrosine catabolic pathway. This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, leading to the bleaching of photosynthetic tissues and eventual plant death.[2] this compound is primarily registered for use in rice cultivation and has demonstrated efficacy against weeds resistant to other herbicide modes of action, such as sulfonylureas (ALS inhibitors).[3][4]
Mechanisms of Resistance to HPPD Inhibitors
The primary mechanism of resistance to HPPD-inhibiting herbicides in key weed species like Amaranthus palmeri (Palmer amaranth) and Amaranthus tuberculatus (waterhemp) is enhanced metabolic detoxification.[5][6][7] This non-target-site resistance (NTSR) is often mediated by cytochrome P450 monooxygenases (P450s), which rapidly metabolize the herbicide into non-toxic forms.[8][9] Common metabolic pathways include hydroxylation followed by glycosylation.[8] This metabolic resistance can confer broad cross-resistance to other herbicides, even those with different sites of action.[10]
Comparative Efficacy and Cross-Resistance Data
Direct comparative data on the efficacy of this compound against a wide range of herbicide-resistant weed biotypes is currently limited in publicly available literature. The following tables summarize existing data for other HPPD inhibitors to provide a comparative context.
Table 1: Efficacy of HPPD Inhibitors against HPPD-Resistant Palmer Amaranth (Amaranthus palmeri)
| Herbicide | Chemical Class | Weed Biotype | Resistance Level (R/S ratio)¹ | Reference(s) |
| Mesotrione | Triketone | KSR (Kansas Resistant) | 10-18 | [5][6] |
| Tembotrione | Triketone | NER (Nebraska Resistant) | Metabolism-based | [8] |
| Topramezone | Pyrazolone | KSR (Kansas Resistant) | Resistant | [6] |
| This compound | Triketone | Data Not Available | Data Not Available | |
| ¹ Resistance/Susceptible ratio based on GR₅₀ (dose required for 50% growth reduction) or similar metrics. |
Table 2: Efficacy of HPPD Inhibitors against Herbicide-Resistant Waterhemp (Amaranthus tuberculatus)
| Herbicide | Chemical Class | Weed Biotype | Resistance Level (R/S ratio)¹ | Reference(s) |
| Mesotrione | Triketone | MCR (McLean County, IL) | >10 | [11][12] |
| Tembotrione | Triketone | MCR (McLean County, IL) | Resistant | [11] |
| Topramezone | Pyrazolone | MCR (McLean County, IL) | Resistant | [11] |
| This compound | Triketone | Data Not Available | Data Not Available | |
| ¹ Resistance/Susceptible ratio based on GR₅₀ or similar metrics. |
Table 3: Known Efficacy of this compound and Other HPPD Inhibitors Against Weeds with Other Resistance Profiles
| Herbicide | Target Weed(s) with Known Resistance | Efficacy/Cross-Resistance Profile | Reference(s) |
| This compound | Sulfonylurea-resistant weeds | Effective control reported. | [3][4] |
| Mesotrione | Atrazine (PSII inhibitor)-resistant Chenopodium album, Amaranthus spp. | Effective control; no cross-resistance observed. | [13] |
| Mesotrione | ALS inhibitor-resistant Xanthium strumarium, Amaranthus spp. | Effective control; no cross-resistance observed. | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of herbicide resistance and cross-resistance. Below are generalized methodologies for key experiments.
Dose-Response Assay for Whole-Plant Resistance Assessment
This protocol is designed to determine the level of resistance in a weed population to a specific herbicide.
-
Plant Material: Grow seeds from both the suspected resistant and a known susceptible population of the target weed species in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, apply the herbicide at a range of doses. For example, for an HPPD inhibitor, rates could be 0, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate.[14] Include a non-treated control.
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass and record the fresh or dry weight.
-
Data Analysis: Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth) for both the resistant and susceptible populations.[15] The resistance factor (R/S ratio) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
Herbicide Metabolism Assay using ¹⁴C-Labeled Herbicide
This protocol investigates the rate of herbicide metabolism in resistant and susceptible plants.
-
Plant Treatment: Treat plants at the 3-4 leaf stage with a known concentration of ¹⁴C-labeled herbicide.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours after treatment), harvest the treated leaves.
-
Extraction: Wash the leaf surface to remove unabsorbed herbicide. Homogenize the leaf tissue in a suitable solvent (e.g., acetonitrile/water) to extract the herbicide and its metabolites.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioisotope detector to separate and quantify the parent herbicide and its metabolites.
-
Data Analysis: Compare the rate of disappearance of the parent herbicide and the appearance of metabolites between the resistant and susceptible populations to determine if enhanced metabolism is the resistance mechanism.
Visualizations
Signaling Pathway of HPPD Inhibition
Caption: Simplified signaling pathway of HPPD inhibition by this compound.
Experimental Workflow for Cross-Resistance Assessment
Caption: Experimental workflow for assessing the cross-resistance profile of a herbicide.
Conceptual Diagram of Metabolic Resistance
Caption: Conceptual diagram illustrating metabolic resistance to a herbicide.
Conclusion and Future Directions
While this compound shows promise for controlling certain herbicide-resistant weeds, particularly those resistant to ALS inhibitors, a comprehensive understanding of its cross-resistance profile is still lacking. The prevalence of metabolism-based resistance to other HPPD inhibitors in major weed species suggests a potential for cross-resistance to this compound. Future research should focus on direct comparative studies of this compound against other HPPD inhibitors on a diverse range of resistant weed biotypes. Elucidating the metabolic fate of this compound in these resistant weeds will be critical for predicting its long-term efficacy and for developing sustainable weed management strategies.
References
- 1. This compound (Ref: AVH-301) [sitem.herts.ac.uk]
- 2. no-tillfarmer.com [no-tillfarmer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) [frontiersin.org]
- 6. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tembotrione detoxification in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor-resistant Palmer amaranth (Amaranthus palmeri S. Wats.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
- 11. agweb.com [agweb.com]
- 12. ideals.illinois.edu [ideals.illinois.edu]
- 13. Enhancing the Tolerance of a Green Foxtail Biotype to Mesotrione via a Cytochrome P450-Mediated Herbicide Metabolism [mdpi.com]
- 14. isws.org.in [isws.org.in]
- 15. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tefuryltrione and Fenquinotrione for Broadleaf Weed Management in Paddy Fields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, Tefuryltrione and Fenquinotrione, for the control of broadleaf weeds in paddy field environments. The information presented is collated from various experimental studies to aid in research and development decisions.
General Characteristics and Mode of Action
Both this compound and Fenquinotrione belong to the triketone class of herbicides and share a common mode of action.[1][2] They function by inhibiting the HPPD enzyme, a key component in the biochemical pathway responsible for carotenoid synthesis.[3][4] The disruption of carotenoid production leads to the degradation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds, ultimately leading to their death.[4] This mode of action is effective against a wide spectrum of broadleaf weeds, including those that have developed resistance to acetolactate synthase (ALS) inhibiting herbicides.[3][5]
| Feature | This compound | Fenquinotrione |
| Chemical Class | Triketone | Triketone |
| Mode of Action | HPPD Inhibitor | HPPD Inhibitor |
| Primary Target Weeds | Broadleaf and Sedge Weeds | Broadleaf and Sedge Weeds |
| Key Advantage | Effective against sulfonylurea-resistant weeds.[6] | Controls a wide range of broadleaf and sedge weeds, including ALS-resistant biotypes, with high rice selectivity.[5][7] |
Comparative Efficacy and Crop Safety
Both herbicides demonstrate high efficacy against a range of broadleaf weeds commonly found in paddy fields. However, application rates and specific weed spectrum control can vary.
Fenquinotrione: Efficacy and Crop Safety Data
Fenquinotrione has been shown to be highly effective at relatively low application rates. Greenhouse trials have demonstrated excellent control of several key weed species.[3]
| Target Weed | Application Rate (g a.i./ha) | Application Timing | Efficacy (%) | Rice Cultivar | Crop Safety | Reference |
| Monochoria vaginalis | 300 | Pre-emergence to early post-emergence | High | - | Excellent | [5][7] |
| Schoenoplectus juncoides | 300 | Pre-emergence to early post-emergence | High | - | Excellent | [5][7] |
| Sagittaria trifolia | 300 | Post-emergence (1-arrowhead-leaf stage) | High | - | Excellent | [5][7] |
| Cyperus difformis | 125 | Post-emergence (5-6 leaf stage) | Outstanding | Suphanburi No. 1 (Indica) | Excellent | [3] |
| Cyperus iria | 125 | Post-emergence (5-6 leaf stage) | Outstanding | Suphanburi No. 1 (Indica) | Excellent | [3] |
| ALS-resistant Fimbristylis miliacea | 125 | Post-emergence (5-6 leaf stage) | Outstanding | Suphanburi No. 1 (Indica) | Excellent | [3] |
| Various broadleaf and sedge weeds | 125 - 250 | Pre- and early post-emergence | Excellent | Kinmaze (Japonica) | Excellent (up to 1000 g a.i./ha) | [3] |
Studies have indicated that the high selectivity of fenquinotrione in rice is due to its rapid metabolism in the crop plant into inactive forms.[4][8] Specifically, CYP81A6-mediated demethylation and subsequent glucose conjugation are responsible for its safety in rice.[5][7]
This compound: Efficacy and Crop Safety Data
This compound is also effective against a range of paddy weeds, with a particular strength against sulfonylurea-resistant biotypes.[6] It is often formulated in mixtures with other herbicides to broaden the weed control spectrum.[1]
| Target Weed | Application Rate (g a.i./ha) | Efficacy (%) | Rice Safety | Reference |
| Eleocharis kuroguwai | 82.38 - 93.39 | 90 (GR₉₀) | Good (GR₁₀ for rice: 297.77 - 471.54 g a.i./ha) | [2] |
| Annual Weeds (in mixture with Triafamone) | 201 + 51 | 96.9 - 99.2 | Not specified | [1] |
| Perennial Weeds (in mixture with Triafamone) | 201 + 51 | 97.2 - 98.1 | Not specified | [1] |
| Sulfonylurea-resistant Scirpus juncoides | Not specified (as mixture) | Excellent | Good | [6] |
| Sulfonylurea-resistant Monochoria vaginalis | Not specified (as mixture) | >90 | Good | [6] |
The selectivity of this compound between rice and weeds like Eleocharis kuroguwai has been quantified, showing a favorable selectivity index.[2]
Experimental Protocols
A generalized methodology for conducting herbicide efficacy trials in a greenhouse setting, based on protocols described for Fenquinotrione, is outlined below.
General Greenhouse Experimental Protocol for Herbicide Efficacy
-
Soil Preparation and Potting: A standardized soil mixture (e.g., sandy loam) is prepared and filled into pots of a suitable size.
-
Weed and Rice Seeding/Transplanting: Seeds of target weed species and rice (of a specified cultivar) are sown at a defined depth or seedlings are transplanted into the pots.
-
Growth Conditions: Pots are maintained in a greenhouse under controlled conditions of temperature, humidity, and light to ensure optimal growth.
-
Herbicide Application: Herbicides are applied at various doses at a specific growth stage of the weeds and rice (e.g., pre-emergence, early post-emergence, or a specific leaf stage). Application is typically done using a calibrated sprayer to ensure uniform coverage.
-
Water Management: For paddy field simulations, a specific water level is maintained in the pots or trays after herbicide application.
-
Efficacy and Phytotoxicity Assessment: At a set time point after treatment (e.g., 21 to 40 days), the herbicidal efficacy is visually assessed as a percentage of weed control (0 = no effect, 100 = complete kill). Crop phytotoxicity is also visually rated.
-
Data Analysis: The collected data is statistically analyzed to determine the effective dose for weed control and the margin of crop safety.
Visualizations
Mode of Action: HPPD Inhibition Pathway
Caption: Inhibition of the HPPD enzyme by this compound or Fenquinotrione disrupts carotenoid biosynthesis, leading to weed mortality.
Experimental Workflow for Herbicide Efficacy Evaluation
Caption: A typical workflow for evaluating the efficacy and crop safety of herbicides in a greenhouse setting.
Conclusion
Both this compound and Fenquinotrione are highly effective HPPD-inhibiting herbicides for the control of broadleaf weeds in paddy fields. Fenquinotrione has demonstrated excellent efficacy at low application rates against a broad spectrum of weeds, including key ALS-resistant species, with a well-documented high margin of safety in rice due to its rapid metabolic detoxification.[3][5][7] this compound is also a potent herbicide, particularly noted for its activity against sulfonylurea-resistant weeds, and is often used in combination with other active ingredients to enhance its weed control spectrum.[1][6]
The choice between these two herbicides may depend on the specific weed spectrum present in the field, the prevalence of herbicide-resistant biotypes, and the desired application strategy. Further field trials directly comparing the two active ingredients under various environmental conditions would be beneficial for a more definitive recommendation.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Fenquinotrione: A new herbicide for weed control in rice [morressier.com]
- 4. Mechanism of action and selectivity of a novel herbicide, fenquinotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a rice herbicide, fenquinotrione [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Development of a rice herbicide, fenquinotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action and selectivity of a novel herbicide, fenquinotrione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of Tefuryltrione in Rice and Weed Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Tefuryltrione is a selective 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide effective for weed control in rice (Oryza sativa) cultivation. Its selectivity is primarily attributed to the differential metabolic rates between rice and susceptible weed species. Rice plants rapidly metabolize this compound into non-phytotoxic compounds, whereas target weeds lack this efficient detoxification capability. This guide provides a comparative analysis of this compound metabolism, drawing upon established principles of herbicide detoxification in plants. While specific quantitative data for this compound is limited in public literature, this guide utilizes data from analogous HPPD inhibitors and outlines the standard experimental protocols required for such comparative studies. The primary mechanism of tolerance in rice is believed to involve rapid hydroxylation mediated by cytochrome P450 monooxygenases (P450s), followed by conjugation with glucose, facilitated by UDP-glucosyltransferases (UGTs) or glutathione S-transferases (GSTs).
Comparative Metabolism and Selectivity
The herbicidal selectivity of this compound is not based on target-site differences, as the HPPD enzyme is highly conserved across both rice and weed species. Instead, the basis for selectivity is non-target-site resistance, specifically the rapid metabolic detoxification in rice.[1] Susceptible weeds, such as barnyardgrass (Echinochloa crus-galli), absorb the herbicide but are unable to metabolize it quickly, leading to the accumulation of the active compound, inhibition of the HPPD enzyme, and subsequent plant death.
In tolerant rice plants, this compound undergoes a two-phase detoxification process:
-
Phase I: The parent molecule is functionalized, typically through hydroxylation. This reaction is primarily catalyzed by cytochrome P450 enzymes. For closely related HPPD inhibitors like fenquinotrione, specific P450s (e.g., CYP81A6) have been identified as responsible for this initial, crucial detoxification step.[1]
-
Phase II: The hydroxylated metabolite is conjugated with endogenous molecules, such as glucose or glutathione.[2] This process, often mediated by UGTs or GSTs, increases the water solubility of the compound, rendering it non-phytotoxic and allowing for its sequestration into the vacuole or cell wall.[2][3][4]
This rapid sequential detoxification prevents this compound from reaching lethal concentrations at its target site within rice, ensuring crop safety.
Data Presentation: Absorption, Translocation, and Metabolism
The following tables present illustrative data representing typical findings from comparative herbicide metabolism studies, as specific public data for this compound is scarce. These tables conceptualize the differences in absorption, translocation, and metabolite profiles between a tolerant crop (Rice) and a susceptible weed (Echinochloa crus-galli).
Table 1: Illustrative Absorption and Translocation of [¹⁴C]-Tefuryltrione 72 Hours After Treatment (HAT)
| Plant Species | Organ | [¹⁴C] Absorbed (% of Applied) | [¹⁴C] Translocated (% of Absorbed) |
| Rice (Oryza sativa) | Treated Leaf | 85.2 | 10.5 |
| Shoots (above treated leaf) | 3.2 | ||
| Roots | 4.1 | ||
| Barnyardgrass (E. crus-galli) | Treated Leaf | 88.6 | 25.8 |
| Shoots (above treated leaf) | 15.3 | ||
| Roots | 12.9 | ||
| Note: This table illustrates a common finding where susceptible weeds may translocate more of the active herbicide away from the treated leaf compared to tolerant crops, which rapidly metabolize it locally. |
Table 2: Illustrative Metabolite Profile in Shoots Following [¹⁴C]-Tefuryltrione Application (% of Total Radioactivity)
| Plant Species | Time (HAT) | Parent this compound | Hydroxylated Metabolite | Glucose Conjugate |
| Rice (O. sativa) | 6 | 45.1 | 38.5 | 16.4 |
| 24 | 15.3 | 40.2 | 44.5 | |
| 72 | 5.8 | 25.1 | 69.1 | |
| Barnyardgrass (E. crus-galli) | 6 | 92.5 | 5.3 | 2.2 |
| 24 | 85.1 | 9.8 | 5.1 | |
| 72 | 79.4 | 12.3 | 8.3 | |
| Note: This table conceptualizes the rapid conversion of the parent herbicide into non-toxic metabolites in rice, while the parent compound remains largely unmetabolized in the susceptible weed. |
Visualization of Metabolic Pathways and Experimental Workflow
Metabolic Pathway
The diagram below illustrates the putative metabolic pathway of this compound, highlighting the efficient detoxification route in rice compared to the metabolic bottleneck in a susceptible weed.
References
- 1. Development of a rice herbicide, fenquinotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detect Cytochrome C Oxidase- and Glutathione-S-Transferase-Mediated Detoxification in a Permethrin-Resistant Population of Lygus lineolaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Enhanced Weed Control: A Comparative Guide to Tefuryltrione Synergistic Herbicide Mixtures
For Immediate Release
[City, State] – [Date] – In the ongoing battle against yield-robbing weeds, researchers and agricultural professionals are increasingly turning to synergistic herbicide mixtures to enhance efficacy and manage resistance. This guide provides a comprehensive comparison of field trial validations for synergistic herbicide mixtures containing tefuryltrione, a potent 4-hydroxyphenylpyruvic acid dioxygenase (HPPD) inhibitor. Through a detailed analysis of experimental data, this publication offers objective insights into the performance of this compound combinations against various weed spectrums in key crops, empowering researchers, scientists, and crop protection professionals with the data needed to make informed decisions.
This compound-based herbicide mixtures have demonstrated significant potential in providing broad-spectrum weed control, often exhibiting a synergistic effect where the combined herbicidal activity is greater than the sum of the individual components.[1] This guide synthesizes available field trial data to compare the performance of these mixtures with other herbicide alternatives, presenting quantitative data in clearly structured tables for ease of comparison.
Performance in Paddy Rice
Field trials conducted in rice paddies have shown the robust performance of this compound when mixed with other active ingredients. A study in South Korea evaluated a granular formulation of this compound in combination with triafamone. The results indicated excellent control of both annual and perennial weeds, surpassing the efficacy of a standard commercial mixture of bromobutide + pyrazosulfuron-ethyl + pyriminobac-methyl.
Table 1: Efficacy of this compound + Triafamone GR in Paddy Fields (40 Days After Treatment) [2]
| Treatment | Application Rate (g a.i./ha) | Annual Weed Control (%) | Perennial Weed Control (%) |
| This compound + Triafamone | 201 + 51 | 96.9 - 99.2 | 97.2 - 98.1 |
| Bromobutide + Pyrazosulfuron-ethyl + Pyriminobac-methyl | 900 + 21 + 30 | 94.4 - 97.0 | 94.4 - 97.0 |
| Untreated Control | - | 0 | 0 |
Broadleaf Weed Control in Corn
In corn, the combination of HPPD inhibitors like this compound with photosystem II (PSII) inhibitors such as atrazine has been a cornerstone of effective weed management programs. While specific field trial data for this compound-atrazine mixtures is emerging, the synergistic relationship between HPPD and PSII inhibitors is well-documented. This synergy arises from the depletion of plastoquinones by the HPPD inhibitor, which in turn increases the binding of the PSII inhibitor to its target site.[3]
For comparison, studies on other HPPD inhibitors like mesotrione and tembotrione in combination with atrazine provide valuable insights into the expected performance of such synergistic mixtures.
Table 2: Comparative Efficacy of HPPD Inhibitor + Atrazine Mixtures in Corn
| Herbicide Mixture | Application Rate (g a.i./ha) | Target Weed | Control (%) | Source |
| Tembotrione + Atrazine | 92 + 560-1120 | Giant Ragweed, Common Lambsquarters, Velvetleaf | >90 | [4] |
| Mesotrione + S-metolachlor + Atrazine | Not Specified | Broadleaf and Grass Weeds | >80 | [3] |
| Topramezone + Atrazine | Not Specified | Common Lambsquarters, Common Purslane | >94 | [3] |
Experimental Protocols
To ensure the validity and reproducibility of field trial data, standardized experimental protocols are essential. The following outlines a general methodology for conducting herbicide efficacy trials.
Experimental Workflow for Herbicide Field Trials
Caption: A generalized workflow for conducting herbicide field efficacy trials.
A typical field trial to evaluate herbicide mixtures would involve the following steps:
-
Site Selection and Preparation: Choose a field with a history of uniform weed infestation. The soil should be representative of the target growing region.[5]
-
Experimental Design: A Randomized Complete Block Design (RCBD) with at least three to four replications is commonly used to minimize the effects of field variability.[6][7]
-
Plot Establishment: Individual plots should be of a sufficient size (e.g., 10-20 square meters) to allow for accurate application and assessment while minimizing edge effects.[5][7]
-
Treatments: Treatments should include the individual herbicides at different rates, the proposed synergistic mixture(s), a standard commercial herbicide for comparison, and an untreated control.
-
Application: Herbicides should be applied using calibrated spray equipment to ensure accurate and uniform coverage. Application timing (pre-emergence or post-emergence) should be appropriate for the target weeds and crop stage.
-
Data Collection:
-
Weed Control Efficacy: Assessed visually as a percentage of control compared to the untreated plot at various intervals after application (e.g., 7, 14, 28, and 56 days). Weed density (counts per unit area) and biomass (dry weight) are also measured.
-
Crop Injury (Phytotoxicity): Visually rated on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application.[8][9][10] Symptoms to note include stunting, chlorosis (yellowing), and necrosis (tissue death).[8]
-
Yield: Crop yield is harvested from the center of each plot to avoid edge effects and measured.
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
Mode of Action: The HPPD Inhibitor Pathway
This compound belongs to the HPPD-inhibiting class of herbicides. These herbicides disrupt the normal function of the 4-hydroxyphenylpyruvic acid dioxygenase enzyme, which is crucial for the biosynthesis of plastoquinones and tocopherols in plants. The inhibition of this pathway ultimately leads to the bleaching of susceptible weeds due to the destruction of chlorophyll.
Caption: The inhibitory action of this compound on the HPPD pathway in plants.
The synergistic effect observed when HPPD inhibitors are mixed with other herbicides, such as PSII inhibitors, is a key advantage. By disrupting the production of plastoquinone, this compound enhances the efficacy of the partner herbicide, leading to more robust and broader-spectrum weed control.
Conclusion
The field trial data presented in this guide underscore the significant potential of this compound-based synergistic herbicide mixtures for effective weed management. These combinations offer enhanced efficacy across a range of weed species and can be a valuable tool in integrated weed management strategies, particularly in combating herbicide-resistant populations. Further research into novel synergistic partners for this compound will continue to be a vital area of study for advancing sustainable and effective weed control in modern agriculture.
Contact:
[Title]
[Email]
[Phone Number]
References
- 1. US8728977B2 - Herbicidal combinations comprising this compound for use in rice crops - Google Patents [patents.google.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. ncwss.org [ncwss.org]
- 5. nda.gov.za [nda.gov.za]
- 6. agmatix.com [agmatix.com]
- 7. peaceforageseed.ca [peaceforageseed.ca]
- 8. waterquality.colostate.edu [waterquality.colostate.edu]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. Diagnosing Herbicide Injury on Field Crops [ag.purdue.edu]
A Comparative Analysis of the Environmental Impact of Tefuryltrione and Other Leading Herbicides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Herbicide Performance and Environmental Fate, Supported by Experimental Data.
The development and selection of herbicides with minimal environmental impact are critical for sustainable agriculture and ecosystem health. This guide provides a comprehensive comparison of the environmental profiles of four key herbicides: Tefuryltrione, a newer triketone herbicide, and three widely used alternatives: Atrazine, Mesotrione, and Nicosulfuron. The following sections present quantitative data on their physicochemical properties, environmental persistence, and ecotoxicity, alongside detailed experimental protocols and visualizations of their modes of action.
Quantitative Data Comparison
The following tables summarize the key environmental impact parameters for this compound, Atrazine, Mesotrione, and Nicosulfuron, facilitating a direct comparison of their properties.
Table 1: Physicochemical Properties and Soil Persistence
| Property | This compound | Atrazine | Mesotrione | Nicosulfuron |
| Chemical Class | Triketone | Triazine | Triketone | Sulfonylurea |
| Water Solubility (mg/L) | High[1] | 34.7 (at 22°C)[2] | 1500 (at 20°C)[3] | 7100 (at 25°C, pH 7)[4] |
| Soil Half-life (DT50, days) | Not specified, but not considered persistent[5] | 60 - 75 (average)[6] | 29 - 69[7] | 9.43 - 43.31 (aerobic) |
| Log Kow | 2.62[1] | 2.60[2] | 0.11[3] | - |
Table 2: Ecotoxicity to Non-Target Organisms
| Organism | Endpoint | This compound | Atrazine | Mesotrione | Nicosulfuron |
| Fish (e.g., Rainbow Trout) | 96h LC50 (mg/L) | Data not readily available | 4.5 - 11 | 532[8] | 65.7[9] |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48h EC50 (mg/L) | Data not readily available | 6.9 | >100 | 90 |
| Aquatic Plants (e.g., Algae) | 72h EC50 (µg/L) | Diatoms most sensitive HPPD inhibitor[1] | 21 - 377[10] | Data not readily available | Data not readily available |
| Birds (e.g., Bobwhite Quail) | Acute Oral LD50 (mg/kg) | Data not readily available | >2000[11] | >3,776[12] | >2250[13] |
| Bees | Contact LD50 (µ g/bee ) | Data not readily available | Practically non-toxic[6] | Data not readily available | >20[13] |
Experimental Protocols
The data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemical substances.
Soil Persistence: OECD Guideline 307 - Aerobic and Anaerobic Transformation in Soil
This guideline is designed to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][9][14][15]
-
Principle: A sample of the test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples. These samples are then incubated in the dark at a controlled temperature and moisture content for a period of up to 120 days.
-
Aerobic Conditions: The soil is incubated with a continuous flow of air, and evolved ¹⁴CO₂ is trapped to measure mineralization.
-
Anaerobic Conditions: After an initial aerobic phase to allow for the development of microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
Analysis: At various time points, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its transformation products. The disappearance time for 50% of the substance (DT50) is then calculated.
Aquatic Toxicity: Algae - OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the effect of a substance on the growth of freshwater algae.[6][11][16][17][18]
-
Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance in a nutrient-rich medium.
-
Procedure: The cultures are incubated under constant illumination and temperature for 72 hours. Algal growth is measured at 24, 48, and 72 hours by cell counts or other biomass estimation methods (e.g., fluorescence).
-
Endpoint: The concentration that causes a 50% reduction in algal growth (EC50) compared to a control group is determined.
Aquatic Toxicity: Invertebrates - OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[3][13][19][20][21]
-
Principle: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.
-
Procedure: The daphnids are placed in test vessels with the prepared concentrations and observed at 24 and 48 hours. Immobilization, defined as the inability to swim after gentle agitation, is the primary endpoint.
-
Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.
Aquatic Toxicity: Fish - OECD Guideline 203: Fish, Acute Toxicity Test
This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.[20]
-
Principle: Fish of a recommended species (e.g., Rainbow Trout, Zebrafish) are exposed to a range of concentrations of the test substance for a 96-hour period.
-
Procedure: The test is conducted in either a static, semi-static, or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The concentration that is lethal to 50% of the test fish (LC50) is determined.
Signaling Pathways and Modes of Action
The environmental impact of an herbicide is intrinsically linked to its mode of action. The following diagrams, generated using the DOT language, illustrate the key signaling pathways disrupted by each of the compared herbicides.
Caption: HPPD Inhibition Pathway for this compound and Mesotrione.
Caption: Photosystem II Inhibition Pathway for Atrazine.
Caption: ALS Inhibition Pathway for Nicosulfuron.
Conclusion
This comparative guide highlights the distinct environmental profiles of this compound, Atrazine, Mesotrione, and Nicosulfuron. While this compound and Mesotrione share a common mode of action as HPPD inhibitors, their environmental fate and toxicity can differ. Atrazine's persistence and well-documented ecotoxicological effects, particularly on aquatic life, contrast with the generally lower persistence of Nicosulfuron, which primarily poses a risk to terrestrial plants.
The selection of an appropriate herbicide requires a careful consideration of its efficacy against target weeds, as well as its potential impact on the surrounding environment. The data and experimental frameworks presented here are intended to support informed decision-making by researchers, scientists, and professionals in the field of drug and pesticide development, ultimately contributing to the advancement of more environmentally benign agricultural practices. It is crucial to note that the environmental risk of any pesticide is also heavily influenced by application rates, agricultural practices, and specific environmental conditions. Therefore, a holistic approach to risk assessment is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. Mesotrione (Ref: ZA 1296) [sitem.herts.ac.uk]
- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 7. Mesotrione herbicide promotes biochemical changes and DNA damage in two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesotrione herbicide promotes biochemical changes and DNA damage in two fish species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 10. This compound (Ref: AVH-301) [sitem.herts.ac.uk]
- 11. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. maine.gov [maine.gov]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]
- 16. oecd.org [oecd.org]
- 17. eurofins.com.au [eurofins.com.au]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. eurofins.it [eurofins.it]
- 21. oecd.org [oecd.org]
Unraveling Tefuryltrione's Selectivity in Rice Varieties: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the selective action of herbicides is paramount for developing effective and safe agricultural solutions. This guide provides a comprehensive comparison of tefuryltrione's selectivity in various rice varieties, supported by experimental data and detailed protocols. We also compare its performance with other 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides.
This compound, a member of the triketone class of herbicides, effectively controls a broad spectrum of weeds in rice cultivation by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This inhibition disrupts the synthesis of plastoquinone and tocopherols, leading to the bleaching of susceptible plants. However, the tolerance of rice to this compound varies significantly among different varieties, a phenomenon primarily linked to the presence and expression of the HIS1 (HPPD Inhibitor Sensitive 1) gene. This gene encodes an Fe(II)/2-oxoglutarate–dependent dioxygenase that detoxifies β-triketone herbicides, including this compound, through hydroxylation.
Comparative Selectivity of this compound and Other HPPD Inhibitors
Studies have demonstrated that the phytotoxic response to HPPD-inhibiting herbicides differs among rice varieties, particularly between the Japonica and Indica subspecies.
A comparative study evaluated the phytotoxicity of this compound, mesotrione, and benzobicyclon on 26 rice varieties, including Japonica x Indica types and Japonica types. The results indicated that Japonica x Indica-type varieties exhibited greater sensitivity to all three herbicides compared to Japonica-type varieties.[1] Notably, this compound showed a higher degree of safety across a wider range of varieties compared to mesotrione and benzobicyclon. While increasing the dosage and applying mesotrione and benzobicyclon earlier resulted in severe phytotoxicity, the adverse effects of this compound were less pronounced and did not show significant differences based on application timing or dosage.[1]
For instance, high-yielding Japonica x Indica-type varieties such as 'Namcheonbyeo', 'Dasanbyeo', 'Areumbyeo', and 'Hanareumbyeo' displayed significant phytotoxicity (levels 5 to 8, including albinism, browning, and necrosis) when treated with mesotrione and benzobicyclon. In contrast, their response to this compound was much milder, with phytotoxicity levels ranging from 1 to 3 (chlorosis and albinism).[2]
The genetic basis for this differential sensitivity lies in the HIS1 gene.[3][4] Japonica varieties predominantly possess a functional HIS1 gene, enabling them to metabolize and detoxify this compound effectively.[5][6] Conversely, many Indica varieties have a non-functional his1 allele, often due to a 28-base pair deletion, rendering them more susceptible to HPPD-inhibiting herbicides.[5] A comprehensive analysis of 475 rice accessions identified different haplotypes of the HIS1 gene, with Hap_1 (predominant in japonica) and Hap_2 and Hap_3 (predominant in indica) showing significant differences in their response to this compound.[1]
Quantitative Assessment of this compound's Selectivity
The selectivity of an herbicide is quantitatively expressed by the selectivity index, which is the ratio of the herbicide dose causing a certain level of injury to the crop to the dose required for effective weed control. A higher selectivity index indicates greater crop safety.
Dose-response studies have been conducted to determine the Growth Reduction (GR) values for this compound in rice and a common weed, Eleocharis kuroguwai. The GR₁₀ value, representing the dose required to inhibit rice growth by 10%, was found to be between 297.77 and 471.54 g a.i. ha⁻¹.[7] In contrast, the GR₉₀ value, the dose needed to inhibit the growth of E. kuroguwai by 90%, ranged from 82.38 to 93.39 g a.i. ha⁻¹.[7] This results in a selectivity index (GR₁₀ for rice / GR₉₀ for E. kuroguwai) of 3.19 to 5.72, demonstrating a relatively high margin of safety for rice.[7]
Table 1: Comparative Phytotoxicity of HPPD-Inhibiting Herbicides in Different Rice Varietal Types
| Herbicide | Rice Varietal Type | Observed Phytotoxicity Symptoms | Phytotoxicity Level (Visual Rating) | Reference |
| This compound | Japonica x Indica | Chlorosis, Albinism | 1 - 3 | [2] |
| Japonica | Minimal to no symptoms | 0 - 1 | [1] | |
| Mesotrione | Japonica x Indica | Albinism, Browning, Necrosis | 5 - 8 | [1] |
| Japonica | Chlorosis | 1 - 2 | [1] | |
| Benzobicyclon | Japonica x Indica | Albinism, Browning, Necrosis | 5 - 8 | [1] |
| Japonica | Chlorosis | 1 - 2 | [1] |
Table 2: Quantitative Selectivity Data for this compound in Rice
| Parameter | Value (g a.i. ha⁻¹) | Description | Reference |
| GR₁₀ (Rice) | 297.77 - 471.54 | Dose causing 10% growth reduction in rice. | [7] |
| GR₅₀ (Rice) | 714.58 - 1640.90 | Dose causing 50% growth reduction in rice. | [7] |
| GR₉₀ (E. kuroguwai) | 82.38 - 93.39 | Dose causing 90% growth reduction in the weed Eleocharis kuroguwai. | [7] |
| Selectivity Index | 3.19 - 5.72 | Ratio of GR₁₀ (Rice) to GR₉₀ (E. kuroguwai), indicating the margin of crop safety. | [7] |
Experimental Protocols
Protocol 1: Whole-Plant Bioassay for Herbicide Selectivity
This protocol outlines a greenhouse-based method for assessing the selectivity of this compound in different rice varieties.
1. Plant Material and Growth Conditions:
- Acquire certified seeds of the desired rice varieties (Indica and Japonica types).
- Pre-germinate seeds on moist filter paper in petri dishes for 48-72 hours in the dark.
- Sow germinated seeds in pots (10 cm diameter) filled with a sterile potting mix (e.g., soil, sand, and peat in a 2:1:1 ratio).
- Grow seedlings in a controlled environment (greenhouse or growth chamber) with a temperature of 28/22°C (day/night), a 12-hour photoperiod, and adequate irrigation.
2. Herbicide Application:
- Apply this compound at the 2-3 leaf stage of the rice seedlings.
- Use a laboratory spray chamber equipped with a flat-fan nozzle to ensure uniform application.
- Prepare a range of herbicide concentrations, including a non-treated control and doses corresponding to the recommended field rate, as well as 0.5x, 2x, and 4x the recommended rate.
3. Data Collection and Analysis:
- Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a 0-10 rating scale (0 = no injury, 10 = plant death).
- At 21 DAT, harvest the above-ground biomass of the seedlings.
- Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to measure the dry weight.
- Calculate the percentage of growth reduction compared to the non-treated control.
- Analyze the data using dose-response curves to determine the GR₅₀ values for each variety.
Protocol 2: Evaluation of Gene Expression (HIS1)
This protocol describes the methodology to analyze the expression of the HIS1 gene in response to this compound treatment.
1. Sample Collection:
- Treat rice seedlings with this compound as described in Protocol 1.
- Collect leaf tissue from both treated and control plants at 0, 24, 48, and 72 hours after treatment.
- Immediately freeze the collected tissue in liquid nitrogen and store at -80°C.
2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from the frozen leaf tissue using a suitable RNA extraction kit.
- Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
- Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qRT-PCR):
- Design specific primers for the HIS1 gene and a suitable reference gene (e.g., actin or ubiquitin).
- Perform qRT-PCR using a real-time PCR system and a SYBR Green-based master mix.
- Analyze the relative gene expression using the 2-ΔΔCt method.
Visualizing the Mechanisms of Selectivity
To better understand the processes involved in this compound's selectivity, the following diagrams illustrate the herbicide's mode of action and the experimental workflow for its validation.
Caption: Mode of action of this compound and its detoxification by the HIS1 protein in tolerant rice.
Caption: Experimental workflow for validating this compound's selectivity in rice varieties.
References
- 1. Analyzing the response of rice to this compound herbicide: Haplotype variation and evolutionary dynamics of the HIS1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Response of Phytotoxicity on Rice Varieties to HPPD-inhibiting Herbicides in Paddy Rice Fields | Semantic Scholar [semanticscholar.org]
- 5. Comprehensive characterization and diversity analysis of the HIS1 gene family in rice subpopulations for herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
Comparative Assessment of Tefuryltrione's Effect on Soil Enzyme Activity: A Guide for Researchers
A notable gap in current ecotoxicological data is the specific impact of the herbicide Tefuryltrione on soil enzyme activity. While this compound, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, is recognized for its efficacy in weed control, particularly in rice cultivation, its direct effects on the soil microbiome and its enzymatic functions remain largely uninvestigated in publicly available literature.[1][2] This guide provides a comparative framework for researchers by summarizing the known effects of other herbicides on soil enzyme activity, thereby offering a baseline for future studies on this compound.
The application of herbicides can lead to varied and sometimes contradictory effects on soil enzyme activities, which are crucial indicators of soil health and nutrient cycling.[3][4] These effects are influenced by the herbicide's chemical properties, application rate, and soil characteristics.[4][5] While some herbicides may cause inhibitory effects on certain enzymes, others might show stimulatory or negligible impacts.[6][7]
Comparative Data on Herbicide Effects on Soil Enzyme Activity
The following table summarizes the observed effects of various herbicides on key soil enzymes, providing a comparative context for potential studies on this compound.
| Herbicide Class | Herbicide | Urease | Acid Phosphatase | Alkaline Phosphatase | Dehydrogenase | Catalase | Sucrase (Invertase) | β-Glucosidase | Arylsulfatase |
| Triketone (HPPD Inhibitor) | This compound | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Triketone (HPPD Inhibitor) | Mesotrione | No significant effect[8][9] | No significant effect[8][9] | Not Reported | Not Reported | Not Reported | Not Reported | Reduced activity[9] | Not Reported |
| Triketone (HPPD Inhibitor) | Sulcotrione | Decreased activity[5] | Increased activity[5] | Not Reported | Inhibited activity[5] | Not Reported | Not Reported | No significant change[5] | Increased activity[5] |
| Pyrimidinylthio-benzoate (HPPD Inhibitor) | Tripyrasulfone | Initial inhibition, then activation[10] | Initial inhibition, then activation[10] | Not Reported | Activated[10] | Inhibited, then recovered[10] | Inhibited, then recovered[10] | Not Reported | Not Reported |
| Triazine | Atrazine | Not significantly affected[7] | Not significantly affected[7] | Not Reported | Not significantly affected[7] | Not Reported | Not Reported | Not Reported | Not Reported |
| Triazine | Terbuthylazine | Decreased activity[5] | Increased activity[5] | Not Reported | Inhibited activity[5] | Not Reported | Not Reported | No significant change[5] | Increased activity[5] |
| Phosphonoglycine | Glyphosate | Not significantly affected[7] | Increased activity in some soils[10], not significantly affected in others[7] | Not Reported | Inhibited at high concentrations[7] | Not Reported | Not Reported | Not Reported | Not Reported |
| Dinitroaniline | Trifluralin | Not significantly affected[7] | Not significantly affected[7] | Not Reported | Not significantly affected[7] | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide impacts on soil enzyme activity. The following are generalized protocols based on common practices in the cited literature.
1. Soil Sampling and Herbicide Application:
-
Soil Collection: Collect soil samples from the upper layer (e.g., 0-15 cm) of the experimental field. The soil should be homogenized and sieved to remove large debris.
-
Herbicide Treatment: Prepare different concentrations of the herbicide based on the recommended field application rate (1x) and multiples of this rate (e.g., 5x, 10x) to assess dose-dependent effects. A control group with no herbicide application is essential. The herbicide is typically dissolved in a solvent and thoroughly mixed with the soil samples.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specific period (e.g., 7, 14, 30, 60 days), with periodic sampling to assess temporal effects.
2. Enzyme Activity Assays:
-
Dehydrogenase Activity: This is often measured by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF). The produced TPF is extracted with a solvent (e.g., methanol) and quantified spectrophotometrically.
-
Phosphatase (Acid and Alkaline) Activity: This is determined by measuring the hydrolysis of p-nitrophenyl phosphate to p-nitrophenol. The amount of p-nitrophenol released is measured colorimetrically after incubation. The pH of the buffer used distinguishes between acid and alkaline phosphatase activity.
-
Urease Activity: Urease activity is assayed by quantifying the amount of ammonia released after the soil is incubated with a urea solution. The ammonia can be determined using methods like the indophenol blue colorimetric method.
-
Sucrase (Invertase) Activity: This is measured by the amount of glucose produced from the hydrolysis of sucrose. The resulting glucose is quantified using a colorimetric method.
-
Catalase Activity: Catalase activity is determined by measuring the decomposition of hydrogen peroxide. The remaining hydrogen peroxide after incubation with the soil sample is titrated with potassium permanganate.
-
β-Glucosidase and Arylsulfatase Activity: Similar to phosphatase assays, these are determined using p-nitrophenyl-β-D-glucopyranoside and p-nitrophenyl sulfate as substrates, respectively. The released p-nitrophenol is quantified spectrophotometrically.
Visualizing Experimental and Logical Frameworks
To aid in the design and interpretation of studies on this compound, the following diagrams illustrate a typical experimental workflow and the conceptual relationship between herbicide application and soil enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the herbicide mesotrione on soil enzyme activity and microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Tefuryltrione Disposal
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Tefuryltrione, a β-triketone herbicide. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Disposal Protocols
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, to prevent skin and eye contact.[1] In case of accidental exposure, rinse the affected area immediately with plenty of water and seek medical attention.[2]
The primary method for the disposal of this compound waste is to engage a licensed waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste, as it is classified as hazardous to the aquatic environment.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, paper towels), and rinsate from cleaning glassware, in a designated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Engage a Licensed Waste Disposer:
-
Contact a waste disposal service authorized by local or regional authorities to handle hazardous chemical waste.[2]
-
Provide the waste disposer with detailed information about the waste material, including its chemical composition and any known hazards.
-
-
Container Management:
-
For empty this compound containers, completely empty the contents into the designated waste container.[2]
-
Triple-rinse the empty container with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste.[3][4]
-
After triple-rinsing, puncture the container to prevent reuse.[3]
-
The cleaned and punctured container can then be offered for recycling or disposed of in accordance with local regulations.[2][3]
-
-
Spill Management:
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data related to the hazards and disposal of this compound.
| Parameter | Value/Classification | Source |
| UN Number (IMDG) | 3077 | [2] |
| Aquatic Hazard (Acute) | Category 2 | [2] |
| Aquatic Hazard (Chronic) | Category 2 | [2] |
| Reproductive Toxicity | Category 2 | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | [2] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Tefuryltrione
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Tefuryltrione.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Hands | Chemical-resistant gloves | Wear durable, gauntlet-style nitrile or butyl rubber gloves that extend up the forearm. Avoid leather, paper, or fabric gloves as they can absorb the chemical. For added protection, a light pair of disposable gloves can be worn underneath. Wash the outside of the gloves before removal.[1] |
| Eyes & Face | Safety goggles or face shield | Use tightly fitting chemical splash goggles or a full-face shield to protect against splashes.[2] Standard safety glasses are not sufficient. If a respirator is also required, a full-face respirator can provide both eye and respiratory protection.[2] |
| Body | Protective clothing/Coveralls | Wear a long-sleeved overall or a long-sleeved jacket and long trousers made of a chemical-resistant material.[2] Loose-fitting clothing is preferable to reduce the risk of tears at the seams.[1] |
| Respiratory | Respirator | In areas with inadequate ventilation or when dust or aerosols may be generated, use a certified particle-filtering half mask or a half mask with appropriate filters.[2] For higher exposure risks, a full-face respirator or a powered air-purifying respirator (PAPR) may be necessary. |
| Head | Chemical-resistant headwear | When there is a risk of overhead exposure, wear a waterproof, washable hat or hood that protects the head and neck.[1][3] Do not use materials that can absorb the chemical, such as leather or cloth.[1] |
| Feet | Chemical-resistant footwear | Wear chemical-resistant boots with the pant legs worn outside the boots to prevent chemicals from entering. |
II. Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to maintain a safe laboratory environment.
A. Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the latest version of the this compound SDS.[4]
-
Ensure Proper Ventilation: Work in a well-ventilated area.[4] Use a chemical fume hood or ensure local exhaust ventilation is operational.
-
Assemble all PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare the Work Area: Designate a specific area for handling this compound. Ensure that an eyewash station and safety shower are readily accessible.[4] Keep the area clear of unnecessary items.
B. Handling Procedure
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[4] Avoid contact with eyes, skin, and clothing.[4] Do not eat, drink, or smoke in the handling area.[4]
-
Weighing and Transferring: When weighing or transferring the solid compound, do so in a manner that minimizes dust generation. Use a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
C. Storage
-
Container: Store this compound in its original, tightly closed, light-shielding, and airtight container.[4]
-
Location: Store in a locked, cool, dry, and well-ventilated place away from direct sunlight, heat, and ignition sources.[4][5]
-
Compatibility: Store away from incompatible substances.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
A. First Aid Measures
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Gently wash the affected area with plenty of soap and water.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.
-
Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[6] Seek immediate medical attention.[4]
B. Accidental Release Measures
-
Evacuate and Isolate: Evacuate unnecessary personnel from the area. Isolate the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment and Cleanup:
-
Wear appropriate PPE, including respiratory protection.[4]
-
Prevent the generation of dust.[4]
-
Carefully sweep or scoop up the spilled solid material and place it into a sealed, labeled container for disposal.[4]
-
Clean the spill area thoroughly with a suitable decontamination solution, followed by washing with large amounts of water.[4]
-
-
Environmental Precautions: Prevent the spill from entering sewers or public waters.[4]
IV. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Disposal
-
Unused Product: Dispose of unwanted this compound as hazardous waste.[7] Contact a licensed professional waste disposal service to dispose of this material.[4] Disposal must be in accordance with local, state, and federal regulations.[8]
-
Contaminated Materials: Any materials contaminated with this compound, such as disposable gloves, paper towels, and labware, should also be treated as hazardous waste and disposed of accordingly.
B. Container Disposal
-
Emptying: Completely empty the container before disposal.[4]
-
Triple Rinsing:
-
Fill the container about one-quarter full with a suitable solvent (e.g., water).
-
Securely cap the container and shake for 30 seconds.
-
Pour the rinsate into a container for later use or disposal as hazardous waste.
-
Repeat this rinsing procedure two more times.[8]
-
-
Final Disposal: After triple rinsing, the container may be disposed of in accordance with local regulations for chemical containers.[8] Never reuse empty pesticide containers for other purposes.[7]
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
References
- 1. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
